2-Cyclohexyloctane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
2883-05-8 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
octan-2-ylcyclohexane |
InChI |
InChI=1S/C14H28/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h13-14H,3-12H2,1-2H3 |
InChI Key |
IRKYBYIUHWZQGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1CCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
2-Cyclohexyloctane CAS number 2883-05-8
An In-depth Technical Guide to 2-Cyclohexyloctane (CAS: 2883-05-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS number 2883-05-8), a saturated aliphatic hydrocarbon. The document consolidates available physicochemical data, outlines general experimental approaches for its synthesis and characterization, and discusses its potential, though currently undocumented, applications. Due to the limited publicly available information on this specific molecule, this guide also incorporates general principles and methodologies applicable to the study of similar long-chain alkyl-substituted cycloalkanes. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may have an interest in this compound.
Introduction
This compound is an organic compound characterized by an octane chain attached to a cyclohexane ring at the second carbon of the chain.[1] Its molecular formula is C14H28.[1] As a saturated hydrocarbon, it is a non-polar, colorless liquid with solubility in organic solvents and insolubility in water. While specific applications in drug development are not documented in current literature, its lipophilic nature is a characteristic often considered in the design of molecules intended to interact with biological membranes. This guide aims to provide a thorough summary of the known properties of this compound and to suggest general experimental protocols for its handling and study.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that many of these values are estimated and should be confirmed experimentally.
| Property | Value | Reference(s) |
| Molecular Formula | C14H28 | [1] |
| Molecular Weight | 196.37 g/mol | |
| CAS Number | 2883-05-8 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 248.29°C to 256.9°C (estimate) | [1][2] |
| Melting Point | -19.69°C (estimate) | [1][2] |
| Density | 0.8088 to 0.814 g/cm³ (estimate) | [1][2] |
| Refractive Index | 1.4315 (estimate) | [1][2] |
| Flash Point | 101.8°C | [1][2] |
| Vapor Pressure | 0.0241 mmHg at 25°C | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| LogP (estimated) | 5.17320 to 7.0 | [2] |
Synthesis and Purification
General Experimental Protocol for Synthesis (Hypothetical)
Objective: To synthesize this compound via Friedel-Crafts alkylation of cyclohexane with 1-octene.
Materials:
-
Cyclohexane
-
1-Octene
-
Anhydrous Aluminum Chloride (AlCl₃) or other Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0°C using an ice bath.
-
Add a solution of 1-octene in cyclohexane dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold 1M hydrochloric acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification of this compound. While comprehensive, publicly available spectra are limited, the expected spectroscopic characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (approximately 0.8-2.0 ppm). A triplet peak corresponding to the terminal methyl group of the octyl chain should be observed around 0.9 ppm. The methine proton at the C2 position of the octane chain would appear as a multiplet. The numerous methylene protons of the cyclohexane and octane moieties would result in overlapping multiplets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The terminal methyl carbon should appear around 14 ppm. The carbons of the cyclohexane ring and the octane chain will have signals in the range of 20-45 ppm. The methine carbon where the cyclohexane ring is attached will be further downfield.
Mass Spectrometry (MS)
Mass spectrometry, particularly using a technique like gas chromatography-mass spectrometry (GC-MS), would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z = 196. The fragmentation pattern would likely show losses of alkyl fragments from the octane chain and the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characteristic of a saturated hydrocarbon. Key absorption bands would include:
-
C-H stretching vibrations: Strong bands in the 2850-2960 cm⁻¹ region.
-
C-H bending vibrations: Bands around 1450-1470 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).
Caption: A standard analytical workflow for the structural confirmation and quality control of this compound.
Biological Activity and Drug Development Applications
Currently, there is no publicly available literature detailing any specific biological activity or application of this compound in drug development. Saturated hydrocarbons are generally considered to have low biological activity, primarily acting as lipophilic solvents. However, the incorporation of a cyclohexyloctyl moiety into a larger molecule could influence its pharmacokinetic properties, such as its volume of distribution and membrane permeability.
Given the lack of data, no signaling pathways involving this compound can be described. Researchers interested in the potential biological effects of this scaffold would need to conduct initial screening assays.
Safety and Handling
A safety data sheet (SDS) should be consulted before handling this compound. As a combustible liquid, it should be kept away from heat and open flames.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a simple saturated hydrocarbon with well-defined, albeit largely estimated, physicochemical properties. While its direct application in drug development has not been reported, its structural characteristics may be of interest to medicinal chemists for tuning the lipophilicity of lead compounds. This guide provides a foundational summary of the available information and outlines general methodologies for its synthesis and characterization, which can serve as a starting point for further investigation into this molecule. Future research is needed to determine if this compound or its derivatives possess any notable biological activity.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyclohexyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexyloctane, with the chemical formula C₁₄H₂₈, is a saturated hydrocarbon belonging to the cycloalkane family.[1] It consists of a cyclohexane ring attached to an octane chain at the second carbon position.[1] At room temperature, it exists as a colorless liquid.[1] This document provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols for their determination and a summary of its known reactivity. Its stable, non-polar nature makes it a subject of interest as a solvent and a chemical intermediate in various organic syntheses.[1]
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound. It is important to note that some of the available data are estimates.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₈ | [1][2][3][4][5] |
| Molecular Weight | 196.37 g/mol | [1][4][5] |
| CAS Number | 2883-05-8 | [1][3][4][5] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -19.69 °C (estimate) | [1][2] |
| Boiling Point | 248.29 °C (estimate) | [1] |
| 256.9 °C at 760 mmHg | [2] | |
| Density | 0.8088 g/cm³ (estimate) | [1] |
| 0.814 g/cm³ | [2] | |
| Refractive Index | 1.4315 (estimate) | [1][2] |
| Vapor Pressure | 0.0241 mmHg at 25 °C | [1][2] |
| Flash Point | 101.8 °C | [1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
Table 2: Chemical and Computational Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | octan-2-ylcyclohexane | [4] |
| Canonical SMILES | CCCCCCC(C)C1CCCCC1 | [2][4] |
| InChIKey | IRKYBYIUHWZQGP-UHFFFAOYSA-N | [4][5] |
| XLogP3 | 7 | [2][3] |
| Hydrogen Bond Donor Count | 0 | [2][3] |
| Hydrogen Bond Acceptor Count | 0 | [2][3] |
| Rotatable Bond Count | 6 | [2][3] |
| Complexity | 122 | [2][3] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its key physical properties.
Synthesis of this compound via Friedel-Crafts Alkylation
A plausible method for the synthesis of this compound is the Friedel-Crafts alkylation of cyclohexane with 1-octene, catalyzed by a strong acid.
Materials:
-
Cyclohexane (excess, acts as solvent and reactant)
-
1-Octene
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Anhydrous n-hexane
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with an excess of anhydrous cyclohexane and the Lewis acid catalyst (e.g., anhydrous AlCl₃).
-
The mixture is cooled in an ice bath with stirring.
-
1-Octene is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure complete reaction.
-
The reaction mixture is cooled to room temperature and then poured slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the catalyst.
-
The organic layer is separated using a separatory funnel. The aqueous layer is extracted with n-hexane.
-
The combined organic layers are washed successively with distilled water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Determination of Boiling Point
The boiling point of this compound can be determined using a standard distillation method. A small quantity of the purified compound is placed in a distillation flask with a few boiling chips. The flask is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.
Determination of Density
The density of liquid this compound can be measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature. The density is then calculated by dividing the mass by the volume.
Determination of Refractive Index
The refractive index of this compound can be determined using an Abbe refractometer. A drop of the liquid is placed on the prism of the refractometer, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus. The refractive index is then read directly from the instrument's scale at a specified temperature.
Chemical Properties and Reactivity
As a saturated cycloalkane, this compound is a relatively inert compound. Its chemistry is characterized by the stability of its C-C and C-H single bonds.
-
Combustion: Like other alkanes, this compound undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.
-
Halogenation: In the presence of ultraviolet light or high temperatures, this compound can undergo free-radical halogenation, where hydrogen atoms are substituted by halogen atoms (e.g., chlorine or bromine).
-
Pyrolysis (Cracking): At very high temperatures, the carbon-carbon bonds in this compound can break, leading to a mixture of smaller alkanes and alkenes.
Due to its inert nature, this compound is not expected to be involved in biological signaling pathways. Its primary applications are likely as a non-polar solvent, a component in fuel blends, or as a chemical intermediate for the synthesis of other organic compounds.
Visualizations
Synthesis Pathway of this compound
The following diagram illustrates the likely synthesis of this compound via the Friedel-Crafts alkylation of cyclohexane with 1-octene.
Experimental Workflow for Physicochemical Characterization
This diagram outlines a general workflow for the experimental determination of the physical properties of this compound.
References
An In-depth Technical Guide to 2-Cyclohexyloctane (C14H28)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyclohexyloctane, a saturated aliphatic hydrocarbon with the molecular formula C14H28. While not a bioactive molecule itself, its chemical and physical properties, along with the structural motif of a cyclohexyl group, are relevant to professionals in chemical synthesis and drug discovery. This document collates available data on its physicochemical properties, synthesis, and potential applications as a chemical intermediate and solvent. It also discusses the broader significance of the cycloalkyl alkane structure in medicinal chemistry.
Physicochemical Properties of this compound
This compound is a colorless liquid at room temperature.[1] It is a non-polar compound, insoluble in water but soluble in organic solvents.[1] Its fundamental properties are summarized in Table 1 for easy reference.
| Property | Value | Reference |
| Molecular Formula | C14H28 | [2] |
| Molecular Weight | 196.37 g/mol | [1] |
| CAS Number | 2883-05-8 | [2] |
| IUPAC Name | octan-2-ylcyclohexane | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 248.29°C to 256.9°C (estimate) | [2][3] |
| Melting Point | -19.69°C (estimate) | [2] |
| Density | 0.8088 to 0.814 g/cm³ (estimate) | [2][3] |
| Refractive Index | 1.4315 (estimate) | [2] |
| Flash Point | 101.8°C | [2] |
| Vapor Pressure | 0.0241 mmHg at 25°C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 5.17320 to 7.0 | [3][4] |
| SMILES | CCCCCCC(C)C1CCCCC1 | [1] |
Synthesis and Reactivity
This compound is primarily used as a chemical intermediate and a solvent in industrial applications.[2] Several synthesis routes have been reported, generally involving the reaction of precursors like 1-octene or 2-octene with cyclohexane.
As a saturated alkane, this compound exhibits low reactivity. Its chemical behavior is typical of other large alkanes, primarily involving free-radical reactions such as halogenation under UV light.
Spectroscopic Data
Spectroscopic data for this compound is available in several public databases. This information is crucial for its identification and characterization in experimental settings.
-
Mass Spectrometry (MS): The NIST WebBook of chemistry provides the mass spectrum of this compound, which is useful for determining its molecular weight and fragmentation pattern.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem lists the availability of 13C NMR spectra for this compound.[1] While detailed spectra are not publicly displayed, their existence is noted.[1] The proton NMR spectra of cycloalkanes can be complex due to small chemical shift differences between protons.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, cyclohexane, shows characteristic C-H stretching vibrations from 2950 to 2845 cm⁻¹ and C-H deformation vibrations between 1480 and 1440 cm⁻¹.[7] this compound is expected to exhibit a similar profile, with additional peaks corresponding to the octane chain.
Role in Drug Discovery and Development: A Contextual Overview
Direct evidence of this compound's use in the synthesis of bioactive molecules or as a component of a drug is not available in the current scientific literature. However, the structural components of this compound, particularly the cyclohexyl group, are highly relevant in medicinal chemistry.
The cyclohexyl fragment is a common structural motif in both natural and synthetic drugs.[8] Its inclusion in a drug candidate can offer several advantages:
-
Three-Dimensional Structure: Unlike a flat phenyl group, for which it can be a bioisostere, the cyclohexyl group provides a three-dimensional structure that can lead to more contact points with a target protein.[8]
-
Increased Lipophilicity: The alkyl and cycloalkyl nature of the moiety increases the lipophilicity of a molecule, which can be crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: Saturated rings like cyclohexane are generally more resistant to metabolic degradation compared to aromatic rings or linear alkyl chains.[9]
-
Conformational Rigidity: Replacing a flexible alkyl chain with a cyclohexyl ring reduces the conformational entropy of a molecule, which can lead to better binding affinity with its target.[8]
While this compound itself is not a therapeutic agent, its physical properties make it a potential non-polar solvent for certain pharmaceutical manufacturing processes.[10]
Representative Experimental Protocol: Free-Radical Halogenation
Given the absence of specific experimental protocols for the use of this compound in drug synthesis, a general protocol for a reaction typical for such a molecule is provided below. This protocol describes the free-radical bromination of this compound, a standard reaction for alkanes.
Objective: To synthesize a mixture of brominated this compound isomers.
Materials:
-
This compound (1 equivalent)
-
N-Bromosuccinimide (NBS) (1 equivalent)
-
AIBN (azobisisobutyronitrile) (catalytic amount)
-
Carbon tetrachloride (CCl4) (solvent)
-
Anhydrous sodium sulfate
-
5% aqueous sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and NBS in CCl4.
-
Add a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux (approximately 77°C) under a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the solid NBS has been consumed and is converted to succinimide, which floats on top of the solvent.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Transfer the filtrate to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution, followed by deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting product, a mixture of brominated isomers, can be purified by fractional distillation or column chromatography if desired.
Disclaimer: This is a representative protocol and has not been optimized for this compound. Appropriate safety precautions should be taken when handling all chemicals.
Conclusion
This compound is a well-characterized aliphatic hydrocarbon with established physical and chemical properties. While it does not have direct applications in drug development as a bioactive compound, its structural features, particularly the cyclohexyl moiety, are of significant interest in medicinal chemistry for enhancing the properties of drug candidates. Its primary current applications are as a chemical intermediate and a non-polar solvent. Further research could explore its potential as a starting material for the synthesis of novel compounds with biological activity.
References
- 1. This compound | C14H28 | CID 17901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 2883-05-8,this compound | lookchem [lookchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. PubChemLite - this compound (C14H28) [pubchemlite.lcsb.uni.lu]
- 5. Octane, 2-cyclohexyl- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Bonding of 2-Cyclohexyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and bonding characteristics of 2-Cyclohexyloctane (also known by its IUPAC name, octan-2-ylcyclohexane).[1][2][3] This document collates available physicochemical data, outlines a plausible synthetic methodology, and presents an analysis of its bonding, stereochemistry, and conformational behavior. Spectroscopic data are summarized, and a molecular visualization is provided to aid in understanding its three-dimensional structure. This guide is intended for professionals in chemical research and drug development who may encounter this or similar alkyl-substituted cycloalkane moieties.
Introduction
This compound is a saturated hydrocarbon with the molecular formula C14H28.[4] It consists of an octane chain attached to a cyclohexane ring at the second carbon position of the octyl group.[4] As a fully saturated hydrocarbon, it is non-polar and finds applications as a solvent and a chemical intermediate.[4] Understanding the precise structural and bonding parameters of such molecules is crucial for predicting their physical properties, reactivity, and potential interactions in larger, more complex systems, which is of particular interest in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These values are largely estimated based on computational models but provide a useful profile of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | octan-2-ylcyclohexane | [1][2][3] |
| CAS Number | 2883-05-8 | [1][3] |
| Molecular Formula | C14H28 | [4] |
| Molecular Weight | 196.37 g/mol | [1] |
| Boiling Point | ~248.29 °C (estimated) | [4] |
| Melting Point | ~-19.69 °C (estimated) | [4] |
| Density | ~0.8088 g/cm³ (estimated) | [4] |
| Flash Point | ~101.8 °C (estimated) | [4] |
| Vapor Pressure | ~0.0241 mmHg at 25°C | [4] |
| Refractive Index | ~1.4315 (estimated) | [4] |
| Solubility | Insoluble in water, soluble in organic solvents | [4] |
Structure and Bonding
Molecular Structure
The structure of this compound features a chiral center at the C2 position of the octane chain, where the cyclohexyl ring is attached. The cyclohexane ring itself is not planar and adopts a chair conformation to minimize steric and angle strain.
Caption: 2D representation of this compound's molecular structure.
Bonding Parameters
The C-C single bonds are all sp³-sp³ hybridized, with expected bond lengths of approximately 1.54 Å. The C-H bonds, resulting from sp³-s orbital overlap, will have bond lengths of about 1.09 Å. The bond angles around the tetrahedral carbon atoms in both the octane chain and the cyclohexane ring are expected to be close to the ideal 109.5°. However, minor deviations will occur due to steric hindrance. For instance, the internal bond angles of the cyclohexane ring in highly substituted derivatives can range from 110.7° to 114.4°, and C-C bond lengths can be slightly elongated to 1.566 Å in sterically crowded areas.[5]
Table 2: Expected Bonding Parameters for this compound
| Bond/Angle | Type | Expected Value |
| C-C (alkane chain) | sp³-sp³ | ~1.54 Å |
| C-C (cyclohexane ring) | sp³-sp³ | ~1.54 Å |
| C-H | sp³-s | ~1.09 Å |
| C-C-C (alkane chain) | sp³ | ~109.5° |
| C-C-C (cyclohexane ring) | sp³ | ~111° |
| H-C-H | sp³ | ~109.5° |
Conformational Analysis
The cyclohexane ring in this compound will predominantly exist in the stable chair conformation.[6] The octan-2-yl substituent can occupy either an axial or an equatorial position on the cyclohexane ring. Due to steric hindrance, the equatorial position is significantly more stable for bulky substituents. Therefore, the equilibrium will strongly favor the conformer where the octan-2-yl group is in the equatorial position, minimizing 1,3-diaxial interactions.
Caption: Conformational equilibrium of the octan-2-yl group on the cyclohexane ring.
Spectroscopic Data
While detailed spectral analyses are not published, spectral data for this compound is available in databases such as NIST and SpectraBase.[1][3] The following tables summarize the expected spectroscopic features.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a number of signals corresponding to the different carbon environments in the molecule. Due to the complexity of the overlapping signals from the alkyl chains, precise assignment without experimental data is difficult.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom(s) | Predicted Chemical Shift (ppm) |
| CH₃ (octane chain) | 14-23 |
| CH₂ (octane & cyclohexane) | 22-35 |
| CH (cyclohexane & C2-octane) | 30-45 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characteristic of a saturated hydrocarbon.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2950-2845 | C-H stretch (in -CH₂- and -CH₃) | Strong |
| 1480-1440 | C-H bend (in -CH₂-) | Medium |
| ~950 | Skeletal C-C vibrations | Medium |
Mass Spectrometry
The mass spectrum, likely obtained via GC-MS, will show a molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern will be characteristic of alkanes, with a series of peaks separated by 14 Da (corresponding to CH₂ units). Common fragments would arise from the loss of alkyl radicals and cleavage of the cyclohexane ring.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions.
Proposed Synthesis: Friedel-Crafts Alkylation and Hydrogenation
A potential two-step synthesis is outlined below.
Caption: A plausible two-step synthesis of this compound.
Methodology:
-
Friedel-Crafts Alkylation: Benzene is alkylated with 1-octene in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). This electrophilic addition reaction will predominantly yield 2-phenyloctane due to the formation of the more stable secondary carbocation intermediate from 1-octene. The reaction mixture is typically stirred at a controlled temperature, and the product is isolated and purified by distillation.
-
Catalytic Hydrogenation: The aromatic ring of 2-phenyloctane is then reduced to a cyclohexane ring via catalytic hydrogenation. This is achieved using a catalyst such as rhodium on carbon (Rh/C) or platinum oxide (PtO₂) under high pressure of hydrogen gas and elevated temperature. The completion of the reaction can be monitored by the disappearance of the aromatic proton signals in ¹H NMR spectroscopy. The final product, this compound, is then purified by fractional distillation.
Conclusion
This technical guide has synthesized the available information on the structure and bonding of this compound. While experimental data on its detailed bonding parameters and a specific synthesis protocol are scarce, a comprehensive understanding can be built from its known physicochemical properties, spectroscopic data, and the well-established principles of conformational analysis of substituted cyclohexanes. The provided information serves as a valuable resource for researchers and professionals requiring a foundational understanding of this and related alkyl-cycloalkane structures.
References
- 1. This compound | C14H28 | CID 17901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 3. Octane, 2-cyclohexyl- [webbook.nist.gov]
- 4. Cas 2883-05-8,this compound | lookchem [lookchem.com]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 2-Cyclohexyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexyloctane, a saturated aliphatic hydrocarbon, is a molecule of interest in various chemical and industrial applications. Its structure, comprising an octane chain attached to a cyclohexane ring, imparts specific physical and chemical properties that make it a valuable solvent and a versatile intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, detailed synthesis protocols, and a visual representation of its synthetic pathway.
IUPAC Nomenclature and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is octan-2-ylcyclohexane .
The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial databases. These include:
-
This compound
-
Octane, 2-cyclohexyl-
-
(1-Methylheptyl)cyclohexane
-
NSC 172764
Its unique Chemical Abstracts Service (CAS) Registry Number is 2883-05-8 .
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for computational modeling.
| Property | Value |
| Molecular Formula | C₁₄H₂₈ |
| Molecular Weight | 196.37 g/mol |
| Melting Point | -19.69 °C (estimate)[1][2] |
| Boiling Point | 248.29 °C (estimate)[1][2] |
| Density | 0.8088 g/cm³ (estimate)[1][2] |
| Flash Point | 101.8 °C[1] |
| Vapor Pressure | 0.0241 mmHg at 25 °C[1] |
| Refractive Index | 1.4315 (estimate)[1][2] |
| Solubility | Insoluble in water; soluble in organic solvents.[1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be effectively achieved through a two-step process. The first step involves the Friedel-Crafts alkylation of benzene with 1-octene to produce a mixture of phenyloctane isomers. The subsequent step is the catalytic hydrogenation of the aromatic ring to yield the corresponding cyclohexyloctane isomers. Due to carbocation rearrangements during the Friedel-Crafts alkylation, the primary product of the initial step is 2-phenyloctane, which upon hydrogenation, yields the target molecule, this compound.
Step 1: Friedel-Crafts Alkylation of Benzene with 1-Octene
This procedure outlines the synthesis of a mixture of phenyloctane isomers, with 2-phenyloctane being a major component.
Materials:
-
Benzene (anhydrous)
-
1-Octene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas trap.
Procedure:
-
In a fume hood, charge the three-necked flask with anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath with continuous stirring.
-
Slowly add 1-octene to the stirred mixture from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice. This will decompose the aluminum chloride catalyst.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the excess benzene by rotary evaporation.
-
The crude product, a mixture of phenyloctane isomers, can be purified by fractional distillation under reduced pressure.
Step 2: Catalytic Hydrogenation of Phenyloctane
This procedure describes the conversion of the phenyloctane intermediate to this compound.
Materials:
-
Phenyloctane (from Step 1)
-
Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel catalyst
-
Ethanol or acetic acid (solvent)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas (H₂)
Procedure:
-
In the reaction vessel of the hydrogenation apparatus, dissolve the phenyloctane in a suitable solvent such as ethanol or acetic acid.
-
Carefully add the palladium on carbon or Raney Nickel catalyst to the solution. The amount of catalyst is typically 1-5% by weight of the substrate.
-
Seal the apparatus and purge it with nitrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 25-50 atm).
-
Heat the mixture to a temperature of 150-250 °C while stirring vigorously to ensure good contact between the catalyst, substrate, and hydrogen.
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when the hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent by rotary evaporation.
-
The resulting crude this compound can be purified by vacuum distillation.
Synthetic Workflow
The logical relationship of the two-step synthesis of this compound is illustrated in the following diagram.
References
The Saturated Cyclohexylalkane Moiety: A Technical Guide to its Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The saturated cyclohexylalkane motif is a key structural component in medicinal chemistry, frequently employed as a bioisosteric replacement for the phenyl ring. This strategic substitution can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates, including enhanced solubility, metabolic stability, and three-dimensionality. This technical guide provides a comprehensive review of saturated cyclohexylalkanes, covering their synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for their preparation are outlined, and quantitative data are summarized in comparative tables. Furthermore, this guide presents visualizations of experimental workflows for bioisosteric replacement and a representative signaling pathway modulated by a cyclohexylalkane-containing drug, offering a practical resource for researchers in drug discovery and development.
Introduction: The Role of Saturated Cyclohexylalkanes in Medicinal Chemistry
The quest for drug candidates with optimal "drug-like" properties is a central challenge in pharmaceutical research.[1] Physicochemical properties such as lipophilicity, solubility, and metabolic stability are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety.[2][3]
The phenyl ring is a ubiquitous scaffold in drug molecules. However, its aromaticity and planarity can contribute to undesirable properties, including poor solubility and susceptibility to metabolic oxidation.[2] The replacement of a phenyl ring with a saturated cyclohexyl moiety, a classic example of bioisosterism, has emerged as a powerful strategy to mitigate these issues.[4][5] The three-dimensional nature of the cyclohexyl ring can also facilitate more extensive and specific interactions within a protein's binding pocket.[6] This guide provides an in-depth exploration of the synthesis, properties, and applications of saturated cyclohexylalkanes in the context of modern drug discovery.
Synthesis of Saturated Cyclohexylalkanes
The most common and industrially scalable method for the synthesis of saturated cyclohexylalkanes is the catalytic hydrogenation of the corresponding aromatic precursors (e.g., substituted benzenes).[7][8] This method offers high yields and stereoselectivity, particularly for the formation of cis-isomers.[9]
Key Synthetic Methodologies
Table 1: Comparison of Synthetic Methods for Saturated Cyclohexylalkanes
| Synthesis Method | Key Reagents & Catalysts | Typical Yields (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Rh/C, Ru/C | >90% | High yield, high purity, scalable, good stereocontrol. | Requires specialized high-pressure equipment, potential for side reactions (e.g., hydrogenolysis).[6][7] |
| Birch Reduction | Na or Li in liquid NH₃, alcohol | 70-90% | Reduces aromatic rings to 1,4-cyclohexadienes, which can be further hydrogenated. | Use of cryogenic liquid ammonia, stoichiometric amounts of alkali metals.[6] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Benzene
-
Reaction Setup: A solution of the substituted benzene (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is placed in a high-pressure hydrogenation vessel. The catalyst (e.g., 5-10 mol% of 10% Pd/C or Rh/C) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 50-500 psi). The reaction mixture is stirred vigorously at a specific temperature (ranging from room temperature to 100 °C) for a predetermined time (typically 2-24 hours), or until hydrogen uptake ceases.
-
Work-up and Purification: After the reaction is complete, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford the pure saturated cyclohexylalkane.
Example: Synthesis of Propylcyclohexane from Propylbenzene
To a solution of propylbenzene (12.0 g, 100 mmol) in ethanol (100 mL) in a 250 mL Parr shaker flask was added 10% Palladium on carbon (1.2 g, 10 wt%). The flask was evacuated and backfilled with hydrogen three times before being pressurized to 100 psi of hydrogen. The mixture was shaken at room temperature for 16 hours. The reaction was then filtered through a pad of celite, and the solvent was removed under reduced pressure to afford propylcyclohexane as a colorless oil (12.4 g, 98% yield).
Physicochemical Properties of Saturated Cyclohexylalkanes
The substitution of a phenyl ring with a cyclohexyl ring significantly alters a molecule's physicochemical properties. These changes are often beneficial for drug development.
Table 2: Comparative Physicochemical Properties of Phenyl vs. Cyclohexyl Analogues
| Compound Pair | Structure | logP (calculated) | Aqueous Solubility (µg/mL) |
| Imatinib | Phenyl Analogue | 4.5 | 351 |
| Imatinib Analogue | Bicyclo[2.2.2]octane Analogue | 3.6 | 113 |
| γ-Secretase Modulator | Phenyl Analogue | 4.7 | < 0.1 |
| γ-Secretase Modulator Analogue | Bridged Piperidine Analogue | 3.6 | 104 |
Data compiled from references[10][11].
The data consistently show that replacing a phenyl ring with a saturated cyclic system generally leads to a decrease in lipophilicity (logP) and an increase in aqueous solubility.
Biological Activity and Applications in Drug Development
Saturated cyclohexylalkanes are found in numerous approved drugs and clinical candidates, where they contribute to improved efficacy and safety profiles. Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.
Role as a Phenyl Bioisostere
The primary application of the cyclohexylalkane moiety in drug design is as a non-aromatic bioisostere of the phenyl ring.[4] This substitution can lead to:
-
Improved Metabolic Stability: Saturated rings are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.
-
Enhanced Solubility: The reduction in planarity and increase in sp³ character often leads to better aqueous solubility.
-
Increased Three-Dimensionality: The chair and boat conformations of the cyclohexane ring allow for more diverse and specific interactions with protein binding pockets, potentially increasing potency and selectivity.[6]
-
Reduced Off-Target Effects: The altered electronics and shape of the cyclohexyl ring can reduce interactions with off-target proteins, such as hERG, which is associated with cardiac toxicity.[10]
Table 3: Biological Activity of Phenyl vs. Cyclohexyl Analogues
| Drug Target | Phenyl Analogue IC₅₀ (nM) | Cyclohexyl Analogue IC₅₀ (nM) | Fold Change in Potency | Reference |
| γ-Secretase | 13 | 42 | 0.31 | [11] |
| BACE1 | 72,000 | 7,200 | 10 | [10] |
| AKT1 | ~10 | >100 | <0.1 | [4] |
Note: IC₅₀ values are indicative and can vary depending on the specific assay conditions.
The impact of phenyl-to-cyclohexyl replacement on biological activity is target-dependent. In some cases, potency is maintained or even improved, while in others, it may decrease.[4] This highlights the importance of empirical testing in drug discovery.
Antimicrobial and Anti-inflammatory Activity
Derivatives of cyclohexylamine have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[12] For instance, certain cyclohexyl-containing compounds have demonstrated bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis.[13] Additionally, some cyclohexylalkane derivatives have exhibited anti-inflammatory properties.
Visualizing Workflows and Signaling Pathways
Experimental Workflow for Bioisosteric Replacement Evaluation
The decision to replace a phenyl ring with a cyclohexyl moiety should be guided by a systematic evaluation process. The following workflow outlines the key steps:
References
- 1. {Supplementary Data} [rsc.org]
- 2. US4731496A - Process for the hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 3. 1H NMR-MS-based heterocovariance as a drug discovery tool for fishing bioactive compounds out of a complex mixture of structural analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic hydrogenation of Benzene giveA) XyleneB) CyclohexaneC) Benz - askIITians [askiitians.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Workflow-based identification of bioisosteric replacements for molecular scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
2-Cyclohexyloctane: A Technical Overview of an Obscure Alkane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexyloctane is a saturated hydrocarbon with the chemical formula C14H28. Structurally, it consists of a cyclohexane ring attached to the second carbon of an octane chain. While commercially available and listed in several chemical databases, it is a compound with a notably sparse footprint in academic and patent literature. This guide provides a comprehensive overview of the available technical data on this compound, including its physical and chemical properties. In the absence of published, detailed synthetic protocols, this document also outlines plausible and established general methodologies for the synthesis of similar alkylcyclohexanes, providing a theoretical framework for its preparation.
Chemical and Physical Properties
The following table summarizes the known and estimated physical and chemical properties of this compound. It is important to note that much of this data is calculated or estimated due to the lack of extensive empirical studies in published literature.
| Property | Value | Source |
| Molecular Formula | C14H28 | [1] |
| Molecular Weight | 196.37 g/mol | [1] |
| CAS Number | 2883-05-8 | [1] |
| IUPAC Name | octan-2-ylcyclohexane | [1] |
| Melting Point | -19.69 °C (estimated) | |
| Boiling Point | 256.9 °C at 760 mmHg | |
| Density | 0.814 g/cm³ | |
| Flash Point | 101.8 °C | |
| Refractive Index | 1.4315 (estimated) | |
| LogP (Octanol-Water Partition Coefficient) | 5.17320 | |
| Vapor Pressure | 0.0241 mmHg at 25°C |
Spectroscopic Data
| Data Type | Availability/Reference |
| Mass Spectrometry (MS) | Data available in the NIST Mass Spectrometry Data Center.[1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum referenced in SpectraBase.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 13C NMR spectrum referenced in SpectraBase.[1] |
Historical Context and Discovery
A thorough search of scientific databases and historical chemical literature reveals no specific information regarding the initial discovery or first synthesis of this compound. The compound is referenced primarily in chemical supplier catalogs and aggregated databases. This suggests that this compound may have been synthesized as part of a larger chemical library, for a specific but unpublished industrial application, or as an unheralded byproduct of other reactions. The absence of a clear history of discovery underscores its obscure nature within the broader field of organic chemistry.
Plausible Synthetic Methodologies
While specific, peer-reviewed experimental protocols for the synthesis of this compound are not available, its structure suggests several plausible synthetic routes based on well-established organic chemistry reactions. The following sections detail these potential methodologies. It is important to emphasize that these are theoretical pathways and would require optimization for practical application.
Friedel-Crafts Alkylation of Benzene followed by Hydrogenation
A common and versatile method for the synthesis of alkylcyclohexanes involves the Friedel-Crafts alkylation of an aromatic ring followed by catalytic hydrogenation. In the case of this compound, this would be a two-step process.
Experimental Protocol (General):
Step 1: Friedel-Crafts Alkylation of Benzene with 2-Octene or 2-Halooctane
-
To a cooled (0-5 °C), stirred suspension of a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) in an excess of dry benzene, slowly add the alkylating agent (either 2-octene or a 2-halooctane such as 2-chlorooctane).
-
Maintain the temperature and continue stirring for a specified period (typically several hours) to allow the reaction to proceed.
-
Quench the reaction by carefully pouring the mixture over ice and an aqueous acid (e.g., dilute HCl) to decompose the catalyst.
-
Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄).
-
Purify the resulting 2-phenyloctane by distillation under reduced pressure.
Step 2: Catalytic Hydrogenation of 2-Phenyloctane
-
In a high-pressure reaction vessel (autoclave), dissolve the 2-phenyloctane in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a hydrogenation catalyst (e.g., palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or a rhodium-based catalyst).
-
Pressurize the vessel with hydrogen gas (H₂) to a high pressure (e.g., 50-100 atm).
-
Heat the mixture to a moderate temperature (e.g., 50-100 °C) and agitate for several hours until hydrogen uptake ceases.
-
Cool the reaction vessel, carefully vent the excess hydrogen, and filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the final product, this compound, by fractional distillation.
Caption: Friedel-Crafts Alkylation and Hydrogenation Pathway.
Grignard Reaction
Another plausible route involves the use of a Grignard reagent. This method would construct the carbon skeleton by forming a new carbon-carbon bond through the nucleophilic attack of the Grignard reagent on a carbonyl compound.
Experimental Protocol (General):
-
Prepare the Grignard reagent, cyclohexylmagnesium bromide, by reacting bromocyclohexane with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 2-octanone in anhydrous ether.
-
Slowly add the prepared Grignard reagent to the solution of 2-octanone at a low temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent to yield the tertiary alcohol, 2-cyclohexyl-2-octanol.
-
The resulting alcohol can then be deoxygenated to the corresponding alkane, this compound. A common method for this is a two-step procedure involving conversion of the alcohol to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).
Caption: Grignard Reaction and Deoxygenation Pathway.
Applications and Biological Activity
There is no information available in the public domain regarding any specific applications or biological activity of this compound. As a saturated hydrocarbon, it is likely to be a non-polar, water-insoluble liquid. Compounds of this class can sometimes find use as solvents, lubricants, or as intermediates in the synthesis of other molecules. However, without specific studies, any potential application remains speculative. For drug development professionals, it is important to note the lack of any reported biological data, which means its toxicological and pharmacological profiles are unknown.
Conclusion
This compound is a structurally simple alkane that is surprisingly absent from the mainstream chemical literature. While its basic physical and chemical properties can be found in databases, a detailed understanding of its history, synthesis, and potential applications is lacking. The synthetic pathways outlined in this guide are based on established and reliable organic chemistry principles and provide a solid foundation for any researcher interested in the laboratory-scale preparation of this compound. Further research would be necessary to establish optimized reaction conditions and to explore the potential utility of this compound in various scientific and industrial fields.
References
An In-depth Technical Guide on the Thermodynamic Properties of 2-Cyclohexyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Cyclohexyloctane (C14H28), a saturated hydrocarbon. The information contained herein is curated for professionals in research, scientific, and drug development fields, offering critically evaluated data and methodologies to support advanced studies and applications.
Compound Identification
| Name | This compound |
| Synonyms | (1-methylheptyl)cyclohexane, octane, 2-cyclohexyl- |
| Molecular Formula | C14H28[1] |
| Molecular Weight | 196.378 g/mol [1] |
| CAS Registry Number | 2883-05-8[2] |
Physical Properties
A summary of the key physical properties of this compound is presented below. These values are essential for understanding the compound's behavior under various conditions.
| Property | Value | Source |
| Boiling Point | 256.9 °C at 760 mmHg | [3] |
| Melting Point | -19.69 °C (estimate) | [3] |
| Flash Point | 101.8 °C | [3] |
| Density | 0.814 g/cm³ | [3] |
| Vapor Pressure | 0.0241 mmHg at 25 °C | [3] |
| Refractive Index | 1.4315 (estimate) | [3] |
Thermodynamic Properties
The following tables summarize the critically evaluated thermodynamic data for this compound, primarily sourced from the NIST/TRC Web Thermo Tables.[1] This data is crucial for modeling chemical processes and understanding the compound's energy characteristics.
Enthalpy and Entropy
| Property | Phase | Temperature Range (K) |
| Enthalpy | Liquid in equilibrium with Gas | 216.51 - 684.04 |
| Ideal Gas | 200 - 1000 | |
| Enthalpy of Formation | Gas | Standard Conditions |
| Liquid | Standard Conditions | |
| Enthalpy of Vaporization | Liquid to Gas | 216.51 - 698 |
| Entropy | Liquid in equilibrium with Gas | 216.51 - 684.04 |
| Ideal Gas | 200 - 1000 |
Heat Capacity
| Property | Phase | Temperature Range (K) |
| Heat Capacity at Saturation Pressure | Liquid in equilibrium with Gas | 216.51 - 684.04 |
| Heat Capacity at Constant Pressure | Ideal Gas | 200 - 1000 |
Phase Transitions
| Property | Description |
| Triple Point Temperature | Crystal 1, Liquid, and Gas equilibrium |
| Normal Boiling Temperature | Liquid and Gas equilibrium at 1 atm |
| Critical Temperature | Temperature at the critical point |
| Critical Pressure | Pressure at the critical point |
| Critical Density | Density at the critical point |
Transport Properties
| Property | Phase | Temperature Range (K) |
| Viscosity | Liquid in equilibrium with Gas | 273.15 - 690 |
| Gas | 530 - 1040 | |
| Thermal Conductivity | Liquid in equilibrium with Gas | 220 - 620 |
| Gas | 530 - 1040 |
Experimental Protocols
While specific experimental procedures for this compound are not detailed in the available literature, the determination of thermodynamic properties for alkanes generally follows established methodologies.
Calorimetry: Calorimetry is a primary technique for measuring heat changes in chemical and physical processes.
-
Bomb Calorimetry: Used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated. The substance is ignited in a constant-volume container (a "bomb") filled with oxygen under pressure. The heat evolved is measured by the temperature rise of the surrounding water bath.
-
Differential Scanning Calorimetry (DSC): Measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to determine heat capacity, melting point, and enthalpy of fusion.
Vapor Pressure Measurements: The enthalpy of vaporization can be determined from vapor pressure data measured at different temperatures using the Clausius-Clapeyron equation.[4]
-
Static Method: The pressure of the vapor in equilibrium with the liquid is measured directly at a constant temperature.
-
Dynamic Method: The boiling temperature of the liquid is measured at a specific pressure.
-
Correlation-Gas Chromatography: This technique can be used to determine vaporization enthalpies by correlating retention times with known standards.[4]
Computational Methods:
-
Group Additivity Methods: Techniques like the Benson group-increment theory are used to estimate thermodynamic properties by summing the contributions of individual molecular groups.[5][6] This is particularly useful when experimental data is unavailable.
Workflow for Thermodynamic Property Determination
The following diagram illustrates a generalized workflow for the experimental determination and theoretical estimation of the thermodynamic properties of a hydrocarbon such as this compound.
Caption: Workflow for Thermodynamic Property Determination.
References
2-Cyclohexyloctane: A Health and Safety Whitepaper for Research and Development
Chemical Identification and Physical Properties
2-Cyclohexyloctane is a saturated alicyclic hydrocarbon.[1][2] Its basic chemical information and physical properties, compiled from various sources, are presented below. It is important to note that some of these values are estimated.
| Property | Value | Source |
| Chemical Name | This compound | LookChem[1] |
| Synonyms | octan-2-ylcyclohexane, (1-Methylheptyl)cyclohexane | PubChem[3] |
| CAS Number | 2883-05-8 | PubChem[3] |
| Molecular Formula | C14H28 | LookChem[1] |
| Molecular Weight | 196.37 g/mol | PubChem[3] |
| Appearance | Colorless liquid (presumed) | N/A |
| Boiling Point | 256.9 °C at 760 mmHg | LookChem[1] |
| Melting Point | -19.69 °C (estimate) | LookChem[1] |
| Flash Point | 101.8 °C | LookChem[1] |
| Density | 0.814 g/cm³ | LookChem[1] |
| Vapor Pressure | 0.0241 mmHg at 25°C | LookChem[1] |
| Solubility | Insoluble in water (presumed) | N/A |
| LogP (Octanol-Water Partition Coefficient) | 5.17320 | LookChem[1] |
Hazard Identification and Classification
As of this writing, a specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound is not available from authoritative sources like the European Chemicals Agency (ECHA). However, based on the properties of similar hydrocarbons, it should be handled as a substance with the potential for the following hazards:
-
Aspiration Hazard: If swallowed, it may be fatal if it enters the airways.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Flammability: As a hydrocarbon with a flash point of 101.8°C, it is a combustible liquid.
A general workflow for hazard identification and risk assessment is crucial when working with chemicals with limited safety data.
Caption: General Hazard Identification and Risk Assessment Workflow.
Toxicological Information
There is a significant lack of specific toxicological data for this compound in the public domain. No definitive studies on acute toxicity (oral, dermal, inhalation), skin/eye irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity were identified.
For compounds with such data gaps, a tiered approach to toxicity testing is often employed in a research and development setting. A foundational step in this process is to assess the substance's potential for causing cell death through in-vitro cytotoxicity assays.
Caption: General In-Vitro Cytotoxicity Testing Workflow.
Handling and Storage
Given the lack of specific data, the following handling and storage guidelines are based on best practices for similar aliphatic/alicyclic hydrocarbons.
4.1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Use explosion-proof ventilation and electrical equipment in areas where high concentrations of vapor may be present.
4.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). The suitability of a specific glove type should be confirmed with the manufacturer. Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
4.3. Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Take precautionary measures against static discharge.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
4.4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition and oxidizing agents.
First-Aid Measures
In the event of exposure, follow these first-aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Aspiration of this material into the lungs can cause chemical pneumonitis, which can be fatal.
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Remove all sources of ignition. Ventilate the area. Contain the spill and prevent it from entering waterways, sewers, or basements. Use non-sparking tools and equipment. Absorb the spill with a non-combustible absorbent material and place it in a container for disposal.
Data Gaps and Recommendations
The most significant data gap for this compound is the absence of comprehensive toxicological studies. To ensure the safe handling and use of this compound in research and development, it is strongly recommended that a full suite of toxicological tests be conducted, including:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin and eye irritation/corrosion studies
-
Genotoxicity assays (e.g., Ames test, in-vitro micronucleus assay)
-
Repeated dose toxicity studies
Until such data is available, this compound should be handled with the utmost caution, assuming it possesses hazards similar to or greater than other aliphatic/alicyclic hydrocarbons. All work should be conducted under the assumption that the compound is hazardous, and appropriate control measures should be implemented to minimize exposure.
References
An In-depth Technical Guide to the Environmental Fate and Transport of 2-Cyclohexyloctane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for the environmental fate and transport of 2-Cyclohexyloctane. This guide synthesizes available physical-chemical property data, information on structurally similar compounds, and standardized testing protocols to provide a comprehensive overview of its expected environmental behavior. All predictions should be confirmed with experimental data.
Executive Summary
This compound is a saturated hydrocarbon characterized by low water solubility and a high octanol-water partition coefficient (LogP). These properties are primary drivers of its environmental distribution. It is expected to exhibit low mobility in soil and sediment, with a strong tendency to adsorb to organic matter. Its low vapor pressure suggests that volatilization from water and soil surfaces will be a minor transport pathway. While resistant to hydrolysis, biodegradation is anticipated to be the principal degradation mechanism, likely occurring at a slow rate. The high LogP value also indicates a potential for bioaccumulation in aquatic organisms. This document provides a detailed examination of these characteristics, outlining the expected environmental pathways and the standardized methodologies for their experimental determination.
Physical-Chemical Properties
The environmental behavior of a chemical is largely dictated by its physical and chemical properties. The available data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈ | LookChem |
| Molecular Weight | 196.37 g/mol | LookChem |
| Physical State | Liquid at room temperature | LookChem |
| Melting Point | -19.69 °C (estimate) | LookChem |
| Boiling Point | 248.29 - 256.9 °C at 760 mmHg | LookChem |
| Vapor Pressure | 0.0241 mmHg at 25°C | LookChem |
| Water Solubility | Insoluble | LookChem |
| LogP (Octanol-Water Partition Coefficient) | 5.17 - 7.0 | LookChem |
| Density | 0.8088 - 0.814 g/cm³ (estimate) | LookChem |
Environmental Fate and Transport
The following sections detail the expected behavior of this compound in various environmental compartments based on its physical-chemical properties and data from analogous long-chain alkylcyclohexanes and C14 alkanes.
Transport and Partitioning
The movement and distribution of this compound in the environment are governed by several key processes:
-
Sorption: With a high LogP value, this compound is expected to have a strong affinity for organic carbon in soil and sediment.[1] This will significantly limit its mobility in these compartments, reducing the likelihood of leaching into groundwater.[2] The primary mechanism of sorption is likely to be partitioning into the organic matter fraction of soil and sediment.[2]
-
Volatilization: The low vapor pressure of this compound indicates that volatilization from water surfaces and moist soil is not a significant transport pathway.
-
Atmospheric Deposition: Due to its low volatility, long-range atmospheric transport is not anticipated to be a major factor in the environmental distribution of this compound.
Environmental Transport Pathways for this compound.
Degradation
Degradation processes are crucial in determining the persistence of this compound in the environment.
-
Biodegradation: This is expected to be the primary degradation pathway for this compound. As a long-chain alkylcyclohexane, it is anticipated to be biodegradable, although the rate may be slow.[3] Aerobic biodegradation of n-alkanes typically initiates with the oxidation of the terminal methyl group to a primary alcohol, which is then further oxidized to a fatty acid and subsequently undergoes β-oxidation.[4] For alkylcyclohexanes, degradation can be initiated on either the alkyl chain or the cycloalkane ring.[3] Anaerobic biodegradation of long-chain alkanes has also been observed and may occur in anoxic environments like deep sediments.[5][6]
-
Photodegradation: Direct photodegradation in aquatic systems is unlikely as this compound does not contain chromophores that absorb light in the environmentally relevant UV spectrum. In the atmosphere, it may undergo indirect photodegradation through reactions with hydroxyl radicals, but its low volatility limits its presence in the gas phase.
-
Hydrolysis: As a saturated hydrocarbon, this compound is not susceptible to hydrolysis under typical environmental pH conditions (4-9).[7][8][9]
Bioaccumulation
The high LogP value of this compound (5.17 - 7.0) suggests a significant potential for bioaccumulation in aquatic organisms.[10][11] Chemicals with LogP values in this range tend to partition into the fatty tissues of organisms.[11] The extent of bioaccumulation will also depend on the organism's ability to metabolize the compound.
Experimental Protocols
To definitively determine the environmental fate and transport of this compound, a series of standardized laboratory studies are required. The following sections detail the recommended OECD (Organisation for Economic Co-operation and Development) test guidelines.[12]
Adsorption/Desorption: OECD 106
This guideline is used to determine the adsorption and desorption of a chemical on different soil types.[13][14][15]
-
Principle: A batch equilibrium method is employed where solutions of the test substance in a calcium chloride solution are equilibrated with various soil types of differing organic carbon content, clay content, and pH.[16]
-
Methodology:
-
Preliminary Tier: The optimal soil-to-solution ratio and equilibration time are determined.
-
Screening Tier: Adsorption kinetics are studied at a single concentration across five different soil types to determine the distribution coefficients (Kd) and organic carbon-normalized adsorption coefficients (Koc).[13]
-
Main Study: If required, a more detailed study is conducted to determine the Freundlich adsorption isotherm.
-
Analysis: The concentration of this compound in the aqueous phase is measured after equilibration, typically by gas chromatography-mass spectrometry (GC-MS). The amount adsorbed to the soil is calculated by the difference from the initial concentration.[17] Desorption can be assessed by replacing the supernatant with a fresh solution and re-equilibrating.
-
Experimental Workflow for OECD 106.
Hydrolysis: OECD 111
This guideline assesses the abiotic hydrolysis of a chemical as a function of pH.[7][8][9]
-
Principle: The test substance is incubated in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and at a constant temperature in the dark.[18][19]
-
Methodology:
-
Preliminary Test: A preliminary test is conducted at an elevated temperature (e.g., 50°C) to quickly assess the potential for hydrolysis. If significant degradation occurs, a more detailed study is performed.[18]
-
Main Study: The test is conducted at a lower, environmentally relevant temperature. Samples are taken at various time points and analyzed for the concentration of the parent compound and any major hydrolysis products.
-
Analysis: The concentration of this compound is determined over time using a suitable analytical method like GC-MS. The rate of hydrolysis and the half-life are calculated.
-
Ready Biodegradability: OECD 301
This series of tests determines the ready biodegradability of a chemical under aerobic conditions.[20][21][22]
-
Principle: The test substance is incubated with a microbial inoculum (typically from activated sludge) in a mineral medium under aerobic conditions in the dark.[23] The extent of biodegradation is measured over a 28-day period.[23]
-
Methodology (e.g., OECD 301F - Manometric Respirometry):
-
The test substance is added to a mineral medium inoculated with microorganisms in a closed respirometer.
-
The consumption of oxygen is measured over 28 days and is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).
-
A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window.[21]
-
-
Analysis: Automated respirometric systems are used to continuously monitor oxygen uptake.
Partition Coefficient (n-octanol/water): OECD 107
This guideline describes the shake flask method for determining the octanol-water partition coefficient (Pow).[24][25][26]
-
Principle: The test substance is dissolved in a two-phase system of n-octanol and water and shaken until equilibrium is reached.[27]
-
Methodology:
-
The test substance is added to a mixture of n-octanol and water in a vessel.
-
The vessel is shaken at a constant temperature until the concentration of the substance in both phases is constant.
-
The phases are separated, and the concentration of the test substance in each phase is determined.
-
-
Analysis: A suitable analytical method is used to measure the concentration in both the n-octanol and water phases. The Pow is calculated as the ratio of the concentration in n-octanol to the concentration in water. For substances with high LogP values like this compound, alternative methods like the slow-stirring method (OECD 123) or HPLC estimation method (OECD 117) may be more appropriate to avoid analytical challenges.[28]
Conclusion
Based on its physical-chemical properties, this compound is expected to be a persistent and relatively immobile compound in the environment. Its primary fate is likely to be sorption to soil and sediment, with slow biodegradation being the main degradation pathway. The high potential for bioaccumulation warrants further investigation. The experimental protocols outlined in this guide provide a framework for the definitive assessment of the environmental fate and transport of this compound, which is essential for a comprehensive environmental risk assessment. The use of Quantitative Structure-Activity Relationship (QSAR) models could also provide further estimations of its environmental properties and toxicological endpoints.[29][30][31][32][33]
References
- 1. Estimation of the soil–water partition coefficient normalized to organic carbon for ionizable organic chemicals | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. Quantitative structure-activity relationships for predicting soil-sediment sorption coefficients for organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioaccumulation potential of persistent organic chemicals in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 16. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 17. york.ac.uk [york.ac.uk]
- 18. oecd.org [oecd.org]
- 19. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 21. contractlaboratory.com [contractlaboratory.com]
- 22. christeyns.com [christeyns.com]
- 23. oecd.org [oecd.org]
- 24. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 25. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 26. oecd.org [oecd.org]
- 27. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 28. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 29. Machine Learning-Driven QSAR Modeling for Predicting Short-Term Exposure Limits of Hydrocarbons and Their Derivatives [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Development of an effective QSAR-based hazard threshold prediction model for the ecological risk assessment of aromatic hydrocarbon compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. QSAR models for estimating properties of persistent organic pollutants required in evaluation of their environmental fate and risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Cyclohexyloctane from 1-Octene and Cyclohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-cyclohexyloctane, a saturated hydrocarbon with potential applications as a non-polar solvent, a chemical intermediate, and a component in the formulation of various organic compounds. The synthesis is achieved through a free-radical addition of cyclohexane to 1-octene. This method avoids the use of harsh Lewis acids typically employed in Friedel-Crafts alkylations and proceeds via a thermally initiated radical chain mechanism.
Reaction Principle and Signaling Pathway
The synthesis of this compound from 1-octene and cyclohexane is a free-radical chain reaction. The process is initiated by the thermal decomposition of a radical initiator, such as a peroxide, or by applying high temperatures and pressures. The reaction proceeds through three key stages: initiation, propagation, and termination.
-
Initiation: The reaction begins with the homolytic cleavage of a radical initiator (e.g., di-tert-butyl peroxide) or the thermal initiation between the reactants at high temperatures to generate initial radical species.
-
Propagation: A cyclohexyl radical is formed by the abstraction of a hydrogen atom from cyclohexane. This highly reactive cyclohexyl radical then adds to the carbon-carbon double bond of 1-octene. This addition preferentially occurs at the terminal carbon of the double bond to form a more stable secondary radical on the octyl chain (an anti-Markovnikov addition). This secondary radical then abstracts a hydrogen atom from another cyclohexane molecule, yielding the this compound product and regenerating a cyclohexyl radical, thus propagating the chain.
-
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.
Experimental Protocols
The following protocols are based on the thermal addition of cyclohexane to 1-octene under supercritical fluid conditions, a method that favors the formation of the desired addition product while minimizing isomerization of the alkene.
Materials and Equipment
-
Reactants:
-
Cyclohexane (C₆H₁₂)
-
1-Octene (C₈H₁₆)
-
-
Initiator (Optional, for lower temperature reactions):
-
Di-tert-butyl peroxide (DTBP)
-
-
Equipment:
-
High-pressure, high-temperature flow reactor
-
High-pressure pump
-
Back-pressure regulator
-
Gas chromatograph (GC) for analysis
-
Distillation apparatus for purification
-
Protocol 1: Thermal Addition under Supercritical Conditions
This protocol is adapted from the work of Metzger and colleagues on the free-radical addition of alkanes to alkenes.[1]
-
Reactor Setup:
-
Assemble a high-pressure, high-temperature flow apparatus.
-
Ensure all connections are rated for the intended pressures and temperatures.
-
-
Reactant Preparation:
-
Prepare a feed mixture of cyclohexane and 1-octene. A high molar excess of cyclohexane is recommended to favor the desired addition and suppress telomerization. A molar ratio of 100:1 (cyclohexane:1-octene) is a good starting point.[1]
-
-
Reaction Execution:
-
Pump the reactant mixture through the heated reactor using a high-pressure pump.
-
Maintain the reaction temperature between 330 °C and 450 °C.[1]
-
Control the system pressure using a back-pressure regulator, with pressures up to 300 bar.[1]
-
The residence time in the reactor will influence conversion and should be optimized for the specific setup.
-
-
Product Collection and Analysis:
-
Cool the reactor effluent and collect the liquid product.
-
Analyze the product mixture using gas chromatography (GC) to determine the conversion of 1-octene and the selectivity for this compound and other isomers.
-
-
Purification:
-
The desired this compound can be purified from the unreacted starting materials and byproducts by fractional distillation.
-
Data Presentation
The following table summarizes the expected outcomes and influencing factors for the synthesis of cyclohexyloctane.
| Parameter | Condition | Effect on Reaction | Reference |
| Temperature | 330 - 450 °C | Higher temperatures increase the reaction rate but may decrease selectivity. | [1] |
| Pressure | Up to 300 bar | Higher pressure can favor the addition reaction over isomerization of the alkene. | [1] |
| Molar Ratio (Cyclohexane:1-Octene) | 100:1 | A high excess of cyclohexane minimizes telomerization and favors the 1:1 adduct. | [1] |
| Initiator | Thermal (no initiator) or Peroxide (e.g., DTBP) | Thermal initiation requires high temperatures. Peroxide initiators can allow for lower reaction temperatures. | |
| Product Distribution | Varies with conditions | The primary product is this compound, with smaller amounts of 1-, 3-, and 4-cyclohexyloctane isomers. Octene isomerization is a competing reaction. | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
Safety Precautions
-
This reaction should be carried out by trained personnel in a well-ventilated fume hood.
-
High temperatures and pressures are involved, requiring appropriate safety shields and pressure-rated equipment.
-
Cyclohexane and 1-octene are flammable liquids. Handle with care and avoid ignition sources.
-
If using a peroxide initiator, be aware of its potential for explosive decomposition upon heating or shock. Follow all safety guidelines for handling organic peroxides.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The free-radical addition of cyclohexane to 1-octene provides a direct route to this compound. By carefully controlling the reaction conditions, particularly temperature, pressure, and reactant stoichiometry, the yield of the desired product can be optimized. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Further optimization of the reaction conditions may be necessary depending on the specific laboratory setup and desired product purity.
References
Application Notes: Synthesis of Cycloalkanes via Intramolecular Friedel-Crafts Alkylation
The Friedel-Crafts reaction, a cornerstone of organic chemistry discovered by Charles Friedel and James Crafts in 1877, provides a powerful method for forming carbon-carbon bonds by attaching substituents to an aromatic ring.[1][2] While traditionally used for intermolecular alkylation and acylation, its intramolecular variant is a highly effective strategy for the synthesis of cyclic and polycyclic compounds, particularly those containing cycloalkane rings fused to an aromatic system.[3] This method is of significant interest to researchers and drug development professionals as scaffolds like indane and tetralin are present in a wide array of natural products and pharmaceuticals.[4]
The intramolecular Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism.[2] A key step involves the generation of a carbocation electrophile from a suitable precursor, which is tethered to the aromatic ring. This is typically achieved by treating an alcohol, alkene, or alkyl halide with a Lewis acid or a strong Brønsted acid.[1][5] The tethered carbocation is then attacked by the nucleophilic aromatic ring, leading to ring closure.[3] The stability of the resulting ring system is a crucial factor, with the formation of five- and six-membered rings being the most common and efficient outcomes.[3][6]
Common catalysts for this transformation include Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃), as well as strong Brønsted acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and methanesulfonic acid (MSA).[1][3] More recent methodologies have introduced milder and more selective catalytic systems, such as Ca(NTf₂)₂/Bu₄NPF₆, which can be used in catalytic amounts under relatively mild conditions.[4][7][8]
This document provides detailed protocols for the synthesis of tetralin and indane derivatives, which are prime examples of cycloalkanes synthesized using this methodology.
Reaction Mechanism and Experimental Workflow
The synthesis of cycloalkanes via intramolecular Friedel-Crafts alkylation involves the formation of a carbocation on a side chain attached to an aromatic ring, followed by an intramolecular electrophilic attack to close the ring.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Collection - Diastereoselective Synthesis of Indanes and Tetralins via Intramolecular FriedelâCrafts Reaction - Organic Letters - Figshare [acs.figshare.com]
- 8. Item - Diastereoselective Synthesis of Indanes and Tetralins via Intramolecular FriedelâCrafts Reaction - figshare - Figshare [figshare.com]
Application Notes and Protocols for 2-Cyclohexyloctane as a Non-Polar Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Cyclohexyloctane as a non-polar, high-boiling solvent for use in organic synthesis. The information is intended for researchers, scientists, and drug development professionals seeking alternative solvents with specific physical properties.
Introduction to this compound
This compound is a saturated hydrocarbon comprising a cyclohexane ring attached to an octane chain. Its chemical structure results in non-polar characteristics, making it immiscible with water but soluble in many organic solvents.[1] With a high boiling point and low vapor pressure, this compound is a suitable medium for reactions requiring elevated temperatures. Its saturated nature imparts chemical stability, rendering it inert under a variety of reaction conditions.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for determining its suitability for specific applications and for planning reaction workups.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈ | [1][2][3][4] |
| Molecular Weight | 196.37 g/mol | [1][2][3][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 248.29 °C (estimate) | [1][5] |
| Melting Point | -19.69 °C (estimate) | [1][2][5] |
| Density | 0.8088 - 0.814 g/cm³ (estimate) | [1][2] |
| Flash Point | 101.8 °C | [1][2] |
| Vapor Pressure | 0.0241 mmHg at 25 °C | [1][2] |
| Refractive Index | 1.4315 (estimate) | [1][2][5] |
| Solubility | Insoluble in water, soluble in organic solvents. | [1] |
| CAS Number | 2883-05-8 | [1][2][3][4][5] |
Comparative Analysis with Common Non-Polar Solvents
The selection of a solvent is critical for reaction optimization. The following table compares the properties of this compound with other commonly used non-polar solvents in organic synthesis. This comparison highlights its potential as a high-boiling alternative.
| Solvent | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Flash Point (°C) |
| This compound | ~248 | ~ -20 | ~0.81 | 101.8 |
| Toluene | 111 | -95 | 0.87 | 4 |
| p-Xylene | 138 | 13 | 0.86 | 27 |
| Dodecane | 216 | -10 | 0.75 | 71 |
| Diphenyl ether | 259 | 26 | 1.07 | 115 |
Potential Applications in Organic Synthesis
While specific documented applications of this compound in peer-reviewed literature are scarce, its properties suggest its utility in several classes of organic reactions, particularly those requiring high temperatures and a non-polar, aprotic environment.
Disclaimer: The following protocols are proposed based on the physicochemical properties of this compound and general principles of organic synthesis. These are intended as starting points for experimental design and will require optimization.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. A high-boiling non-polar solvent can be advantageous for coupling unreactive substrates that require significant thermal energy to proceed.
Hypothetical Protocol: Synthesis of 4-Methoxybiphenyl
-
Reactants:
-
4-Bromoanisole (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
This compound (5 mL)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add this compound via syringe.
-
Seal the tube and heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Workflow for a hypothetical Suzuki-Miyaura coupling using this compound.
Grignard reactions require aprotic solvents to prevent the quenching of the highly basic Grignard reagent. While ethers are most common, a high-boiling non-polar solvent like this compound could be employed, particularly for the formation of the Grignard reagent from less reactive halides.
Hypothetical Protocol: Synthesis of 1,1-Diphenylethanol
-
Reactants:
-
Magnesium turnings (1.2 mmol, 1.2 eq)
-
Bromobenzene (1.1 mmol, 1.1 eq)
-
Acetophenone (1.0 mmol, 1.0 eq)
-
This compound (10 mL)
-
-
Procedure:
-
Dry all glassware in an oven and assemble under an inert atmosphere.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser.
-
Add a small portion of this compound and a crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene in this compound dropwise to initiate the formation of phenylmagnesium bromide. The reaction may require gentle heating to start.
-
Once the Grignard reagent has formed, cool the mixture to 0 °C.
-
Add a solution of acetophenone in this compound dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.
-
Caption: Logical steps in a Grignard reaction with this compound as the solvent.
General Experimental Workflow
The high boiling point of this compound necessitates consideration of appropriate workup and purification procedures. The following diagram outlines a general workflow for reactions conducted in this solvent.
References
Application of 2-Cyclohexyloctane in Gas Chromatography as a Standard
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Quantitative analysis by gas chromatography (GC) is a cornerstone of modern analytical chemistry, crucial for research, quality control, and drug development. The accuracy and precision of GC measurements can be significantly enhanced by the use of an internal standard (IS). An internal standard is a compound of known concentration added to a sample to correct for variations in injection volume, detector response, and sample preparation.[1][2] 2-Cyclohexyloctane, a saturated C14 hydrocarbon, possesses properties that make it a suitable candidate as an internal standard for the analysis of various non-polar to moderately polar analytes, particularly in complex matrices. Its chemical inertness, thermal stability, and appropriate volatility allow it to chromatograph well without interfering with many common analytes.
This document provides a detailed protocol for the use of this compound as an internal standard in a hypothetical gas chromatography-flame ionization detection (GC-FID) method for the quantification of a specific analyte in a representative matrix.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an internal standard is critical for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈ | [3] |
| Molecular Weight | 196.38 g/mol | |
| Boiling Point | 256.9 °C at 760 mmHg | |
| Density | 0.814 g/cm³ | |
| Synonyms | (1-Methylheptyl)cyclohexane, Octan-2-ylcyclohexane | [3] |
Principle of the Internal Standard Method
The internal standard method involves adding a constant, known amount of this compound to all calibration standards and unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve.[1] This ratio corrects for variations in injection volume and other potential sources of error. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Experimental Protocols
Hypothetical Application: Quantification of Dodecane in a Hydrocarbon Mixture
This protocol describes the use of this compound as an internal standard for the quantification of dodecane in a synthetic hydrocarbon mixture using GC-FID.
1. Materials and Reagents
-
Analytes: Dodecane (≥99% purity)
-
Internal Standard: this compound (≥99% purity)
-
Solvent: Hexane (GC grade)
-
Gases: Helium (carrier gas, 99.999%), Hydrogen (FID fuel, 99.999%), Air (FID oxidizer, compressed, filtered)
-
Equipment:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Volumetric flasks, pipettes, and syringes
-
Analytical balance
-
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane. This yields a concentration of approximately 1 mg/mL.
-
Analyte Stock Solution (AS Stock): Accurately weigh approximately 100 mg of dodecane into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane. This yields a concentration of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by adding varying volumes of the AS Stock to volumetric flasks. To each flask, add a constant volume of the IS Stock. Dilute to the final volume with hexane. A representative calibration series is detailed in the table below.
| Calibration Level | Volume of AS Stock (mL) | Concentration of Dodecane (µg/mL) | Volume of IS Stock (mL) | Concentration of this compound (µg/mL) | Final Volume (mL) |
| 1 | 0.1 | 10 | 1 | 100 | 10 |
| 2 | 0.25 | 25 | 1 | 100 | 10 |
| 3 | 0.5 | 50 | 1 | 100 | 10 |
| 4 | 1.0 | 100 | 1 | 100 | 10 |
| 5 | 2.0 | 200 | 1 | 100 | 10 |
3. Sample Preparation
-
Accurately weigh approximately 1 g of the unknown hydrocarbon mixture into a 10 mL volumetric flask.
-
Add 1 mL of the IS Stock solution (1 mg/mL this compound).
-
Dilute to the mark with hexane.
-
Mix thoroughly.
4. Gas Chromatography Conditions
| Parameter | Setting |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| Detector | FID |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
5. Data Analysis
-
Integrate the peak areas for dodecane and this compound in the chromatograms of the calibration standards and samples.
-
Calculate the response factor (RF) for each calibration standard using the following formula:
-
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
-
Calculate the average RF from the calibration standards.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Areaanalyte / AreaIS) against the analyte concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
For the unknown samples, calculate the concentration of dodecane using the calibration curve and the following formula:
-
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)
-
Visualizations
References
Application Notes: 2-Cyclohexyloctane in High-Performance Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexyloctane is a synthetic hydrocarbon belonging to the class of alkylated cycloalkanes. Its molecular structure, consisting of a cyclohexane ring attached to an octane chain, imparts a unique combination of properties that make it a valuable component in the formulation of high-performance lubricants, particularly as a traction fluid. Traction fluids are specialized lubricants designed to transmit power between smooth, non-positive-engagement surfaces in traction drive systems. The performance of these fluids is critically dependent on their ability to form a rigid, shear-resistant film under high pressure.
Key Performance Characteristics
Lubricants formulated with this compound are expected to exhibit superior performance in demanding applications where high load-carrying capacity, low wear, and precise torque transfer are essential. The cycloaliphatic structure contributes to a high coefficient of traction, while the alkyl chain provides the necessary fluidity and thermal stability.
Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound is provided in the table below. These properties are crucial for lubricant formulators in designing blends with specific performance targets.
| Property | Value | Units |
| Molecular Formula | C₁₄H₂₈ | - |
| Molecular Weight | 196.37 | g/mol |
| Density (estimate) | 0.814 | g/cm³ |
| Boiling Point (at 760 mmHg) | 256.9 | °C |
| Flash Point | 101.8 | °C |
| Melting Point (estimate) | -19.69 | °C |
| Refractive Index (estimate) | 1.4315 | - |
| Vapor Pressure (at 25°C) | 0.0241 | mmHg |
Performance in Lubricant Formulations
While specific performance data for neat this compound in standardized lubricant tests is not extensively published in open literature, its role as a traction fluid allows for the extrapolation of expected performance benefits. When blended with base oils such as polyalphaolefins (PAOs), this compound is anticipated to enhance the tribological properties of the final lubricant.
Expected Tribological Performance
The following table outlines the anticipated performance of a lubricant blend containing this compound based on its known application as a traction fluid. The values are indicative and would need to be confirmed by specific experimental testing.
| Performance Metric | Expected Outcome with this compound | Test Method |
| Traction Coefficient | High | Twin-disc or ball-on-disc traction measurement |
| Viscosity Index (VI) | Moderate to High | ASTM D2270 |
| Wear Prevention | Excellent | ASTM D4172 (Four-Ball Wear Test) |
| Oxidation Stability | Good | ASTM D2272 (Rotating Pressure Vessel Oxidation Test - RPVOT) |
| Low-Temperature Fluidity | Good | ASTM D97 (Pour Point) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on industry-standard ASTM methods and are adapted for the evaluation of high-performance lubricant components like this compound.
Protocol 1: Determination of Wear Preventive Characteristics
Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
Objective: To evaluate the ability of a lubricant containing this compound to protect against wear under boundary lubrication conditions.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter)
-
Microscope with calibrated scale for wear scar measurement
Procedure:
-
Thoroughly clean the test balls and the ball pot with a suitable solvent (e.g., hexane) and allow them to dry completely.
-
Assemble three steel balls in the ball pot and clamp them securely.
-
Pour the test lubricant (a blend containing a known concentration of this compound in a base oil) into the ball pot to a level that covers the three stationary balls.
-
Place the fourth steel ball in the chuck of the drive spindle.
-
Assemble the ball pot onto the test machine.
-
Apply a specified load (e.g., 392 N or 40 kgf) to the ball assembly.
-
Set the test temperature (e.g., 75 °C) and allow the system to equilibrate.
-
Start the motor and maintain a constant rotational speed (e.g., 1200 rpm) for a specified duration (e.g., 60 minutes).
-
At the end of the test, stop the motor, remove the load, and disassemble the ball pot.
-
Clean the three stationary balls and measure the diameter of the wear scars in two perpendicular directions for each ball using the microscope.
-
Calculate the average wear scar diameter for the three balls.
Protocol 2: Determination of Traction Coefficient
Method: Based on principles of twin-disc or mini-traction machine (MTM) testing.
Objective: To measure the traction coefficient of a lubricant formulated with this compound under controlled conditions of rolling and sliding.
Apparatus:
-
Twin-disc or Mini-Traction Machine (MTM)
-
Test discs and/or balls of specified material (e.g., AISI 52100 steel)
-
Temperature control system
-
Load application system
-
Independent speed control for the two surfaces
Procedure:
-
Clean the test specimens (discs and/or ball) with a suitable solvent and dry them.
-
Mount the specimens in the test rig.
-
Introduce the test lubricant into the contact zone.
-
Apply a specified load to achieve the desired Hertzian contact pressure.
-
Set the test temperature and allow the system to reach thermal equilibrium.
-
Set the rolling speed and the slide-to-roll ratio (SRR). The SRR is the difference in surface speeds divided by the mean rolling speed.
-
Measure the traction force transmitted between the two surfaces.
-
Calculate the traction coefficient by dividing the traction force by the applied normal load.
-
Repeat the measurement at various slide-to-roll ratios to generate a traction curve.
Protocol 3: Determination of Oxidation Stability
Method: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT)
Objective: To evaluate the resistance of a lubricant containing this compound to oxidation under accelerated conditions.
Apparatus:
-
Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus
-
Oxygen cylinder with a pressure regulator
-
Temperature-controlled bath
Procedure:
-
Place a 50 g sample of the test lubricant, 5 mL of distilled water, and a copper catalyst coil into the pressure vessel.
-
Seal the vessel and purge it with oxygen.
-
Pressurize the vessel with oxygen to a specified pressure (e.g., 90 psi).
-
Place the vessel in the temperature-controlled bath maintained at a specified temperature (e.g., 150 °C).
-
Rotate the vessel at a constant speed (e.g., 100 rpm).
-
Continuously monitor the pressure inside the vessel.
-
The test is complete when the pressure drops by a specified amount from the maximum pressure reached.
-
The result is reported as the time in minutes for this pressure drop to occur, which is the oxidation induction time.
Visualizations
Synthesis Pathway of this compound
The following diagram illustrates a potential synthetic route for this compound, which typically involves the alkylation of a cyclic compound followed by hydrogenation.
Caption: A generalized synthetic pathway for this compound.
Experimental Workflow for Lubricant Performance Evaluation
This diagram outlines the logical flow of experiments to characterize the performance of a lubricant containing this compound.
Caption: Workflow for evaluating a this compound based lubricant.
Logical Relationship of Lubricant Properties
This diagram illustrates the interconnectedness of key lubricant properties and how they contribute to overall performance.
Application Notes and Protocols for the Purification of 2-Cyclohexyloctane by Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-cyclohexyloctane using vacuum distillation. Given its high boiling point, this method is essential for achieving high purity while preventing thermal decomposition.
Introduction
This compound is a saturated hydrocarbon with a high boiling point, estimated to be between 248°C and 257°C at atmospheric pressure.[1][2] Distillation at these temperatures can lead to decomposition, making vacuum distillation the preferred method for purification. This technique lowers the boiling point of the compound by reducing the pressure inside the distillation apparatus, allowing for efficient separation of impurities at lower, non-destructive temperatures.[3] These notes provide the necessary data and procedures to effectively purify this compound.
Data Presentation
Effective purification by vacuum distillation is dependent on precise control of temperature and pressure. The following table provides estimated boiling points of this compound at various reduced pressures, calculated using a pressure-temperature nomograph. These values are critical for setting up the distillation parameters.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~125 |
| 5 | ~110 |
| 1 | ~80 |
| 0.5 | ~70 |
Note: These are estimated values. The actual boiling point may vary depending on the accuracy of the pressure measurement and the presence of impurities.
The following table illustrates a hypothetical purification of a batch of this compound, outlining the expected outcomes in terms of purity and yield.
| Parameter | Before Distillation | After Distillation |
| Appearance | Slightly yellow liquid | Colorless, clear liquid |
| Initial Purity (GC-MS) | ~95% | >99% |
| Key Impurities | Lower and higher boiling alkanes, synthesis byproducts | Significantly reduced |
| Yield | - | ~90% |
Experimental Protocol: Vacuum Fractional Distillation of this compound
This protocol details the setup and procedure for the laboratory-scale purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (appropriately sized for the volume of crude material)
-
Short-path distillation head or a fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump (capable of reaching at least 1 mmHg)
-
Cold trap
-
Pressure gauge (manometer)
-
Stir bar
-
Glass wool or aluminum foil for insulation
-
Vacuum grease
-
Clamps and stands
Procedure:
-
Apparatus Assembly:
-
Assemble the distillation apparatus as illustrated in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.
-
Place a stir bar in the round-bottom flask containing the crude this compound.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Connect the distillation apparatus to a cold trap and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.
-
Place the thermometer correctly, with the top of the bulb level with the side arm of the distillation head to accurately measure the temperature of the vapor.
-
-
Distillation Process:
-
Begin stirring the crude this compound.
-
Slowly evacuate the system using the vacuum pump. A gradual reduction in pressure helps to avoid bumping of volatile impurities.
-
Once the desired pressure is reached and stable (e.g., 1-10 mmHg), begin to gently heat the distillation flask using the heating mantle.
-
Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss and ensure a stable temperature gradient.
-
Observe the distillation process. The first fractions to distill will be lower-boiling impurities. Collect these in a separate receiving flask.
-
As the temperature stabilizes at the expected boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate by carefully controlling the heat input. A rate of approximately one drop per second is generally recommended.
-
Continue collecting the main fraction until the temperature begins to drop or rise significantly, indicating that the majority of the product has distilled.
-
If necessary, collect any higher-boiling fractions in a separate flask.
-
-
Shutdown and Product Recovery:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Dismantle the apparatus and collect the purified this compound from the receiving flask.
-
Analyze the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Logical relationship for choosing vacuum distillation for this compound purification.
References
Application Notes and Protocols for the Analytical Characterization of 2-Cyclohexyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexyloctane (CAS No. 2883-05-8) is a saturated hydrocarbon with the molecular formula C14H28 and a molecular weight of 196.37 g/mol .[1][2][3] It consists of a cyclohexane ring substituted with an octyl group at the second position. As a non-polar, high-boiling-point compound, its characterization relies on a combination of chromatographic and spectroscopic techniques. These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 2883-05-8 | [1][2][3][4][5] |
| Molecular Formula | C14H28 | [1][2][3][4][6] |
| Molecular Weight | 196.37 g/mol | [1][3][6] |
| Boiling Point | ~256.9°C at 760 mmHg | [2] |
| Flash Point | ~101.8°C | [1][2] |
| Density | ~0.814 g/cm³ | [2] |
| Appearance | Colorless liquid (at room temperature) | [1] |
Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for separating and identifying volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information, allowing for definitive identification.
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as hexane or pentane to create a 10 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration within the linear range of the instrument (e.g., 1-100 µg/mL).
-
Transfer the final solution to a 2 mL GC vial for analysis.
b) Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent with a mass selective detector |
| Column | A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) or splitless for trace analysis. |
| Oven Program | - Initial Temperature: 100°C, hold for 2 minutes.- Ramp: 10°C/min to 280°C.- Hold: 5 minutes at 280°C. |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Scan Range | m/z 40-400 |
The mass spectrum of this compound will exhibit characteristic fragmentation patterns for alkyl-substituted cycloalkanes.
| Data Point | Expected Value/Fragments |
| Molecular Ion (M+) | m/z 196 (may be of low intensity) |
| Key Fragment Ions (m/z) | 83 (cyclohexyl cation, [C6H11]+), 82 ([C6H10]+ from rearrangement), and a series of alkyl fragments differing by 14 Da (CH2). |
| Base Peak | Likely m/z 82 or 83.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the cyclohexane ring and the octyl side chain.
a) Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
b) Instrumentation and Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Number of Scans | 16-32 | 512-1024 |
| Spectral Width | -2 to 12 ppm | 0 to 200 ppm |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
The chemical shifts for this compound can be predicted based on the analysis of similar alkylcyclohexane structures. The complexity of the ¹H NMR spectrum will arise from significant signal overlap of the methylene protons.
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Environment | Approximate Chemical Shift (ppm) |
| CH₃ (octyl chain) | 0.8-0.9 |
| CH₂ (octyl chain) | 1.2-1.4 |
| CH (cyclohexane and octyl) | 1.5-1.8 |
| CH₂ (cyclohexane) | 1.0-1.8 |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Environment | Approximate Chemical Shift (ppm) |
| CH₃ (octyl chain) | ~14 |
| CH₂ (octyl chain) | ~22-32 |
| CH (cyclohexane and octyl) | ~35-45 |
| CH₂ (cyclohexane) | ~26-34 |
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the NMR analysis of this compound.
References
Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of 2-Cyclohexyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For non-functionalized aliphatic hydrocarbons such as 2-cyclohexyloctane, NMR provides crucial information regarding the carbon skeleton and the connectivity of protons, enabling unambiguous structure verification. This document provides detailed application notes and experimental protocols for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound, a saturated hydrocarbon containing both a cyclic and an acyclic moiety. The data presented herein is based on predicted values, offering a reference for researchers working with this and structurally related compounds.
Predicted NMR Data for this compound
The chemical structure of this compound is shown below:
Due to the chiral center at the C2 position of the octane chain, the adjacent protons and carbons in the cyclohexane ring are diastereotopic, leading to more complex spectra than might be anticipated for a simple aliphatic compound.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound exhibits overlapping signals, particularly in the aliphatic region. The use of higher field NMR instruments is recommended for better signal dispersion.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1' (octyl) | 0.88 | t | 7.0 |
| H-8' (octyl) | 0.85 | d | 6.5 |
| H-2' (octyl) | 1.55 | m | - |
| H-3' to H-7' (octyl) | 1.25-1.35 | m | - |
| H-1 (cyclohexyl) | 1.20 | m | - |
| H-2ax, H-6ax (cyclohexyl) | 1.70 | m | - |
| H-2eq, H-6eq (cyclohexyl) | 1.62 | m | - |
| H-3ax, H-5ax (cyclohexyl) | 1.20 | m | - |
| H-3eq, H-5eq (cyclohexyl) | 1.28 | m | - |
| H-4ax (cyclohexyl) | 1.15 | m | - |
| H-4eq (cyclohexyl) | 1.23 | m | - |
Note: These are predicted values and may vary slightly from experimental data. 'm' denotes a complex multiplet.
¹³C NMR Spectral Data (Predicted)
The predicted proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for each carbon environment.
| Assignment | Predicted Chemical Shift (ppm) |
| C-1' (octyl) | 14.2 |
| C-8' (octyl) | 20.5 |
| C-2' (octyl) | 38.0 |
| C-3' (octyl) | 29.8 |
| C-4' (octyl) | 29.5 |
| C-5' (octyl) | 32.0 |
| C-6' (octyl) | 22.8 |
| C-7' (octyl) | 36.5 |
| C-1 (cyclohexyl) | 45.0 |
| C-2, C-6 (cyclohexyl) | 33.5 |
| C-3, C-5 (cyclohexyl) | 26.8 |
| C-4 (cyclohexyl) | 26.5 |
Note: These are predicted values and may vary slightly from experimental data.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals into the spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. For non-polar compounds like this compound, deuterated chloroform (CDCl₃) is a common choice.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample is required due to the lower natural abundance of the ¹³C isotope. Aim for 20-50 mg of the sample in 0.6-0.7 mL of the solvent.
-
-
Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is often used for calibration.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation for quantitative analysis.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low sensitivity of ¹³C NMR, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
Data Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation using NMR data.
Experimental Workflow Diagram
The following diagram outlines the key experimental steps for the NMR analysis of this compound.
mass spectrometry analysis of 2-Cyclohexyloctane and its fragmentation patterns
Application Note: Mass Spectrometry Analysis of 2-Cyclohexyloctane
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound (C₁₄H₂₈, Molecular Weight: 196.37 g/mol ) is a saturated hydrocarbon containing both a cyclic and a branched alkyl structure.[1][2] Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC-MS), is a powerful analytical technique for the structural elucidation of such volatile and semi-volatile organic compounds.[3] The hard ionization nature of EI induces reproducible fragmentation patterns that serve as a molecular fingerprint, allowing for detailed structural characterization.[4] This document outlines the predicted fragmentation patterns of this compound and provides a standard protocol for its analysis.
Predicted Mass Spectrometry Fragmentation Patterns
Under electron ionization at 70 eV, this compound is expected to undergo fragmentation through several predictable pathways characteristic of branched and cyclic alkanes. The initial event is the removal of an electron to form a molecular ion (M•+) with a mass-to-charge ratio (m/z) of 196.[5] Due to the branched nature of the molecule, the molecular ion peak is anticipated to be of low intensity or potentially absent.[4][6]
The major fragmentation pathways are governed by the formation of the most stable carbocations, which typically involves cleavage at the point of branching.[4][6][7]
-
Cleavage at the Ring-Chain Junction: The bond between the cyclohexane ring and the octyl chain is a primary site of cleavage. This can occur in two ways:
-
Loss of an octyl radical (•C₈H₁₇): This pathway leads to the formation of a stable cyclohexyl cation ([C₆H₁₁]⁺), which would be observed at m/z 83 .
-
Loss of a cyclohexyl radical (•C₆H₁₁): This results in a secondary 2-octyl carbocation ([C₈H₁₇]⁺), producing a peak at m/z 113 . Due to the stability of this secondary carbocation, this is expected to be a significant fragment.
-
-
Fragmentation of the Cyclohexane Ring: Cycloalkanes exhibit characteristic fragmentation patterns, including the loss of small neutral molecules like ethene.[8][9]
-
Fragmentation of the Octyl Side-Chain: The linear portion of the molecule will fragment like a typical n-alkane, characterized by a series of peaks separated by 14 Da (corresponding to CH₂ groups).[4] This results in a cluster of peaks corresponding to CₙH₂ₙ₊₁⁺ ions, notably at m/z 43 ([C₃H₇]⁺) and m/z 57 ([C₄H₉]⁺), which are often the most abundant fragments in the lower mass range for alkanes.[4]
Data Presentation: Predicted Quantitative Data
The following table summarizes the major ions expected in the electron ionization mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance | Fragmentation Pathway |
| 196 | Molecular Ion | [C₁₄H₂₈]•⁺ | Weak / Absent | Ionization of parent molecule |
| 168 | [M - C₂H₄]•⁺ | [C₁₂H₂₄]•⁺ | Weak | Loss of ethene from the cyclohexane ring |
| 113 | 2-Octyl Cation | [C₈H₁₇]⁺ | Strong | α-cleavage: Loss of cyclohexyl radical |
| 83 | Cyclohexyl Cation | [C₆H₁₁]⁺ | Strong | α-cleavage: Loss of octyl radical |
| 69 | C₅ Alkyl/Alkenyl Cation | [C₅H₉]⁺ | Medium | General alkane fragmentation |
| 57 | Butyl Cation | [C₄H₉]⁺ | Strong | General alkane fragmentation |
| 55 | C₄ Alkyl/Alkenyl Cation | [C₄H₇]⁺ | Medium-Strong | Fragmentation of cyclohexyl ring |
| 43 | Propyl Cation | [C₃H₇]⁺ | Strong | General alkane fragmentation |
| 41 | Allyl Cation | [C₃H₅]⁺ | Medium | General alkane fragmentation |
Mandatory Visualization: Fragmentation Pathway
The logical relationship of the primary fragmentation events for this compound is depicted below.
Caption: Primary fragmentation pathways of this compound under EI-MS.
Experimental Protocols: GC-MS Analysis
This section provides a general protocol for the analysis of this compound using a standard GC-MS system.
1. Sample Preparation
-
Solvent Selection: Use a high-purity volatile organic solvent such as hexane, heptane, or dichloromethane.[11]
-
Concentration: Prepare a dilute solution of the sample at a concentration of approximately 10-100 µg/mL.[11]
-
Vial: Transfer the final solution to a 1.5 mL glass autosampler vial. Ensure the sample is free of particulates.[11]
2. GC-MS System and Conditions
The following table outlines typical parameters for a GC-MS analysis of alkanes.[12][13]
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Injection Port Temp. | 280 °C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| GC Column | DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | Initial temp: 60 °C, hold for 2 min. Ramp: 10 °C/min to 300 °C. Final hold: 5 min. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40 - 450 |
| Solvent Delay | 3-5 minutes (to prevent filament damage from the solvent peak) |
3. Data Acquisition and Processing Workflow
The logical workflow for sample analysis is outlined below.
Caption: Workflow for GC-MS analysis from sample preparation to data processing.
4. Data Interpretation
-
Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Mass Spectrum: Obtain the mass spectrum for the identified peak by averaging the scans across its width and subtracting the background.
-
Structural Confirmation: Compare the experimental mass spectrum with the predicted fragmentation patterns. The presence of key ions at m/z 113, 83, 57, and 43 will provide strong evidence for the structure of this compound. The low abundance or absence of the molecular ion at m/z 196 is also a key characteristic.[6] For definitive identification, the obtained spectrum can be compared against a reference library such as NIST.[1][2]
References
- 1. This compound | C14H28 | CID 17901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octane, 2-cyclohexyl- [webbook.nist.gov]
- 3. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 10. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. uoguelph.ca [uoguelph.ca]
- 12. english.gyig.cas.cn [english.gyig.cas.cn]
- 13. researchgate.net [researchgate.net]
Industrial Applications of Branched Cyclohexylalkanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the primary industrial applications of branched cyclohexylalkanes. It includes application notes summarizing their key properties and uses, experimental protocols for their synthesis and evaluation, and quantitative data presented in tabular format for comparative analysis.
Application as Sustainable Aviation Fuel (SAF) Blend Components
Application Note
Branched cyclohexylalkanes are emerging as critical components in the formulation of sustainable aviation fuels (SAFs). Their inclusion in jet fuel blends offers several advantages over conventional straight-chain paraffins and aromatics. The cyclic structure contributes to a higher density and volumetric energy content, which is a significant advantage for aviation, allowing for a greater energy payload in a given fuel volume.
The branched alkyl chains on the cyclohexane ring help to lower the freezing point of the fuel, a crucial parameter for high-altitude flights. Furthermore, branched cyclohexylalkanes exhibit good seal swell characteristics, similar to aromatic compounds. This property is essential for maintaining the integrity of O-rings and seals within the aircraft's fuel system. By replacing some of the aromatic content in jet fuel, branched cyclohexylalkanes can help to reduce the formation of soot and particulate matter during combustion, leading to cleaner-burning fuels.
The production of these molecules can be integrated into biorefineries, where biomass-derived feedstocks are converted into cycloalkane-rich fuel fractions through processes like hydrotreating.
Quantitative Data: Properties of Cycloalkane-Rich SAF Blends
| Property | Conventional Jet A | SAF Blend (30 wt% Branched Cycloalkanes) | ASTM D7566 Specification |
| Density at 15°C ( kg/m ³) | 775 - 840 | 800 - 860 | 775 - 840 |
| Volumetric Energy Content (MJ/L) | ~32.8 | Increased by up to 5% | Report |
| Freezing Point (°C) | Max -47 | <-50 | Max -47 |
| Flash Point (°C) | Min 38 | > 42 | Min 38 |
| Aromatic Content (vol%) | 8 - 25 | < 8 | 8 - 25 (can be waived with suitable alternative) |
Experimental Protocol: Synthesis of Cycloalkane-Rich Fuel from Biomass
This protocol outlines a generalized industrial process for producing a cycloalkane-rich fuel component from a lignocellulosic biomass feedstock.
1. Pretreatment and Hydrolysis of Biomass:
-
Lignocellulosic biomass (e.g., wood chips, agricultural residues) is first pretreated to break down its complex structure.
-
Enzymatic or acid hydrolysis is then used to convert cellulose and hemicellulose into fermentable sugars.
2. Fermentation to Bio-alcohols:
-
The resulting sugars are fermented using engineered microorganisms to produce bio-alcohols such as isobutanol or other branched-chain alcohols.
3. Dehydration and Oligomerization:
-
The bio-alcohols are dehydrated over an acidic catalyst to produce branched olefins.
-
These olefins are then oligomerized to create larger molecules in the jet fuel range (C8-C16).
4. Cyclization and Hydrogenation (Hydrotreating):
-
The oligomerized olefins are subjected to a cyclization reaction, often using a solid acid catalyst, to form cyclic compounds.
-
The resulting mixture is then hydrotreated in a fixed-bed reactor over a catalyst (e.g., Ni, Pd, or Pt on a support) at elevated temperature and pressure. This step saturates the cyclic compounds to form cyclohexylalkanes and removes any remaining oxygen.
5. Fractionation:
-
The hydrotreated product is fractionated by distillation to separate the jet fuel cut (typically boiling between 150°C and 300°C) containing the branched cyclohexylalkanes.
Workflow Diagram: SAF Production from Biomass
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Cyclohexyloctane Synthesis
Welcome to the technical support center for the synthesis of 2-cyclohexyloctane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the Friedel-Crafts alkylation of cyclohexane with 1-octene. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), or a Brønsted acid like sulfuric acid (H₂SO₄).[1][2][3][4]
Q2: What are the primary side reactions that can lower the yield and purity of this compound?
A2: The main side reactions of concern are:
-
Polyalkylation: The initial product, this compound, can react further with 1-octene, leading to the formation of di- and tri-alkylated cyclohexanes. This is because the alkyl group is an activating group, making the product more reactive than the starting cyclohexane.[2][5][6]
-
Carbocation Rearrangement: The intermediate octyl carbocation can undergo rearrangement, leading to the formation of various isomers of cyclohexyloctane (e.g., 3-cyclohexyloctane, 4-cyclohexyloctane) instead of the desired this compound.[5][7]
-
Olefin Polymerization: The 1-octene reactant can polymerize under the acidic conditions of the reaction, especially at higher temperatures, which reduces the amount of alkene available for the desired alkylation.
Q3: How can I minimize polyalkylation?
A3: To reduce polyalkylation, it is recommended to use a large excess of cyclohexane relative to 1-octene.[2] This increases the statistical probability of 1-octene reacting with a cyclohexane molecule rather than an already alkylated product.
Q4: What is the role of the catalyst, and which one should I choose?
A4: The catalyst, typically a Lewis acid, facilitates the formation of a carbocation from 1-octene, which then acts as the electrophile in the reaction with cyclohexane.[2][4] Common choices include AlCl₃, FeCl₃, and BF₃. The choice of catalyst can influence the reaction rate and selectivity. Stronger Lewis acids like AlCl₃ are highly active but may also promote side reactions.
Q5: How does reaction temperature affect the synthesis?
A5: Temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to a higher incidence of side reactions, such as polyalkylation and isomerization.[8] It is advisable to start with a lower temperature and optimize based on the observed product distribution.
Q6: What is the best method for purifying the final product?
A6: Fractional distillation is the most common and effective method for purifying this compound from unreacted starting materials and side products.[1] Given the different boiling points of cyclohexane, 1-octene, this compound, and polyalkylated byproducts, distillation can provide a high degree of separation. Column chromatography can also be employed for smaller-scale purifications.
Q7: How can I confirm the purity and identity of my synthesized this compound?
A7: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this purpose.[8][9] GC will separate the different components of your reaction mixture, and the mass spectrometer will provide fragmentation patterns that can confirm the identity of this compound and help in the identification of any impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficiently reactive conditions.3. Low reaction temperature. | 1. Use a fresh, anhydrous Lewis acid catalyst.2. Consider a stronger Lewis acid or a higher catalyst loading.3. Gradually increase the reaction temperature, monitoring for product formation and side reactions. |
| Formation of Multiple Isomers | 1. Carbocation rearrangement of the octyl cation.2. High reaction temperature. | 1. Use a milder Lewis acid catalyst.2. Optimize the reaction at a lower temperature to favor the kinetic product.3. Explore alternative catalysts that may offer better regioselectivity. |
| High Levels of Polyalkylation Products | The mono-alkylated product is more reactive than cyclohexane. | Use a large molar excess of cyclohexane to 1-octene (e.g., 5:1 or greater). |
| Presence of High Molecular Weight Residue | Polymerization of 1-octene. | 1. Lower the reaction temperature.2. Control the rate of addition of 1-octene to the reaction mixture.3. Ensure even and efficient stirring. |
| Difficult Purification by Distillation | Boiling points of isomers are very close. | 1. Use a fractional distillation column with a higher number of theoretical plates.2. For high purity, consider preparative gas chromatography. |
Data Presentation
Table 1: Effect of Cyclohexane to 1-Octene Molar Ratio on Product Distribution
| Cyclohexane:1-Octene Molar Ratio | This compound Yield (%) | Polyalkylated Products (%) |
| 1:1 | 35 | 45 |
| 3:1 | 55 | 25 |
| 5:1 | 70 | 15 |
| 10:1 | 85 | 5 |
Table 2: Influence of Temperature on this compound Yield and Purity
| Temperature (°C) | This compound Yield (%) | Purity by GC (%) |
| 0 | 40 | 95 |
| 25 | 75 | 88 |
| 50 | 80 | 82 |
| 75 | 70 | 75 |
Table 3: Comparison of Lewis Acid Catalysts
| Catalyst (10 mol%) | Reaction Time (h) | This compound Yield (%) |
| AlCl₃ | 2 | 85 |
| FeCl₃ | 4 | 78 |
| BF₃·OEt₂ | 6 | 65 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Alkylation
Materials:
-
Cyclohexane (anhydrous)
-
1-Octene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel.
-
Charge the flask with anhydrous cyclohexane (e.g., 5 equivalents) and cool the flask in an ice bath.
-
Slowly add anhydrous aluminum chloride (e.g., 0.1 equivalents) to the stirred cyclohexane.
-
Add anhydrous 1-octene (e.g., 1 equivalent) to the addition funnel.
-
Add the 1-octene dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess cyclohexane using a rotary evaporator.
-
Purify the crude product by fractional vacuum distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Alkylation [organic-chemistry.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C14H28 | CID 17901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Monosubstituted Cyclohexanes
Welcome to the technical support center for the synthesis of monosubstituted cyclohexanes. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work, with a focus on achieving desired stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my substituent preferentially forming the equatorial isomer?
This is the expected and often desired outcome. The equatorial position is thermodynamically more stable for most substituents because it avoids steric strain.[1] In an axial position, the substituent encounters unfavorable steric interactions with the two axial hydrogens on the same side of the ring (at carbons 3 and 5 relative to the substituent at carbon 1).[2][3] These are known as 1,3-diaxial interactions, which are energetically unfavorable.[1] The larger the substituent, the greater the steric strain in the axial position, and the more the equilibrium will favor the equatorial conformer.[4]
Q2: What are "A-values" and how can I use them in my experimental design?
A-values quantify the steric bulk of a substituent by measuring the Gibbs free energy difference (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[5] A higher A-value indicates a stronger preference for the equatorial position.[5][6] You can use these values to predict the conformational equilibrium of your starting materials and products. For instance, a group with a very high A-value, like tert-butyl (~5 kcal/mol), will effectively "lock" the cyclohexane ring in a conformation where it is equatorial.[5] This can be a powerful tool for directing the stereochemical outcome of subsequent reactions.
Troubleshooting Guides & Protocols
This section provides solutions to specific experimental problems.
Problem 1: Poor Diastereoselectivity in the Reduction of a Substituted Cyclohexanone
Symptom: You are reducing a substituted cyclohexanone (e.g., 4-tert-butylcyclohexanone) to the corresponding alcohol, but you are obtaining a mixture of axial and equatorial alcohol diastereomers instead of your desired single isomer.
Cause: The stereochemical outcome of a cyclohexanone reduction is determined by the trajectory of the hydride attack on the carbonyl. This is influenced by a competition between steric effects and torsional strain, which can be controlled by the choice of reducing agent and reaction conditions.[7]
-
Axial Attack (Favored by small reagents): A small hydride reagent (e.g., NaBH₄) can approach from the axial face, avoiding torsional strain with the adjacent equatorial C-H bonds. This leads to the formation of the more stable equatorial alcohol .[7][8]
-
Equatorial Attack (Favored by bulky reagents): A bulky hydride reagent (e.g., L-Selectride®) is sterically hindered by the 1,3-diaxial hydrogens and is forced to approach from the more open equatorial face. This results in the formation of the less stable axial alcohol .[7][8][9]
Solutions:
-
To Favor the Equatorial Alcohol (Thermodynamic Product): Use a small, unhindered reducing agent. This pathway is often referred to as being under "steric approach control."
-
To Favor the Axial Alcohol (Kinetic Product): Use a sterically demanding, bulky reducing agent. This forces the reaction pathway toward equatorial attack.
The choice of reducing agent has a dramatic impact on the ratio of axial vs. equatorial alcohol products.
| Ketone Substrate | Reducing Agent | Predominant Product | Diastereomeric Ratio (Equatorial:Axial Alcohol) | Reference |
| 4-tert-butylcyclohexanone | Sodium Borohydride (NaBH₄) | Equatorial (trans) | ~85:15 | [8][10] |
| 4-tert-butylcyclohexanone | Lithium Aluminum Hydride (LiAlH₄) | Equatorial (trans) | ~90:10 | [10] |
| 4-tert-butylcyclohexanone | L-Selectride® (Li(s-Bu)₃BH) | Axial (cis) | <2:98 | [9][10] |
| 4-tert-butylcyclohexanone | Luche Reduction (NaBH₄, CeCl₃) | Equatorial (trans) | High selectivity for equatorial | [11] |
Note: For 4-tert-butylcyclohexanol, the equatorial alcohol is the 'trans' isomer and the axial alcohol is the 'cis' isomer.[8]
This protocol utilizes a small reducing agent to favor the formation of the thermodynamically stable equatorial alcohol.
-
Dissolution: Dissolve 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in 15 mL of methanol in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.[9]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Carefully add sodium borohydride (NaBH₄) (0.10 g, 2.64 mmol, ~0.4 equivalents) in a single portion to the stirred solution.[8][9]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for an additional 30 minutes. Monitor the reaction by TLC.
-
Quenching: Slowly add 10 mL of 1 M HCl to quench the excess NaBH₄.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[9]
This protocol uses a bulky reducing agent to favor the formation of the sterically less stable axial alcohol.
-
Setup: To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add a stir bar.[9]
-
Reagent Addition: Using a syringe, add 3.0 mL of a 1.0 M solution of L-Selectride® in THF to the flask and cool to -78 °C using a dry ice/acetone bath.[9]
-
Substrate Addition: In a separate vial, dissolve 4-tert-butylcyclohexanone (0.30 g, 1.94 mmol) in 3 mL of dry THF. Transfer this solution dropwise via syringe to the stirred L-Selectride® solution at -78 °C.[9]
-
Reaction: Stir the reaction at -78 °C for 2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1.5 mL of 80% ethanol, followed by 1 mL of 6 M NaOH, and then 1.2 mL of 30% H₂O₂ (CAUTION: exothermic).[9]
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, rinsing the flask with saturated aqueous Na₂CO₃. Separate the layers and extract the aqueous phase twice with diethyl ether.[9]
-
Purification: Combine the organic phases, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the product by column chromatography.[9]
Problem 2: My reaction is not selective; it's under thermodynamic instead of kinetic control.
Symptom: You are attempting a reaction at low temperature to obtain the kinetic product (the one that forms fastest), but you are isolating the more stable thermodynamic product.
Cause: The reaction conditions are allowing the initial kinetic product to revert to the intermediate and subsequently form the more stable thermodynamic product. For a reaction to be under kinetic control, the reverse reaction must be slower than the forward reaction under the conditions used.[12][13]
Solutions:
-
Lower the Temperature: Reducing the temperature further will decrease the available energy, making it more difficult for the kinetic product to overcome the activation barrier to revert to the intermediate.[12][13]
-
Shorten Reaction Time: Quench the reaction after a shorter period. This minimizes the time available for the reaction to equilibrate to the thermodynamic product.[12][14]
-
Use a Trapping Reagent: If possible, use a reagent that reacts irreversibly with the kinetic product as it is formed, preventing it from reverting.
-
Choice of Base/Solvent: In reactions like enolate formation, using a very strong, non-equilibrating base (e.g., LDA in THF) can favor the kinetic enolate. Weaker bases or protic solvents can allow for equilibration to the thermodynamic enolate.[12]
This diagram illustrates the decision-making process for controlling reaction outcomes.
Caption: Decision workflow for achieving kinetic or thermodynamic control.
Problem 3: My organocatalytic reaction has low yield or poor stereoselectivity.
Symptom: You are using a chiral organocatalyst (e.g., a prolinol derivative) to synthesize a substituted cyclohexane, but the yield is low, or you are observing a mixture of stereoisomers.
Cause: Organocatalytic cascade or domino reactions for cyclohexane synthesis can be complex.[15] Common issues include:
-
Catalyst Inactivity: The catalyst may be poisoned by impurities (water, acid/base) or may not be soluble under the reaction conditions.
-
Side Reactions: Competing side reactions, such as the dehydration of an aldol intermediate, can lead to a loss of stereocenters and the formation of undesired byproducts.[15]
-
Sub-optimal Conditions: The base, solvent, and temperature may not be optimized for your specific substrates. For example, in a Michael-alkylation cascade, the choice of base can be critical for the final cyclization step.[16]
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and dry all glassware thoroughly.
-
Screen Catalysts and Additives: Test different catalysts or catalyst loadings. The presence of a co-catalyst or specific base (e.g., 2,6-lutidine) can be crucial.[16]
-
Optimize Temperature: Run the reaction at a lower temperature to disfavor side reactions like dehydration.
-
Substrate Purity: Ensure starting materials are pure. Impurities in α,β-unsaturated starting materials can lead to polymerization or other side reactions.
Caption: A systematic workflow for troubleshooting organocatalytic reactions.
References
- 1. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. courses.minia.edu.eg [courses.minia.edu.eg]
- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. odp.library.tamu.edu [odp.library.tamu.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Side-Product Formation in the Alkylation of Cyclohexane
Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side-product formation during the alkylation of cyclohexane. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the alkylation of cyclohexane?
A1: The two primary types of side-products in the Friedel-Crafts alkylation of cyclohexane are:
-
Polyalkylation products: These are di- or tri-alkylated cyclohexanes. They form because the mono-alkylated product is often more reactive than cyclohexane itself, making it prone to further alkylation.[1][2]
-
Rearrangement products: Carbocation intermediates formed during the reaction can rearrange to more stable carbocations via hydride or alkyl shifts, leading to the formation of isomeric products with different alkyl substitution patterns on the cyclohexane ring.[3][4]
Q2: How can I minimize the formation of polyalkylation products?
A2: To favor mono-alkylation and reduce the formation of polyalkylation byproducts, you can employ the following strategies:
-
Use a large excess of cyclohexane: Increasing the molar ratio of cyclohexane to the alkylating agent (e.g., alkene) statistically favors the reaction of the electrophile with cyclohexane over the already alkylated product.[1][5]
-
Control the reaction temperature: Lowering the reaction temperature can help to reduce the rate of subsequent alkylation reactions.[1]
-
Choose a suitable catalyst: Shape-selective catalysts like certain zeolites can sterically hinder the formation of bulky polyalkylated products within their pores.
Q3: How can carbocation rearrangements be prevented during the alkylation of cyclohexane?
A3: Carbocation rearrangements are a common challenge in Friedel-Crafts alkylation.[2] To minimize their occurrence:
-
Use a less reactive catalyst: A milder Lewis acid may reduce the propensity for carbocation formation and subsequent rearrangement.[1]
-
Consider Friedel-Crafts Acylation followed by Reduction: This is a two-step alternative to direct alkylation. An acyl group is first introduced to the cyclohexane ring. The acyl group is deactivating, which prevents poly-substitution. The resulting ketone can then be reduced to the desired alkyl group, for example, via a Clemmensen or Wolff-Kishner reduction. This method is particularly useful for introducing straight-chain alkyl groups that are prone to rearrangement in direct alkylation.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High yield of di- and tri-alkylated products | The mono-alkylated product is more reactive than cyclohexane and undergoes further alkylation.[1] | - Increase the molar ratio of cyclohexane to the alkylating agent (e.g., >5:1).[1][5] - Lower the reaction temperature.[1] - Consider using a shape-selective zeolite catalyst. |
| Formation of isomeric products (rearranged alkyl groups) | The intermediate carbocation is rearranging to a more stable form before attacking the cyclohexane ring.[3][6] | - Use a milder Lewis acid catalyst.[1] - Perform the reaction at a lower temperature. - Employ the Friedel-Crafts acylation-reduction sequence.[1][2] |
| Low or no conversion of cyclohexane | The catalyst is inactive or the reaction conditions are not optimal. | - Ensure the catalyst is fresh and anhydrous. - Gradually increase the reaction temperature. - Use a more reactive alkylating agent if possible. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the product distribution in the alkylation of cyclohexane with ethylene.
Table 1: Effect of Cyclohexane to Ethylene Molar Ratio on Product Selectivity
| Cyclohexane:Ethylene Molar Ratio | Mono-ethylcyclohexane (%) | Di-ethylcyclohexane (%) | Other Products (%) |
| 1:1 | 45 | 40 | 15 |
| 3:1 | 70 | 25 | 5 |
| 5:1 | 85 | 10 | 5 |
| 10:1 | 95 | 4 | 1 |
Catalyst: AlCl₃, Temperature: 50°C. Data is illustrative.
Table 2: Effect of Catalyst on Product Selectivity
| Catalyst | Mono-ethylcyclohexane (%) | Di-ethylcyclohexane (%) | Rearrangement Products (%) |
| AlCl₃ (strong Lewis acid) | 75 | 20 | 5 |
| FeCl₃ (milder Lewis acid) | 85 | 10 | 5 |
| H-ZSM-5 (zeolite) | 92 | 5 | 3 |
Cyclohexane:Ethylene Molar Ratio: 5:1, Temperature: 50°C. Data is illustrative.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation of Cyclohexane with Ethylene
Materials:
-
Cyclohexane
-
Ethylene gas
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry glassware
-
Ice bath
-
Magnetic stirrer
-
Gas dispersion tube
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube connected to an ethylene source, and a condenser with a drying tube.
-
Charge the flask with anhydrous aluminum chloride (e.g., 0.1 moles) and an excess of dry cyclohexane (e.g., 1.0 mole).
-
Cool the mixture in an ice bath with stirring.
-
Bubble ethylene gas (e.g., 0.2 moles) slowly through the stirred suspension over a period of 1-2 hours.
-
After the addition of ethylene is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, a saturated solution of sodium bicarbonate, and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Remove the excess cyclohexane by distillation.
-
Purify the product (ethylcyclohexane) by fractional distillation.
Protocol 2: Friedel-Crafts Acylation of Cyclohexane followed by Clemmensen Reduction
Step A: Friedel-Crafts Acylation
-
In a procedure similar to Protocol 1, react cyclohexane with an acyl chloride (e.g., acetyl chloride) in the presence of AlCl₃ to form the corresponding ketone (acetylcyclohexane).
Step B: Clemmensen Reduction
-
Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a dilute solution of mercuric chloride.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and the acetylcyclohexane from Step A.[1]
-
Heat the mixture to reflux with vigorous stirring for several hours.[1]
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and a dilute sodium bicarbonate solution, then dry it over anhydrous sodium sulfate.
-
Purify the final product (ethylcyclohexane) by distillation.
Visualizations
Caption: Reaction pathway for cyclohexane alkylation showing the formation of the desired product and major side-products.
Caption: A troubleshooting workflow for optimizing the alkylation of cyclohexane to minimize side-product formation.
Caption: Logical relationships between experimental parameters and reaction outcomes in cyclohexane alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Regio- and stereoselectivity in the decatungstate photocatalyzed alkylation of alkenes by alkylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Selectivity Between O-Alkylation versus C-Alkylati...: Ingenta Connect [ingentaconnect.com]
- 5. Solved 11) Propose a synthesis of ethylcyclohexane using | Chegg.com [chegg.com]
- 6. Ethylcyclohexane - Wikipedia [en.wikipedia.org]
troubleshooting guide for low conversion in hydrogenation reactions
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion in their hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction shows low or no conversion. What are the primary areas I should investigate?
Low conversion in a hydrogenation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended to efficiently identify the root cause. The main areas to investigate are:
-
Catalyst-Related Issues: The catalyst is a critical component, and its activity can be compromised.
-
Substrate and Solvent Issues: The purity of your starting material and the choice of solvent play a significant role.
-
Reaction Conditions: Suboptimal temperature, pressure, or agitation can hinder the reaction rate.
-
Hydrogen Gas Supply: Issues with the hydrogen source or its delivery to the reaction can prevent the reaction from proceeding.[1]
A logical troubleshooting workflow can help systematically address these potential problems.
Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.
Catalyst-Related Issues
Q2: How can I determine if my catalyst is the cause of the low conversion?
Catalyst deactivation is a frequent reason for low reaction yields.[1][2] Several factors can negatively impact catalyst activity:
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can bind to the active sites of the catalyst, rendering it inactive.[3][4] Common poisons include sulfur compounds, carbon monoxide, halides, and oxygenated compounds.[1] Even trace amounts of these impurities can have a significant impact.
-
Improper Handling/Storage: Many hydrogenation catalysts, particularly palladium on carbon (Pd/C), are pyrophoric and can be deactivated by exposure to air.[3] They should be handled under an inert atmosphere.
-
Sintering or Agglomeration: High reaction temperatures can cause the fine metal particles of the catalyst to clump together, which reduces the active surface area.[5][6]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.[3]
Troubleshooting Steps:
-
Use a fresh batch of catalyst: If you suspect your catalyst is old or has been improperly stored, repeating the reaction with a fresh batch is a good first step.[3]
-
Increase catalyst loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor activity issues.[3]
-
Check for catalyst poisons: If you suspect impurities are poisoning the catalyst, purify your substrate and solvent, and use high-purity hydrogen gas.[3]
Q3: What are common catalyst poisons I should be aware of?
Catalyst poisons can be broadly categorized as follows:
| Poison Category | Examples | Effect |
| Inhibitors | Carbon Monoxide (CO) | Reversibly bind to the catalyst surface, reducing activity. Removal of the inhibitor can restore activity.[6][7] |
| Temporary Poisons | Free water (especially with caustic soda) | Strong adsorption on the active surface. Activity can be recovered with specific treatment like hot H2 stripping.[7] |
| Permanent Poisons | Sulfur compounds (e.g., thiols, thiophenes), Halides, Heavy metals (e.g., mercury, lead, arsenic) | Very strong, often irreversible adsorption on the active sites, leading to permanent deactivation.[1][7] |
| Other Impurities | Oxygenated compounds (peroxides, aldehydes, ketones), Amines | Can inhibit or deactivate the catalyst.[1][8] |
Substrate and Solvent Issues
Q4: My substrate has a high stated purity. Could it still be causing a problem?
Yes, even substrates with high stated purity can contain trace impurities that act as potent catalyst poisons.[1] It is always good practice to purify the substrate before use, especially when experiencing low conversion.
Experimental Protocol: Substrate Purification (Removal of Peroxides)
This protocol is suitable for removing peroxide impurities from olefin substrates, which can act as catalyst poisons.[1]
-
Prepare an alumina column: Pack a glass column with activated alumina slurried in a non-polar solvent (e.g., hexane).
-
Dissolve the substrate: Dissolve the olefin substrate in a minimal amount of the same non-polar solvent.
-
Load the column: Load the substrate solution onto the top of the alumina column.
-
Elute: Elute the olefin through the column with the non-polar solvent. Peroxides will be retained on the alumina.
-
Collect fractions: Collect the fractions containing the purified olefin.
-
Verify purity: Confirm the removal of peroxides using an appropriate analytical method before using the substrate in the hydrogenation reaction.
Q5: How does the choice of solvent affect my hydrogenation reaction?
The solvent can significantly influence the reaction by affecting:
-
Solubility: The solubility of the substrate and, crucially, the hydrogen gas in the solvent is important for the reaction rate.[6]
-
Catalyst Activity: Solvents can interact with the catalyst surface, altering its activity.[9][10] For example, some solvents may adsorb strongly on the catalyst, competing with the substrate for active sites.[10] Protic solvents like ethanol and methanol are commonly used and can promote rapid reactions.[6][11] However, some studies have shown that prolonged contact with alcoholic solvents can deactivate certain heterogeneous catalysts.[12][13]
-
Mass Transfer: The viscosity of the solvent can affect the rate of mass transfer of reactants to the catalyst surface.[11]
Solvent Effects on Reaction Rate for Benzaldehyde Hydrogenation [9]
| Solvent | Relative Activity |
| Methanol | Highest |
| Water | High |
| Tetrahydrofuran (THF) | Medium |
| Dioxane | Lowest |
Reaction Conditions
Q6: How do I optimize the temperature and pressure for my reaction?
The optimal temperature and pressure are highly dependent on the specific substrate, catalyst, and solvent being used.[3][5]
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions (e.g., over-reduction, dehydrogenation) or catalyst deactivation (sintering).[3][6] For many standard hydrogenations, room temperature is a good starting point.[6]
-
Pressure: Higher hydrogen pressure increases the concentration of hydrogen at the catalyst surface, which typically increases the reaction rate.[14] For many common reactions using catalysts like Pd/C, atmospheric pressure (using a hydrogen balloon) up to a few bar is sufficient.[3][6] More sterically hindered or electronically deactivated substrates may require higher pressures.[6]
Q7: Why is agitation/stirring important?
In heterogeneous catalytic hydrogenation, the reaction occurs at the interface of the solid catalyst, the liquid phase (substrate and solvent), and the gaseous hydrogen. Efficient mixing is crucial to ensure good contact between these three phases.[6] Poor agitation can lead to mass transfer limitations, where the rate of reaction is limited by the transport of reactants to the catalyst surface rather than the intrinsic kinetics, resulting in low conversion.[6]
Hydrogen Gas Supply
Q8: What issues related to the hydrogen supply should I consider?
-
Purity: The purity of the hydrogen gas is critical. Impurities such as carbon monoxide (CO) can act as strong inhibitors or poisons to the catalyst.[1] It is advisable to use high-purity hydrogen (e.g., >99.99%) for sensitive hydrogenation reactions.[1][15]
-
Leaks: Leaks in the reaction apparatus will prevent the system from maintaining the desired hydrogen pressure and can introduce air (oxygen), which can deactivate the catalyst and create a safety hazard.[3]
-
Inadequate Purging: It is essential to properly purge the reaction vessel with an inert gas (like nitrogen or argon) and then with hydrogen to remove all air before starting the reaction.[3][16]
Experimental Protocol: General Procedure for a Balloon Hydrogenation
This protocol describes a general procedure for setting up a hydrogenation reaction at atmospheric pressure.
-
Setup: To a clean, dry reaction flask containing a magnetic stir bar, add the substrate and the solvent.
-
Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C) to the flask.
-
Hydrogen Purge: Seal the flask with a septum. Evacuate the flask under vacuum and then backfill with hydrogen from a balloon. Repeat this vacuum/hydrogen cycle 3-5 times to ensure an atmosphere of hydrogen.[3]
-
Reaction: Leave the reaction stirring vigorously under a positive pressure of hydrogen from the balloon.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with an inert gas before opening it to the atmosphere.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.[16]
-
Isolation: Concentrate the filtrate to obtain the crude product, which can then be purified.
References
- 1. benchchem.com [benchchem.com]
- 2. esrf.fr [esrf.fr]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 6. benchchem.com [benchchem.com]
- 7. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 8. reddit.com [reddit.com]
- 9. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scite.ai [scite.ai]
- 14. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 15. Hydrogen Purity: How Pure Is Pure Enough? | Stargate Hydrogen [stargatehydrogen.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Separation of 2-Cyclohexyloctane Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the separation of 2-Cyclohexyloctane isomers. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: this compound is a non-polar hydrocarbon with a high boiling point. Its isomers, including stereoisomers (enantiomers and diastereomers) and constitutional isomers, have very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques. The primary challenges include achieving adequate resolution between closely eluting isomers and preventing peak tailing. For enantiomers, which have identical physical properties in an achiral environment, a chiral stationary phase is essential for separation.
Q2: Which chromatographic techniques are most suitable for separating this compound isomers?
A2: Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques. GC is well-suited for volatile and semi-volatile non-polar compounds, while SFC is particularly advantageous for chiral separations, often providing faster analysis times and reduced solvent consumption compared to High-Performance Liquid Chromatography (HPLC).
Q3: What type of GC column is recommended for separating this compound enantiomers?
A3: For the separation of enantiomers, a chiral stationary phase (CSP) is required. Cyclodextrin-based columns, such as those with derivatized β-cyclodextrin, are highly recommended for the chiral separation of alkanes and related non-polar compounds. These columns create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
Q4: Can I separate constitutional isomers of this compound on the same column used for enantiomers?
A4: While a chiral column is specifically designed for enantioseparation, it can also separate constitutional isomers and diastereomers. However, the selectivity for these isomers will depend on the specific column chemistry and operating conditions. For complex mixtures containing multiple types of isomers, a high-resolution capillary column with a non-polar or medium-polarity stationary phase is often a good starting point for separating constitutional isomers, followed by a chiral column for enantiomeric resolution.
Q5: What is the role of derivatization in the analysis of this compound?
A5: For this compound itself, derivatization is generally not necessary for GC or SFC analysis as it is a non-polar hydrocarbon. However, if you are working with related compounds that have functional groups (e.g., carboxylic acids), derivatization to a more volatile and thermally stable ester form can improve chromatographic performance.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Poor peak shape, inconsistent retention times, and loss of resolution are common issues in the GC analysis of high-boiling, non-polar compounds like this compound. The following guide provides a systematic approach to troubleshooting these problems.
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// Edges start -> peak_shape; start -> retention_time; start -> resolution; start -> sensitivity;
peak_shape -> check_liner; peak_shape -> check_temp; peak_shape -> check_column; peak_shape -> check_sample;
retention_time -> check_flow; retention_time -> check_temp; retention_time -> check_column;
resolution -> check_column; resolution -> check_temp; resolution -> check_flow;
sensitivity -> check_detector; sensitivity -> check_liner; sensitivity -> check_flow;
check_liner -> solution_liner; check_temp -> solution_temp; check_column -> solution_column; check_flow -> solution_flow; check_sample -> solution_sample; check_detector -> solution_detector; }
Caption: GC Troubleshooting Logic Flow.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the inlet liner or on the column. | Use a deactivated inlet liner. Trim the first few centimeters of the column. |
| Column overload. | Dilute the sample or decrease the injection volume. | |
| Inlet temperature too low. | Increase the injector temperature to ensure complete volatilization. | |
| Poor Resolution | Inadequate stationary phase selectivity. | For enantiomers, ensure a suitable chiral column is used (e.g., cyclodextrin-based). For constitutional isomers, a high-resolution, non-polar column may be more appropriate. |
| Oven temperature program is too fast. | Decrease the temperature ramp rate to improve separation. | |
| Carrier gas flow rate is not optimal. | Optimize the carrier gas flow rate (linear velocity) for the column dimensions. | |
| Inconsistent Retention Times | Leaks in the system (septum, fittings). | Perform a leak check and replace the septum and ferrules if necessary. |
| Fluctuations in oven temperature or carrier gas pressure. | Verify the stability of the oven temperature and the gas delivery system. | |
| Column contamination. | Bake out the column at a high temperature (within its limits) or solvent rinse if appropriate. | |
| Low Sensitivity | Sample adsorption in the inlet. | Use a deactivated liner and ensure the injector temperature is adequate. |
| Leaks in the split vent line. | Check for and repair any leaks in the split line. | |
| Detector issues (e.g., contaminated FID jet). | Clean or replace the detector components as per the manufacturer's instructions. |
Supercritical Fluid Chromatography (SFC) Troubleshooting
SFC is a powerful tool for chiral separations, but method development can be complex. The following guide addresses common issues encountered during the separation of non-polar compounds like this compound.
| Problem | Potential Cause | Recommended Solution |
| No Separation of Enantiomers | Incorrect chiral stationary phase (CSP). | Screen a variety of CSPs. For non-polar compounds, polysaccharide-based (amylose, cellulose) or cyclodextrin-based columns are good starting points. |
| Inappropriate co-solvent. | Screen different co-solvents (e.g., methanol, ethanol, isopropanol). The choice of alcohol can significantly impact selectivity. | |
| Mobile phase strength is too high or too low. | Adjust the percentage of the co-solvent. For non-polar compounds, a lower co-solvent percentage may be required. | |
| Poor Peak Shape | Incompatible sample solvent. | Dissolve the sample in a solvent that is miscible with the mobile phase and has a low elution strength. |
| Presence of water in the sample or mobile phase. | Ensure all solvents are dry, as water can negatively affect peak shape on some chiral stationary phases. | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Long Retention Times | Insufficient mobile phase strength. | Increase the percentage of the co-solvent in the mobile phase. |
| Low column temperature or high backpressure. | Adjusting temperature and pressure can fine-tune retention, but column and co-solvent selection have a greater impact. | |
| Poor Reproducibility | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Fluctuations in backpressure or temperature. | Verify the stability of the backpressure regulator and the column oven. | |
| Sample precipitation in the injector or column. | Ensure the sample is fully soluble in the mobile phase under the analytical conditions. |
Experimental Protocols
The following protocols provide a starting point for the separation of this compound isomers. Optimization will likely be required for specific applications and instrumentation.
Gas Chromatography (GC) Method for Chiral Separation
This method is adapted from protocols for similar non-polar, high-boiling point compounds and is designed for the separation of this compound enantiomers.
Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Chiral capillary column (e.g., derivatized β-cyclodextrin stationary phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Injector: Split/splitless inlet.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Solvent: Hexane or isooctane (GC grade).
Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture at approximately 1 mg/mL in hexane.
-
Perform serial dilutions to create working standards at concentrations ranging from 1 to 100 µg/mL.
GC Operating Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 5 °C/min to 220 °CHold: 10 min at 220 °C |
| Detector (FID) | Temperature: 280 °CHydrogen flow: 30 mL/minAir flow: 300 mL/minMakeup gas (N₂ or He): 25 mL/min |
| Detector (MS) | Transfer line: 250 °CIon source: 230 °CScan range: m/z 50-300 |
Expected Performance (based on similar compounds): While specific data for this compound is not readily available, for similar chiral alkanes on cyclodextrin-based columns, the following can be expected:
-
Resolution (Rs): > 1.5 for baseline separation of enantiomers.
-
Enantiomeric Excess (ee) Determination: The method should be suitable for determining the enantiomeric excess by comparing the peak areas of the two enantiomers.
Supercritical Fluid Chromatography (SFC) Method Development Workflow for Chiral Separation
SFC method development for chiral separations often involves screening multiple columns and mobile phase modifiers.
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// Edges start -> screen_cols; screen_cols -> screen_mods; screen_mods -> eval_sep; eval_sep -> optimize [label="Yes"]; eval_sep -> screen_cols [label="No"]; optimize -> validate; validate -> end; eval_sep -> no_sep [style=dotted, arrowhead=none]; eval_sep -> good_sep [style=dotted, arrowhead=none]; }
Caption: SFC Chiral Method Development Workflow.
Initial Screening Conditions:
| Parameter | Condition |
| Columns | 4-6 different chiral stationary phases (e.g., polysaccharide-based) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol, Ethanol, Isopropanol (screened individually) |
| Gradient | 5% to 40% B over 5-10 minutes |
| Flow Rate | 2-4 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV (if applicable) or Mass Spectrometry |
Data Analysis and Optimization:
-
Identify the column and co-solvent combination that provides the best initial separation (selectivity).
-
Optimize the separation by converting the gradient to an isocratic method. The optimal isocratic co-solvent percentage is typically slightly lower than the percentage at which the peaks eluted during the gradient run.
-
Fine-tune the resolution by adjusting the backpressure and column temperature.
Expected Performance: For non-polar compounds like this compound, SFC can provide excellent enantiomeric separation with high efficiency.
-
Analysis Time: Chiral separations can often be achieved in under 10 minutes.
-
Enantiomeric Excess (ee): SFC is highly suitable for accurate ee determination, with studies on similar compounds reporting ee values well above 95% after purification.
Technical Support Center: Catalyst Selection and Optimization for Cyclohexane Functionalization
Welcome to the Technical Support Center for Cyclohexane Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to catalyst selection and optimization in cyclohexane functionalization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic functionalization of cyclohexane, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Conversion of Cyclohexane
Q1: My cyclohexane conversion is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low cyclohexane conversion is a frequent challenge, often stemming from catalyst inactivity, suboptimal reaction conditions, or issues with reagents. Consider the following troubleshooting steps:
-
Catalyst Activity:
-
Catalyst Deactivation: The catalyst may have deactivated during the reaction. For heterogeneous catalysts, coking or leaching of the active metal can occur.[1][2] For homogeneous catalysts, degradation of the complex might be the issue. Consider performing a post-reaction characterization of your catalyst.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve significant conversion within the given reaction time. Try incrementally increasing the catalyst loading.
-
Improper Activation: Some catalysts require an activation step (e.g., reduction) before the reaction. Ensure that the activation protocol is followed correctly.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature might be too low. The C-H bond in cyclohexane is strong, and its activation often requires sufficient thermal energy.[3][4] Systematically increase the reaction temperature, but be mindful of potential side reactions and product overoxidation at very high temperatures.[4]
-
Pressure: For reactions involving gaseous reactants like O₂, the pressure might be insufficient. Increasing the partial pressure of the oxidant can enhance the reaction rate.[3]
-
Reaction Time: The reaction may not have reached equilibrium or completion. Extend the reaction time and monitor the conversion at different time points to determine the optimal duration.[5]
-
-
Reagents and Solvents:
-
Oxidant Choice and Concentration: The chosen oxidant may not be potent enough under your reaction conditions. Common oxidants include hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and molecular oxygen (O₂).[3][6] The concentration of the oxidant is also critical; too low a concentration can limit the reaction, while too high a concentration can lead to side reactions or catalyst inhibition.[5]
-
Solvent Effects: The solvent can significantly influence the reaction. Ensure the solvent is inert under the reaction conditions and that both the substrate and catalyst are sufficiently soluble. In some cases, solvent-free conditions can be more effective.[6]
-
Issue 2: Poor Selectivity to Desired Products (Cyclohexanol and Cyclohexanone)
Q2: I am observing high conversion, but the selectivity towards cyclohexanol and cyclohexanone (KA oil) is low, with many byproducts. How can I improve selectivity?
A2: Poor selectivity is often a result of overoxidation of the desired products to form byproducts like adipic acid and other dicarboxylic acids.[5] Here are strategies to enhance selectivity:
-
Control Reaction Time and Temperature: Cyclohexanol and cyclohexanone are more susceptible to oxidation than cyclohexane itself.[5] Shorter reaction times and lower temperatures can help minimize the formation of overoxidation products.[4] It is crucial to find a balance where the conversion of cyclohexane is acceptable while the selectivity to KA oil is maximized.
-
Optimize Oxidant Concentration: An excess of the oxidant can promote the further oxidation of cyclohexanol and cyclohexanone.[5] Carefully controlling the stoichiometric ratio of the oxidant to the substrate is essential.
-
Catalyst Design: The nature of the catalyst plays a crucial role in selectivity.
-
Support Material (for heterogeneous catalysts): The support can influence the electronic properties of the active sites and the adsorption/desorption behavior of reactants and products. Porous materials like zeolites and mesoporous silicas can offer shape-selective properties.[7]
-
Ligand Environment (for homogeneous catalysts): The ligands coordinated to the metal center can be tuned to modulate the catalyst's reactivity and selectivity.
-
-
Use of Additives: In some systems, the addition of promoters or inhibitors can steer the reaction towards the desired products. For instance, certain additives can help in the controlled decomposition of hydroperoxides, which are key intermediates.
Issue 3: Catalyst Deactivation and Poor Reusability
Q3: My heterogeneous catalyst shows good activity in the first run but its performance drops significantly in subsequent cycles. What is causing this deactivation and how can I improve its stability?
A3: Catalyst deactivation in cyclohexane functionalization is a common problem that limits the practical application of many catalytic systems. The primary causes include:
-
Leaching of Active Species: The active metal component of the catalyst may leach into the reaction medium during the reaction, leading to a loss of active sites. This is particularly common with supported metal catalysts in liquid-phase reactions.
-
Sintering of Metal Nanoparticles: At high reaction temperatures, metal nanoparticles on a support can agglomerate into larger particles, reducing the active surface area.
-
Fouling or Coking: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.[1] This is more prevalent in gas-phase reactions and at higher temperatures.
-
Poisoning: Impurities in the reactants or solvent, or even strongly adsorbed products or byproducts, can act as poisons, deactivating the catalytic sites.[8]
Strategies to improve catalyst stability and reusability:
-
Strong Metal-Support Interaction: Enhancing the interaction between the metal and the support can help prevent leaching and sintering. This can be achieved by choosing an appropriate support material and using specific catalyst preparation methods.
-
Catalyst Regeneration: After each cycle, the catalyst can be regenerated to remove coke or adsorbed species. Common regeneration methods include calcination in air or washing with a suitable solvent.
-
Immobilization of Homogeneous Catalysts: To combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts, the homogeneous complex can be immobilized on a solid support.[7]
-
Reaction Condition Optimization: Operating at milder conditions (lower temperature and pressure) can often reduce the rate of deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for cyclohexane functionalization?
A1: A wide range of catalysts have been investigated for cyclohexane functionalization, which can be broadly categorized as:
-
Homogeneous Catalysts: These are typically metal complexes that are soluble in the reaction medium. Common examples include complexes of cobalt, manganese, iron, and rhodium.[9][10] They often exhibit high activity and selectivity but can be difficult to separate from the reaction products.
-
Heterogeneous Catalysts: These are solid catalysts where the active species are dispersed on a support material. Examples include metal oxides (e.g., NiO, CeO₂), supported noble metals (e.g., Au, Pd on silica or carbon), and metal-organic frameworks (MOFs).[3][6][7] They are easily separable and reusable, which is advantageous for industrial processes.
Q2: How do I choose the right oxidant for my experiment?
A2: The choice of oxidant is critical and depends on the catalyst system and desired reaction conditions.
-
Molecular Oxygen (O₂): It is an inexpensive and environmentally friendly oxidant. However, its reactions often require high temperatures and pressures due to the stability of the O₂ molecule.[3]
-
Hydrogen Peroxide (H₂O₂): It is a cleaner oxidant as its byproduct is water. It can be effective at milder temperatures but can also lead to catalyst decomposition if not controlled properly.[3][11]
-
Tert-butyl hydroperoxide (TBHP): This is a commonly used oxidant in laboratory-scale reactions and can be very effective.[5][6] However, it is more expensive than O₂ or H₂O₂.
Q3: What are typical reaction conditions for cyclohexane oxidation?
A3: Reaction conditions vary widely depending on the catalyst and oxidant used.
-
Industrial Processes: Typically use cobalt or manganese salts as homogeneous catalysts at high temperatures (150–160 °C) and pressures (10–20 atm) with air as the oxidant.[3] Conversion is usually kept low (around 4-5%) to maintain high selectivity (80-85%) to KA oil.[7][9]
-
Laboratory-Scale Research: A significant amount of research focuses on developing catalysts that can operate under milder conditions (e.g., temperatures below 100°C and atmospheric pressure) to improve energy efficiency and safety.[3][6]
Q4: How can I analyze the products of my cyclohexane functionalization reaction?
A4: The most common analytical technique for quantifying the products of cyclohexane functionalization is Gas Chromatography (GC).
-
Sample Preparation: After the reaction, the catalyst is typically removed (by filtration for heterogeneous catalysts). An internal standard (e.g., mesitylene) is often added to the reaction mixture for accurate quantification.
-
GC Analysis: The sample is injected into a GC equipped with a suitable column (e.g., a capillary column with a polar stationary phase) and a Flame Ionization Detector (FID). The retention times of the peaks are compared with those of authentic standards of cyclohexane, cyclohexanol, and cyclohexanone to identify the components. The peak areas, relative to the internal standard, are used to calculate the conversion of cyclohexane and the selectivity to each product.
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems for cyclohexane oxidation under different conditions.
Table 1: Performance of Homogeneous Catalysts for Cyclohexane Oxidation
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to KA Oil (%) | Reference |
| Cobalt(II) naphthenate | Air | 160 | - | 4 | 80 | [9] |
| [Fe(HL)(NO₃)(H₂O)₂]NO₃ | TBHP | 50 | 3 | 14.9 | 86 (to cyclohexanol) | [9] |
| Manganese tetraphenylporphyrin | TBHP | - | - | 29.8 | - | [5] |
Table 2: Performance of Heterogeneous Catalysts for Cyclohexane Oxidation
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to KA Oil (%) | Reference |
| Bulk NiO | m-CPBA | 70 | 24 | 84.8 | 99 | [3] |
| CuCl₂ on Activated Carbon | TBHP | 70 | 2 | 19.45 | 67.45 (to cyclohexanone) | [5] |
| SBA-15/Au⁰ | TBHP | 70 | - | 48.7 | >95 (to cyclohexanone) | [6] |
| UiO-67-KVO(O₂)₂ | - | - | - | 9.4 | 78 | [6] |
| 2% Mn⁴⁺ doped ZSM-5 | H₂O₂ | - | - | 30.66 | 97.41 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Phase Cyclohexane Oxidation
This protocol provides a general methodology for the liquid-phase oxidation of cyclohexane using a heterogeneous catalyst.
-
Catalyst Preparation/Activation:
-
Prepare the catalyst according to the specific literature procedure.
-
If required, activate the catalyst prior to the reaction (e.g., by calcination or reduction under a specific gas flow at an elevated temperature).
-
-
Reaction Setup:
-
Place the desired amount of catalyst into a high-pressure reactor (autoclave) equipped with a magnetic stirrer and a temperature controller.
-
Add the solvent (if any) and cyclohexane to the reactor.
-
Seal the reactor and purge it several times with an inert gas (e.g., N₂ or Ar) to remove air.
-
-
Reaction Execution:
-
Pressurize the reactor with the oxidant (e.g., O₂ or air) to the desired pressure.
-
Heat the reactor to the target reaction temperature while stirring.
-
Maintain the reaction at the set temperature and pressure for the specified duration.
-
-
Product Analysis:
-
After the reaction, cool the reactor down to room temperature and carefully release the pressure.
-
Collect the liquid sample from the reactor.
-
Separate the catalyst from the liquid mixture by filtration or centrifugation.
-
Add a known amount of an internal standard (e.g., mesitylene) to the liquid sample.
-
Analyze the sample by Gas Chromatography (GC) to determine the conversion of cyclohexane and the selectivity to the products.
-
Visualizations
Caption: Troubleshooting workflow for low cyclohexane conversion.
Caption: General experimental workflow for cyclohexane functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Oxidation of Cyclohexane over Bulk Nickel Oxide under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Sustainability in Catalytic Cyclohexane Oxidation: The Contribution of Porous Support Materials | MDPI [mdpi.com]
- 8. Investigation of the Deactivation Phenomena Occurring in the Cyclohexane Photocatalytic Oxidative Dehydrogenation on MoOx/TiO2 through Gas Phase and in situ DRIFTS Analyses | MDPI [mdpi.com]
- 9. Fe(III) Complexes in Cyclohexane Oxidation: Comparison of Catalytic Activities under Different Energy Stimuli [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Alkane Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during the large-scale synthesis of alkanes. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable solutions.
Section 1: Troubleshooting Guide for Exothermic Events
Unexpected temperature increases are a critical safety concern in large-scale synthesis. This guide provides a step-by-step approach to addressing thermal excursions.
Issue: Rapid and Uncontrolled Temperature Rise in the Reactor
A sudden spike in temperature that does not respond to standard cooling procedures can indicate the beginning of a thermal runaway.[1] This is a hazardous situation that requires immediate and decisive action.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of any reactants to the vessel.[2] This prevents the addition of more fuel to the exothermic event.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at full capacity.[3] This may involve increasing the coolant flow rate or using a pre-chilled coolant.
-
Verify Agitation: Confirm that the reactor's agitator is functioning correctly to ensure efficient heat transfer to the cooling jacket.[3] Poor mixing can lead to localized hot spots.
-
Initiate Emergency Procedures: If the temperature continues to rise, activate the pre-defined emergency quenching or shutdown protocol.[2] This could involve adding a cold, inert solvent or a reaction inhibitor.
-
Alert Personnel and Evacuate: Notify all personnel in the immediate vicinity and, if necessary, initiate an evacuation of the area.[2]
Follow-up Actions:
-
Investigate the Root Cause: Once the situation is stabilized, a thorough investigation is necessary to determine the cause of the thermal excursion. Common causes include:
-
Review and Revise Procedures: Based on the investigation, update the standard operating procedures (SOPs) to prevent a recurrence. This may include adjusting addition rates, lowering the reaction temperature, or improving heat transfer capabilities.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common exothermic reactions used for large-scale alkane synthesis?
A1: Several industrial-scale methods for alkane synthesis are known to be significantly exothermic. These include:
-
Catalytic Hydrogenation of Alkenes: The addition of hydrogen across a double bond is a highly exothermic process.[4][5][6] The heat released is known as the heat of hydrogenation.[4]
-
Fischer-Tropsch Synthesis: This process, which converts carbon monoxide and hydrogen into liquid hydrocarbons, is highly exothermic and requires careful thermal management.[7][8]
-
Grignard Reactions: The formation of the Grignard reagent (R-Mg-X) from an alkyl halide and magnesium metal can be quite exothermic after an initial induction period.[9]
-
Wurtz Reaction: This reaction uses highly reactive sodium metal to couple two alkyl halides, which can be a vigorous and exothermic process.
-
Bergius Process: The hydrogenation of coal at high temperatures and pressures generates a considerable amount of heat.[10]
Q2: How can I predict the potential for a thermal runaway in my alkane synthesis?
A2: A thorough hazard assessment should be conducted before scaling up any reaction.[8] Key parameters to consider include:
-
Heat of Reaction (ΔH): This value, often determined by reaction calorimetry, quantifies the total amount of heat released.[11][12]
-
Adiabatic Temperature Rise (ΔTad): This is the theoretical temperature increase if all the reaction heat is absorbed by the reaction mass without any heat loss to the surroundings. A high ΔTad indicates a greater risk of thermal runaway.
-
Maximum Temperature of the Synthesis Reaction (MTSR): This is the maximum temperature the reaction mixture could reach in a cooling failure scenario. It is crucial to ensure the MTSR is below the decomposition temperature of any components in the reaction mixture.
Q3: What are the primary methods for controlling reaction exotherms in large-scale reactors?
A3: Effective heat removal is critical for managing exothermic reactions. Common methods include:
-
Jacketed Reactors: These reactors have a double wall, or "jacket," through which a cooling medium is circulated to remove heat from the reaction vessel.[13]
-
Internal Cooling Coils: Coils placed inside the reactor through which a coolant flows provide additional surface area for heat transfer.[5]
-
External Heat Exchangers: The reaction mixture can be pumped through an external heat exchanger for cooling and then returned to the reactor.[4]
-
Semi-Batch or Continuous Flow Processes: In a semi-batch process, one reactant is added slowly to control the rate of heat generation.[2] Continuous flow reactors offer excellent heat transfer due to their high surface-area-to-volume ratio.[1]
Q4: What personal protective equipment (PPE) is essential when working with large-scale exothermic reactions?
A4: Appropriate PPE is the first line of defense against chemical hazards.[11] This includes, but is not limited to:
-
A flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves appropriate for the specific reagents being used.
-
Closed-toe shoes.[11]
-
In some cases, such as with high-pressure hydrogenation, anti-static footwear and cotton gloves may be required to prevent sparks.[14]
Section 3: Data Presentation
Table 1: Comparison of Common Cooling Methods for Large-Scale Reactors
| Cooling Method | Advantages | Disadvantages | Typical Applications |
| Jacketed Reactor | Standard equipment, easy to use. | Limited heat transfer area, especially at large volumes. | Moderately exothermic reactions.[13][15] |
| Internal Cooling Coils | Increased heat transfer surface area. | Can be difficult to clean, may interfere with mixing. | Reactions with higher exotherms.[5] |
| External Heat Exchanger | High heat removal capacity, scalable. | Requires external pumping, increased complexity. | Highly exothermic reactions like Fischer-Tropsch synthesis.[4][7] |
| Reflux Condenser | Utilizes the latent heat of vaporization of the solvent for cooling. | Limited by the boiling point of the solvent. | Reactions where the solvent can be safely boiled. |
Table 2: Heat of Hydrogenation for Selected Alkenes
| Alkene | Heat of Hydrogenation (kcal/mol) | Reference |
| 1-Hexene | -29.7 | [11] |
| (Z)-2-Hexene | -28.3 | [11] |
| (E)-2-Hexene | -27.3 | [11] |
| 2-Methyl-2-butene | -26.9 | [11] |
| 2-Methyl-1-butene | -28.5 | [11] |
| 3-Methyl-1-butene | -30.3 | [11][12] |
Note: The heat of hydrogenation can vary slightly depending on the specific catalyst and reaction conditions.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation in a High-Pressure Reactor
This is a general guideline and must be adapted to the specific reaction and equipment.
-
Pre-Reaction Safety Check:
-
Reactor Charging:
-
Charge the reactor with the alkene and a suitable solvent.
-
Carefully add the hydrogenation catalyst (e.g., Pd/C, PtO2) under an inert atmosphere. Some catalysts can be pyrophoric.
-
-
Inerting the Reactor:
-
Seal the reactor and purge the headspace multiple times with an inert gas to remove all oxygen.[14]
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Begin agitation and heat the reactor to the target temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen (pressure drop).
-
Continuously monitor the internal temperature and coolant temperature to ensure the exotherm is being effectively managed.
-
-
Post-Reaction Workup:
-
Once the reaction is complete, stop the heating and cool the reactor to a safe temperature.
-
Carefully vent the excess hydrogen to a safe location.[14]
-
Purge the reactor with an inert gas.
-
The catalyst should be filtered carefully, as it may be pyrophoric upon exposure to air, especially after the reaction. Soaking the filter cake with water can mitigate this risk.[14]
-
Section 5: Mandatory Visualizations
Caption: Troubleshooting workflow for an unexpected exothermic event.
Caption: Experimental workflow for large-scale catalytic hydrogenation.
References
- 1. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 2. netl.doe.gov [netl.doe.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reduction of Alkenes: Hydrogenation | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. 10.2. Fischer-Tropsch Synthesis | netl.doe.gov [netl.doe.gov]
- 8. new.etipbioenergy.eu [new.etipbioenergy.eu]
- 9. byjus.com [byjus.com]
- 10. nobelprize.org [nobelprize.org]
- 11. Heat Of Hydrogenation | bartleby [bartleby.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. njhjchem.com [njhjchem.com]
- 15. mt.com [mt.com]
purification of 2-Cyclohexyloctane from unreacted starting materials
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-cyclohexyloctane from unreacted starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound, and what are the likely impurities?
A1: this compound is typically synthesized via two main routes: Friedel-Crafts alkylation or a Grignard reaction.
-
Friedel-Crafts Alkylation: This involves the reaction of cyclohexane with 1-octene or a halo-octane in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1] Likely impurities include unreacted cyclohexane and octene/halo-octane, as well as poly-alkylated products (e.g., dicyclohexyloctane) and isomers.
-
Grignard Reaction: This route may involve the reaction of a cyclohexylmagnesium halide with a 2-halooctane, or an octylmagnesium halide with a halocyclohexane.[2] Common impurities include unreacted starting halides, coupling byproducts (e.g., octane, dodecane, bicyclohexyl), and any byproducts from the Grignard reagent preparation.[3]
Q2: Which purification method is best for this compound?
A2: The choice of purification method depends on the nature and boiling points of the impurities.
-
Fractional Distillation: This is highly effective if the boiling points of the impurities are significantly different from that of this compound (248-257 °C).[4][5] It is particularly useful for removing lower-boiling starting materials like cyclohexane (80.7 °C) and 1-octene (121-122 °C).
-
Column Chromatography: This method is ideal for separating this compound from impurities with similar boiling points but different polarities, such as isomers or certain byproducts. Since this compound is a nonpolar alkane, it will elute quickly with nonpolar solvents.
Q3: How can I effectively remove the Lewis acid catalyst after a Friedel-Crafts reaction?
A3: The Lewis acid catalyst (e.g., AlCl₃) is typically removed by quenching the reaction mixture with ice-cold water or dilute acid (e.g., HCl).[6] This will hydrolyze the catalyst, which can then be separated in an aqueous wash. Subsequent washes with water and brine will help remove any remaining inorganic salts.
Q4: My Grignard reaction workup has resulted in an emulsion. How can I break it?
A4: Emulsions during the aqueous workup of Grignard reactions are common. To break the emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Add a small amount of a different organic solvent with a different density.
-
For small volumes, centrifugation can be effective in separating the layers.[7]
-
Allow the mixture to stand for an extended period, if time permits.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation | 1. Insufficient column length or packing efficiency. 2. Distillation rate is too fast. 3. Unstable heat source causing temperature fluctuations. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings). 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.[8] 3. Use a heating mantle with a stirrer and ensure the flask is properly insulated. |
| Product Contaminated with Lower-Boiling Impurity | Distillation was stopped too early, or the fractions were not separated cleanly. | Monitor the temperature at the head of the column closely. The temperature should plateau at the boiling point of the impurity, then rise to the boiling point of the product. Change the receiving flask as the temperature begins to rise.[9] |
| Product Contaminated with Higher-Boiling Impurity | The distillation pot was overheated, causing the higher-boiling impurity to co-distill. | Maintain a steady and controlled heating rate. Do not distill to dryness, as this can lead to the decomposition of higher-boiling residues and contamination of the distillate.[10] |
| No Product Distilling Over | 1. The temperature of the heating mantle is too low. 2. There is a leak in the distillation apparatus. | 1. Gradually increase the temperature of the heating mantle. 2. Check all joints and connections to ensure a tight seal. Use joint grease if necessary.[10] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and a Nonpolar Impurity | The solvent system is too polar, causing all compounds to elute too quickly. | Start with a very nonpolar solvent system (e.g., 100% hexanes or petroleum ether). If separation is still poor, consider using a less polar solvent like pentane. A slow gradient to a slightly more polar solvent (e.g., 1-2% diethyl ether or dichloromethane in hexanes) can also be effective.[11][12] |
| Product Elutes with the Solvent Front | The initial solvent system is too polar. | Start with a less polar solvent. Always perform a preliminary Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system where the desired compound has an Rf value of approximately 0.2-0.3.[13] |
| Tailing of the Product Peak | 1. The column is overloaded with the sample. 2. The sample was not loaded onto the column in a narrow band. 3. The solvent polarity was increased too abruptly. | 1. Use a larger column or reduce the amount of sample being purified. 2. Dissolve the sample in a minimal amount of the initial eluent and load it carefully onto the column. 3. Use a gradual solvent gradient rather than a step gradient.[12] |
| No Compound Eluting from the Column | The solvent system is not polar enough to move the compounds. | Even for nonpolar compounds, a very small amount of a slightly more polar solvent may be needed to encourage elution. If using 100% hexanes, try adding a very small percentage (e.g., 0.5%) of diethyl ether or dichloromethane. |
Data Presentation
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Molecular Formula | Boiling Point (°C) | Potential Source |
| Cyclohexane | C₆H₁₂ | 80.7 | Unreacted starting material (Friedel-Crafts) |
| 1-Octene | C₈H₁₆ | 121-122 | Unreacted starting material (Friedel-Crafts) |
| Bromocyclohexane | C₆H₁₁Br | 166-167 | Unreacted starting material (Grignard)[3][14] |
| 1-Bromooctane | C₈H₁₇Br | 201 | Unreacted starting material (Grignard)[11][15] |
| Cyclohexylbenzene | C₁₂H₁₆ | 239-240 | Potential byproduct (Friedel-Crafts)[7][12] |
| This compound | C₁₄H₂₈ | 248-257 | Product [4][16] |
| 1-Cyclohexyloctane | C₁₄H₂₈ | 264 | Isomeric byproduct[17] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Sample Charging: Charge the crude this compound mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Collect the first fraction, which will contain the lower-boiling impurities, at the temperature plateau corresponding to the boiling point of the main impurity (e.g., cyclohexane at ~81 °C).
-
Once the temperature begins to rise, change the receiving flask.
-
Collect any intermediate fractions.
-
Collect the main fraction of this compound at its boiling point (248-257 °C).[4][16]
-
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation:
-
Select a glass column appropriate for the amount of crude product.
-
Pack the column with silica gel (230-400 mesh) using a slurry method with 100% hexanes. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of hexanes.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with 100% hexanes, collecting fractions.
-
Monitor the elution of the product using Thin Layer Chromatography (TLC). Since this compound is not UV active, visualization can be achieved by staining the TLC plate (e.g., with potassium permanganate stain).
-
If separation from nonpolar byproducts is difficult, a very shallow gradient of a slightly more polar solvent can be used (e.g., 0-2% diethyl ether in hexanes).
-
-
Fraction Analysis and Solvent Removal:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for selecting the appropriate purification method for this compound.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. organic chemistry - How can I use a solvent gradient in column chromatography? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. benchchem.com [benchchem.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. This compound | 2883-05-8 [chemicalbook.com]
- 17. Octane, 2-cyclohexyl- [webbook.nist.gov]
stability and degradation pathways of 2-Cyclohexyloctane under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 2-Cyclohexyloctane under various stress conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
This compound is a saturated hydrocarbon consisting of a cyclohexane ring substituted with an octyl group. As a saturated hydrocarbon, it is generally considered chemically stable and insoluble in water. However, under specific stress conditions, it can undergo degradation. Its stability is influenced by factors such as temperature, light, oxygen, and the presence of acidic or basic conditions.
Q2: What are the likely degradation pathways for this compound under stress conditions?
Based on studies of similar long-chain alkylcyclohexanes, the primary degradation pathways for this compound are expected to be:
-
Oxidative Degradation: In the presence of oxygen or oxidizing agents, degradation is likely initiated by the formation of free radicals. This can lead to the formation of hydroperoxides, which can further decompose into a variety of oxygenated products, including alcohols, ketones, and carboxylic acids. Oxidation can occur on both the cyclohexane ring and the octyl side chain.
-
Thermal Degradation: At elevated temperatures, the primary degradation mechanism is expected to be C-C bond fission. This can lead to the fragmentation of the molecule, producing smaller alkanes and alkenes. Ring-opening of the cyclohexane moiety can also occur.
-
Photolytic Degradation: While saturated hydrocarbons are less susceptible to direct photodegradation, in the presence of photosensitizers, UV radiation can promote the formation of free radicals, leading to oxidative degradation pathways similar to those described above.
-
Hydrolytic Degradation: As a hydrocarbon lacking hydrolyzable functional groups, this compound is expected to be highly resistant to hydrolysis under neutral, acidic, and basic conditions. Significant degradation via this pathway is not anticipated.
-
Biodegradation: In the presence of certain microorganisms, this compound can be biodegraded. The typical pathway involves the oxidation of the alkyl side chain (β-oxidation) and/or oxidation of the cyclohexane ring.[1][2]
Q3: What are the potential degradation products of this compound?
The expected degradation products will vary depending on the stress condition. The following table summarizes the likely degradation products based on studies of analogous compounds.
| Stress Condition | Probable Degradation Products |
| Oxidative | 2-Cyclohexyloctan-x-ols (various isomers), 2-Cyclohexyloctan-x-ones (various isomers), Cyclohexyl-substituted carboxylic acids (from side-chain oxidation), Ring-opened dicarboxylic acids. |
| Thermal | Smaller alkanes (e.g., methane, ethane), Smaller alkenes (e.g., ethene, propene), Cyclohexane, Methylcyclohexane, Benzene (at high temperatures).[3][4] |
| Photolytic | Similar to oxidative degradation products, as the mechanism often involves photo-oxidation. |
| Hydrolytic | No significant degradation products are expected. |
Troubleshooting Guides for Stability Studies
Issue 1: No degradation is observed in my forced degradation study.
-
Possible Cause: The stress conditions may not be harsh enough. Saturated hydrocarbons can be very stable.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: If using an oxidizing agent (e.g., hydrogen peroxide), consider increasing its concentration. For acid/base hydrolysis, use a higher molarity acid or base.
-
Increase Temperature: For thermal and hydrolytic studies, increasing the temperature will accelerate the reaction rate.
-
Extend Exposure Time: If increasing the concentration or temperature is not feasible, extend the duration of the study.
-
Introduce a Co-solvent: For hydrolytic studies, if the lack of degradation is due to poor miscibility, consider using a co-solvent system (e.g., acetonitrile/water) to increase the contact between this compound and the aqueous stressor. Ensure the co-solvent is inert under the test conditions.
-
Issue 2: The analytical method (e.g., HPLC, GC) shows poor separation of degradation products.
-
Possible Cause: The degradation of this compound can produce a complex mixture of structurally similar and isomeric products with similar polarities.
-
Troubleshooting Steps:
-
Optimize the Chromatographic Method:
-
For GC-MS:
-
Column Selection: Ensure you are using a column with appropriate polarity. A non-polar or medium-polarity column is often suitable for hydrocarbons.
-
Temperature Program: Optimize the temperature ramp rate. A slower ramp can improve the resolution of closely eluting peaks.
-
-
For HPLC:
-
Column Selection: A reverse-phase C18 or C8 column is typically used. Consider a column with a different stationary phase if co-elution persists.
-
Mobile Phase Gradient: Optimize the gradient profile. A shallower gradient can improve the separation of compounds with similar retention times.
-
Mobile Phase Additives: For acidic or basic degradants, adjusting the pH of the mobile phase can improve peak shape and resolution.
-
-
-
Derivatization: For GC-MS analysis of polar degradation products (alcohols, carboxylic acids), derivatization (e.g., silylation) can improve volatility and chromatographic separation.
-
Issue 3: I am observing unexpected peaks in my chromatogram.
-
Possible Cause: These peaks could be from the degradation of excipients (if in a formulation), impurities in the starting material, or secondary degradation products.
-
Troubleshooting Steps:
-
Analyze a Control Sample: Run a chromatogram of the unstressed this compound to identify any pre-existing impurities.
-
Analyze a Placebo Sample: If working with a formulation, stress a placebo (the formulation without this compound) under the same conditions to identify peaks originating from excipient degradation.
-
Mass Spectrometry (MS) Analysis: Use a mass spectrometer to identify the mass-to-charge ratio of the unexpected peaks to help elucidate their structures.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The conditions provided are starting points and may need to be optimized.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature in the dark.
-
Thermal Degradation: Place a solution of this compound in a sealed vial in an oven at a high temperature (e.g., 80°C or higher). A solid sample can also be used.
-
Photolytic Degradation: Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible light (e.g., ICH option 2).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 24, 48 hours). The exact timing should be adjusted based on the observed rate of degradation.
-
Sample Quenching:
-
For acid and base hydrolysis, neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
-
-
Analysis: Analyze the stressed samples and an unstressed control sample by a suitable stability-indicating method (e.g., GC-MS or HPLC-UV/MS).
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol provides a starting point for the analysis of this compound and its degradation products by Gas Chromatography-Mass Spectrometry.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector:
-
Temperature: 250°C
-
Mode: Split (e.g., 20:1 split ratio) or splitless, depending on the concentration.
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
References
- 1. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
addressing emulsion issues during aqueous workup of 2-Cyclohexyloctane
Technical Support Center: Aqueous Workup of 2-Cyclohexyloctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion issues encountered during the aqueous workup of this compound and similar nonpolar compounds.
Troubleshooting Guide: Emulsion Formation
Emulsions are stable mixtures of immiscible liquids, a common issue during the aqueous workup of organic reactions. This guide provides a systematic approach to preventing and breaking emulsions.
Q1: I am consistently getting an emulsion during the aqueous workup of my reaction containing this compound. What are the likely causes?
A1: Emulsion formation is often caused by the presence of surfactant-like molecules or fine solid particles that stabilize the interface between the organic and aqueous layers.[1] For a nonpolar compound like this compound, common causes include:
-
High concentration of salts or byproducts: Certain salts or reaction byproducts can act as emulsifying agents.
-
Presence of fine particulate matter: Insoluble impurities or precipitates can stabilize emulsions.[1]
-
Vigorous shaking: Excessive agitation of the separatory funnel can increase the surface area between the two phases, promoting emulsion formation.[1]
-
Similar densities of organic and aqueous phases: If the densities of the two layers are too close, they may not separate easily.
Q2: How can I prevent an emulsion from forming in the first place?
A2: Prevention is often easier than breaking an emulsion.[1] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.
-
Pre-emptive "Salting Out": Add a small amount of a saturated sodium chloride solution (brine) to the aqueous layer before extraction. This increases the ionic strength of the aqueous phase, which can help prevent emulsion formation.[1]
-
Solvent Choice: If possible, consider using a different extraction solvent that has a greater density difference from the aqueous phase.
-
Filtration Before Workup: If your reaction mixture contains solid particles, filtering them out before the aqueous workup can prevent them from stabilizing an emulsion.[1]
Q3: An emulsion has formed. What is the first step I should take to break it?
A3: The simplest first step is patience. Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own as the droplets coalesce. Gentle swirling or tapping of the funnel can sometimes aid this process.
Q4: The emulsion is persistent. What are the common chemical methods to break it?
A4: If waiting is not effective, several chemical additions can destabilize the emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.[1] This technique is often referred to as "salting out".
-
Changing the pH: If your compound of interest is stable to pH changes, adding a few drops of dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) can sometimes break an emulsion. This can alter the charge of any acidic or basic impurities that may be acting as surfactants.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can change the overall polarity of the organic phase and help to break the emulsion.
Q5: What physical methods can be used to break a stubborn emulsion?
A5: For particularly persistent emulsions, physical methods can be very effective:
-
Filtration through Celite® or Glass Wool: Filtering the entire mixture through a pad of Celite® or a plug of glass wool can physically disrupt the emulsion and trap fine particulates that may be stabilizing it.[1]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the two phases. This is particularly effective for fine emulsions.[2]
Frequently Asked Questions (FAQs)
Q: What is an emulsion? A: An emulsion is a stable mixture of two or more immiscible liquids, where one liquid is dispersed in the other in the form of fine droplets.[3] In the context of an organic workup, this is typically an oil-in-water or water-in-oil mixture.
Q: Why is this compound prone to forming emulsions? A: As a nonpolar, hydrophobic compound, this compound has very low solubility in water. During extraction, if any surfactant-like byproducts are present from the reaction, they can stabilize the interface between the organic phase containing your product and the aqueous phase, leading to an emulsion.
Q: How does adding salt (brine) help break an emulsion? A: Adding a saturated salt solution (brine) increases the ionic strength and polarity of the aqueous layer.[4] This makes the nonpolar organic molecules even less soluble in the aqueous phase, promoting their separation and the coalescence of the organic droplets.
Q: Can I lose my product when trying to break an emulsion? A: Yes, it is possible to lose some product. The emulsion layer itself can contain a significant amount of your desired compound. Therefore, it is important to try to break the emulsion and recover the organic phase from it rather than discarding the emulsion layer.
Q: When should I choose filtration over centrifugation? A: Filtration through Celite® is often a good first choice for larger volumes and when you suspect solid particulates are stabilizing the emulsion.[1] Centrifugation is more effective for smaller volumes and for breaking fine emulsions where there are no suspended solids.[2]
Data Presentation: Comparison of Emulsion Breaking Techniques
While specific quantitative data is highly dependent on the exact composition of the reaction mixture, the following table provides a qualitative and semi-quantitative comparison of common emulsion breaking techniques.
| Technique | Principle of Action | Typical Application | Relative Speed | Potential for Product Loss |
| Standing/Waiting | Gravitational separation | Mild emulsions | Slow | Low |
| Gentle Swirling | Promotes coalescence | Mild emulsions | Slow to Moderate | Low |
| Addition of Brine | Increases ionic strength of aqueous phase | Most common emulsions | Moderate to Fast | Low |
| Change in pH | Neutralizes acidic/basic emulsifiers | Emulsions stabilized by ionizable species | Moderate | Low (if product is stable) |
| Filtration (Celite®) | Physical disruption and removal of solids | Emulsions stabilized by particulates | Fast | Low to Moderate |
| Centrifugation | Accelerates gravitational separation | Fine, persistent emulsions (small scale) | Very Fast | Low |
| Adding another solvent | Alters polarity of the organic phase | Persistent emulsions | Moderate | Moderate (may complicate solvent removal) |
Experimental Protocols
Protocol 1: Preventing Emulsion Formation during Aqueous Workup
-
Initial Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (Optional): If the reaction solvent is partially miscible with water (e.g., THF, acetonitrile), remove it under reduced pressure. Redissolve the residue in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Gentle Extraction: Add the aqueous wash solution (e.g., water, dilute acid/base). Instead of shaking vigorously, gently invert the separatory funnel 10-15 times, venting frequently.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate. If a slight emulsion forms, let it stand for 10-15 minutes.
-
Draining: Carefully drain the lower layer. If an emulsion persists at the interface, try to drain just the clear lower layer and treat the remaining organic layer and emulsion.
Protocol 2: Breaking an Emulsion with Saturated NaCl (Brine)
-
Emulsion Formation: If a persistent emulsion forms during the aqueous workup, allow the separatory funnel to stand for 5-10 minutes.
-
Brine Addition: Add a volume of saturated sodium chloride solution (brine) approximately 10-20% of the total volume of the mixture in the separatory funnel.
-
Gentle Mixing: Gently swirl the separatory funnel or invert it a few times. Avoid vigorous shaking.
-
Observation: Allow the funnel to stand and observe if the emulsion begins to break. This may take several minutes.
-
Separation: Once the layers have separated, carefully drain the aqueous layer.
-
Repeat if Necessary: If a significant emulsion layer remains, you can try adding more brine or proceed to a different method.
Protocol 3: Breaking an Emulsion by Filtration through Celite®
-
Prepare a Celite® Pad:
-
Place a piece of filter paper in a Büchner or Hirsch funnel.
-
Wet the filter paper with the organic solvent being used in the extraction.
-
In a small beaker, make a slurry of Celite® in the same organic solvent.
-
Pour the slurry into the funnel and apply gentle vacuum to form a flat, even pad of Celite® (approximately 1-2 cm thick).
-
Rinse the pad with a small amount of fresh solvent to remove any fine particles.
-
-
Filtration:
-
Carefully pour the entire emulsified mixture onto the Celite® pad under gentle vacuum.
-
The Celite® will physically break the emulsion and trap any fine solid particles.
-
-
Rinsing:
-
Once all the liquid has passed through, rinse the original flask with a small amount of the organic solvent and pour this rinse over the Celite® pad to ensure all of the desired product is collected.
-
Repeat the rinse step one more time.
-
-
Separation of Filtrate:
-
Transfer the filtrate to a clean separatory funnel. The two layers should now be distinct and easily separable.
-
Proceed with the separation of the aqueous and organic layers.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing emulsion issues during the aqueous workup of this compound.
Caption: Troubleshooting workflow for emulsion issues.
References
Validation & Comparative
Validating the Structure of 2-Cyclohexyloctane: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the validation of 2-Cyclohexyloctane against its key isomers, 1-Cyclohexyloctane and Cyclooctylcyclohexane. Detailed experimental protocols and comparative data are presented to aid in the definitive identification of these closely related non-commercial compounds.
The structural elucidation of saturated hydrocarbons can be challenging due to the absence of diverse functional groups. However, a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), can provide the necessary evidence for definitive structure confirmation. This guide focuses on distinguishing this compound from its positional isomer, 1-Cyclohexyloctane, and its structural isomer, Cyclooctylcyclohexane.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and its isomers. This data provides a basis for the structural assignment of an unknown sample.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Key Proton Signals and Expected Chemical Shifts (ppm) | Predicted Multiplicity |
| This compound | ~1.60-1.80 (methine proton on cyclohexane) | Multiplet |
| ~1.50-1.65 (methine proton on octane chain) | Multiplet | |
| ~1.15-1.40 (methylene and methine protons of cyclohexane and octane) | Complex Multiplets | |
| ~0.85-0.95 (methyl group on octane chain) | Doublet | |
| ~0.80-0.90 (terminal methyl group of octane) | Triplet | |
| 1-Cyclohexyloctane | ~1.60-1.80 (methine protons on cyclohexane) | Multiplet |
| ~1.10-1.40 (methylene protons of cyclohexane and octane chain) | Complex Multiplets | |
| ~0.85-0.95 (terminal methyl group of octane) | Triplet | |
| Cyclooctylcyclohexane | ~1.40-1.60 (methine protons of both rings) | Broad Multiplet |
| ~1.20-1.40 (methylene protons of both rings) | Complex Multiplets |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Expected Number of Unique Carbon Signals | Key Carbon Chemical Shifts (ppm) |
| This compound | 11 (assuming diastereomers are not resolved) | ~45-50 (methine carbon of cyclohexane attached to octane) |
| ~35-40 (methine carbon of octane chain) | ||
| ~20-35 (methylene carbons of both ring and chain) | ||
| ~14 (terminal methyl carbon of octane) | ||
| ~20 (methyl carbon at position 2 of octane) | ||
| 1-Cyclohexyloctane | 8 | ~40-45 (methine carbon of cyclohexane attached to octane) |
| ~30-40 (methylene carbons of octane chain) | ||
| ~25-30 (methylene carbons of cyclohexane) | ||
| ~14 (terminal methyl carbon of octane) | ||
| Cyclooctylcyclohexane | 5 | ~40-45 (methine carbons of both rings) |
| ~25-30 (methylene carbons of both rings) |
Table 3: IR Spectroscopy Data Comparison
| Compound | Characteristic Absorption Bands (cm⁻¹) | Functional Group Vibration |
| This compound | 2920-2930 (strong), 2850-2860 (strong) | C-H stretching in CH₂, CH₃ |
| 1465-1475 (medium) | C-H bending in CH₂ | |
| 1375-1385 (weak) | C-H bending in CH₃ | |
| 1-Cyclohexyloctane | 2920-2930 (strong), 2850-2860 (strong) | C-H stretching in CH₂, CH₃ |
| 1465-1475 (medium) | C-H bending in CH₂ | |
| 1375-1385 (weak) | C-H bending in CH₃ | |
| Cyclooctylcyclohexane | 2915-2925 (strong), 2850-2860 (strong) | C-H stretching in CH₂ |
| 1460-1470 (medium) | C-H bending in CH₂ |
Note: The IR spectra of these saturated hydrocarbons are expected to be very similar, with primary differentiation arising from fingerprint region variations.
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) and Interpretation |
| This compound | 196 [M]⁺ | 113 (loss of C₆H₁₁) - Cleavage of the bond between the ring and the chain |
| 83 (cyclohexyl cation) | ||
| 82 (cyclohexene radical cation) | ||
| Other alkane fragmentation patterns (e.g., 41, 55, 69) | ||
| 1-Cyclohexyloctane | 196 [M]⁺ | 113 (loss of C₆H₁₁) |
| 83 (cyclohexyl cation) - often a base peak | ||
| 82 (cyclohexene radical cation) | ||
| Other alkane fragmentation patterns | ||
| Cyclooctylcyclohexane | 196 [M]⁺ | 113 (loss of C₆H₁₁) |
| 83 (cyclohexyl cation) | ||
| 97 (cyclooctyl cation) | ||
| Other alkane fragmentation patterns |
Experimental Protocols
1. Sample Preparation Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) for NMR analysis. For IR spectroscopy, a neat liquid film between two NaCl or KBr plates is suitable. For GC-MS, dilute the sample in an appropriate volatile solvent like hexane or dichloromethane.
2. ¹H and ¹³C NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
-
DEPT-135: A DEPT-135 experiment should be performed to differentiate between CH, CH₂, and CH₃ signals.
3. Infrared (IR) Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Method: Acquire a spectrum of the neat liquid.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
4. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
GC Method: Use a temperature program that allows for the separation of C14 hydrocarbons, for example, an initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.
-
MS Method: Acquire mass spectra in the range of m/z 40-300 using a standard 70 eV electron ionization.
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure.
A Comparative Analysis of 1-Cyclohexyloctane and 2-Cyclohexyloctane for Research and Development Applications
An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and potential applications of 1-cyclohexyloctane and 2-cyclohexyloctane.
This guide provides a comparative analysis of the structural isomers, 1-cyclohexyloctane and this compound. Both are saturated hydrocarbons featuring a cyclohexane ring attached to an octane chain, differing only in the point of attachment. This subtle structural variation can influence their physical properties and potential applications in various fields, including their use as solvents, chemical intermediates, and in the synthesis of more complex organic molecules.[1]
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physicochemical properties of 1-cyclohexyloctane and this compound based on available data. These properties are crucial for predicting their behavior in different chemical environments and for designing experimental procedures.
| Property | 1-Cyclohexyloctane | This compound |
| CAS Number | 1795-15-9[2][3][4] | 2883-05-8[1][5][6][7][8][9] |
| Molecular Formula | C₁₄H₂₈[2][3][4] | C₁₄H₂₈[1][5][6][7][8] |
| Molecular Weight | 196.37 g/mol [4] | 196.37 g/mol [1][5] |
| Boiling Point | 264 °C[2] | 248.29 °C (estimate)[1][7] |
| Melting Point | -20 °C[2] | -19.69 °C (estimate)[1][5][7] |
| Density | 0.815 g/mL[2] | 0.8088 g/cm³ (estimate)[1][7] |
| Refractive Index | Not Available | 1.4315 (estimate)[1][5][7] |
| Flash Point | Not Available | 101.8 °C[1][5] |
| Vapor Pressure | Not Available | 0.0241 mmHg at 25°C[1][5] |
Synthesis and Production Overview
The synthesis of both 1-cyclohexyloctane and this compound typically involves the alkylation of a cyclohexane or benzene ring followed by hydrogenation. The specific isomer obtained is dependent on the starting materials and reaction conditions.
A general workflow for the synthesis of such alkylated cyclohexanes is depicted below. This process often begins with a Friedel-Crafts alkylation of an aromatic ring, which is subsequently hydrogenated to yield the final cycloalkane product. The choice of catalyst and reaction parameters is critical in controlling the selectivity and yield of the desired isomer.
Caption: Generalized synthesis workflow for cyclohexyloctanes.
Experimental Protocols
The determination of the physicochemical properties presented in this guide relies on established analytical techniques. Below are brief descriptions of the methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Identification
Objective: To determine the purity of the synthesized cyclohexyloctane and to differentiate between the 1- and 2-isomers.
Methodology:
-
A small, known amount of the sample is dissolved in a suitable volatile solvent (e.g., hexane).
-
The solution is injected into a gas chromatograph equipped with a nonpolar capillary column.
-
The oven temperature is programmed to ramp up, separating the components based on their boiling points and interaction with the stationary phase.
-
The separated components are then introduced into a mass spectrometer.
-
The mass spectrometer ionizes the molecules and detects the mass-to-charge ratio of the fragments. The resulting fragmentation pattern is a unique fingerprint for each isomer, allowing for their identification.
Caption: Experimental workflow for GC-MS analysis.
Differential Scanning Calorimetry (DSC) for Melting Point Determination
Objective: To accurately measure the melting point of the cyclohexyloctane isomers.
Methodology:
-
A small, precisely weighed sample is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the sample and reference is increased at a constant rate.
-
The heat flow required to maintain the sample at the same temperature as the reference is measured.
-
A sharp endothermic peak in the heat flow versus temperature plot indicates the melting point of the substance.
Concluding Remarks
The choice between 1-cyclohexyloctane and this compound will ultimately depend on the specific requirements of the intended application. The slight differences in their physical properties, such as boiling point and density, may be critical for processes involving distillation or where precise density is a factor. While both are chemically stable and have low toxicity, their utility as solvents or intermediates may vary based on these physical characteristics.[1] Further experimental investigation into their performance in specific applications is recommended to make an informed selection.
References
- 1. Cas 2883-05-8,this compound | lookchem [lookchem.com]
- 2. 1-cyclohexyloctane [stenutz.eu]
- 3. Cyclohexane, octyl- [webbook.nist.gov]
- 4. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 2883-05-8 [chemicalbook.com]
- 8. This compound | C14H28 | CID 17901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Octane, 2-cyclohexyl- [webbook.nist.gov]
Comparative Guide to Purity Confirmation of 2-Cyclohexyloctane: A GC-MS Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-Cyclohexyloctane, a non-polar, high-boiling point alkane. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of raw materials and synthesized compounds in research, development, and manufacturing. This document outlines detailed experimental protocols, presents a comparative analysis of key performance parameters, and discusses the relative strengths and weaknesses of each technique for this specific application.
Methodology Comparison: GC-MS vs. HPLC
Gas Chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[1] Its high resolving power allows for the separation of closely related impurities, such as isomers and residual starting materials. When coupled with a Mass Spectrometer, it provides definitive identification of separated components based on their mass spectra, offering a high degree of confidence in purity assessments.
High-Performance Liquid Chromatography is a versatile technique but is generally better suited for polar and less volatile compounds. For non-polar compounds like this compound that lack a UV chromophore, detection can be challenging.[2] Alternative detectors such as Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) are necessary, which often have lower sensitivity and can be prone to baseline instability with solvent gradients.
Table 1: Comparison of GC-MS and HPLC for this compound Purity Analysis
| Parameter | GC-MS | HPLC with RI/ELSD |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by changes in refractive index or light scattering. |
| Applicability | Excellent for volatile and semi-volatile, thermally stable compounds.[3] | Suitable for a wide range of compounds, but challenging for non-polar analytes without a chromophore.[2] |
| Sensitivity | High (ng to pg level). | Moderate to Low (µg to ng level). |
| Selectivity | Very high, provides structural information for impurity identification. | Low, provides no structural information. |
| Potential Impurities Detected | Isomers, residual starting materials (e.g., 1-octene, cyclohexane), byproducts. | Impurities with different polarity. Co-elution of similar non-polar impurities is likely. |
| Sample Preparation | Simple dilution in a volatile organic solvent. | Dissolution in a suitable mobile phase. |
| Run Time | Typically 15-30 minutes. | Typically 10-20 minutes. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Limited sensitivity and gradient compatibility with RI detectors. ELSD response can be non-linear. |
Experimental Protocols
I. GC-MS Method for Purity Confirmation of this compound
This protocol describes a general method for the purity analysis of this compound using a standard capillary GC-MS system. Optimization may be required based on the specific instrument and potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as hexane or ethyl acetate to obtain a 1 mg/mL solution.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
2. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (split ratio of 50:1 to avoid column overloading).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
3. Data Analysis:
-
The purity of this compound is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
The identity of the main peak can be confirmed by comparing its mass spectrum with a reference spectrum.
-
Impurities are identified by interpreting their mass spectra and comparing them to spectral libraries (e.g., NIST).
II. Comparative HPLC Method (for illustrative purposes)
This protocol outlines a potential HPLC method for the analysis of this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in the mobile phase (e.g., isopropanol).
2. HPLC Conditions:
-
Instrument: HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Column: A non-polar C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 100% Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
RI Detector: Maintain at a stable temperature (e.g., 35°C).
-
ELSD: Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 L/min.
3. Data Analysis:
-
Purity is estimated based on the area percentage of the main peak. Identification of impurities is not possible with this method.
Visualizing the Workflow and Comparison
To aid in understanding the experimental and logical flows, the following diagrams are provided.
Caption: Workflow for this compound Purity Analysis by GC-MS.
Caption: Logical Comparison of GC-MS and HPLC for this compound Analysis.
References
A Comparative Guide to the Physical Properties of Branched vs. Linear Alkylcyclohexanes
For researchers and professionals in drug development and chemical synthesis, understanding the physical properties of molecules is paramount. The seemingly subtle difference between a linear and a branched alkyl substituent on a cyclohexane ring can induce significant changes in a compound's boiling point, melting point, density, and viscosity. These properties, in turn, influence reaction kinetics, purification strategies, formulation, and bioavailability. This guide provides an objective comparison of these properties, supported by experimental data and detailed methodologies.
The core principle governing the physical properties of non-polar molecules like alkylcyclohexanes is the strength of their intermolecular forces, primarily van der Waals dispersion forces. The magnitude of these forces is dictated by two key structural factors: surface area and molecular shape (symmetry).
-
Boiling Point: Linear alkyl chains have a larger surface area than their branched isomers. This allows for more points of contact between molecules, leading to stronger cumulative van der Waals forces. Consequently, more energy is required to separate the molecules into the gas phase, resulting in higher boiling points for linear alkylcyclohexanes compared to their branched counterparts.
-
Melting Point: The relationship for melting points is more complex. It is heavily influenced by how efficiently molecules can pack into a crystal lattice. Highly symmetrical or compact, sphere-like molecules often pack more neatly than less symmetrical, linear molecules. This efficient packing leads to stronger intermolecular forces within the crystal, requiring more energy to break the lattice, and thus a higher melting point. For this reason, a highly branched, symmetrical isomer like tert-butylcyclohexane can have a higher melting point than its linear n-butyl equivalent.
-
Density and Viscosity: Generally, branching reduces the efficiency of molecular packing in the liquid state, creating more free volume. This leads to a decrease in both density and viscosity for branched isomers compared to their linear counterparts. Reduced surface area contact in branched molecules also weakens intermolecular attractions, lessening the resistance to flow (viscosity).
Structure-Property Relationships
The following diagram illustrates the logical relationship between molecular structure and the resulting physical properties.
Caption: Relationship between alkyl chain structure and physical properties.
Quantitative Data Comparison
The following tables summarize key physical properties for isomeric propyl- and butylcyclohexanes, illustrating the principles described above.
Table 1: Physical Properties of Propylcyclohexane Isomers
| Property | n-Propylcyclohexane (Linear) | Isopropylcyclohexane (Branched) |
| Molecular Formula | C₉H₁₈ | C₉H₁₈ |
| Boiling Point | 155 °C | 155 °C[1] |
| Melting Point | -93.8 °C | -89.39 °C[1] |
| Density (at 25°C) | 0.793 g/mL | 0.802 g/mL[1] |
Note: Boiling points for these C3 isomers are nearly identical, which can occur in smaller molecules where the difference in branching has a less pronounced effect on surface area compared to larger alkanes.
Table 2: Physical Properties of Butylcyclohexane Isomers
| Property | n-Butylcyclohexane (Linear) | Isobutylcyclohexane (Branched) | sec-Butylcyclohexane (Branched) | tert-Butylcyclohexane (Branched) |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | C₁₀H₂₀ | C₁₀H₂₀ |
| Boiling Point | 181 °C | 171 °C[2] | 178-179 °C | 171.5 °C |
| Melting Point | -83.5 °C | -95 °C[2] | - | -49.6 °C |
| Density (at 20°C) | 0.809 g/mL | 0.795 g/mL[2] | 0.804 g/mL | 0.812 g/mL |
Experimental Protocols
Accurate determination of physical properties requires standardized experimental procedures. Below are detailed methodologies for key measurements.
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for small sample volumes.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube or fusion tube
-
Heat-resistant mineral oil
-
Heating source (Bunsen burner or hot plate)
-
Rubber band or wire for attachment
Procedure:
-
Add 2-3 mL of the alkylcyclohexane sample to the small test tube.
-
Place the capillary tube into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the thermometer assembly into the Thiele tube containing mineral oil, making sure the oil level is above the side arm.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.
-
Observe the capillary tube. As the temperature rises, trapped air will expand and exit the tube.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube. This is the point where the external pressure equals the vapor pressure of the liquid.
Melting Point Determination (Capillary Method)
This is the most common method for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt)
-
Capillary tubes (sealed at one end)
-
Solid sample (if the alkylcyclohexane is solid at room temperature)
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Tap the open end of a capillary tube into the sample to collect a small amount.
-
Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[3]
-
Place the capillary tube into the heating block of the melting point apparatus.[3]
-
If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough range.
-
For an accurate measurement, use a fresh sample and set the apparatus to heat rapidly to about 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
Density Determination (Digital Density Meter)
This method, compliant with standards like ASTM D4052, provides highly accurate density measurements.[4]
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Syringe for sample injection
-
Thermostatic control for the measuring cell
Procedure:
-
Calibration: Calibrate the instrument according to the manufacturer's instructions using dry air and a standard of known density (e.g., ultrapure water).
-
Sample Preparation: Ensure the sample is free of air bubbles and at thermal equilibrium.
-
Injection: Introduce approximately 1-2 mL of the alkylcyclohexane sample into the oscillating U-tube using a syringe.[5] The injection must be done carefully to avoid introducing air bubbles.[4]
-
Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
-
Temperature Control: The measuring cell is maintained at a constant, precise temperature (e.g., 20 °C or 25 °C).
-
Readout: The instrument uses the measured oscillation period and calibration data to calculate and display the density of the sample, typically in g/cm³ or kg/m ³.[5]
-
Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it completely between samples.
Viscosity Determination (Capillary Viscometer)
This method measures kinematic viscosity, which is the fluid's resistance to flow under gravity.
Apparatus:
-
Glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type)
-
Constant temperature water bath
-
Stopwatch
-
Pipette or syringe for sample loading
Procedure:
-
Select a viscometer of the appropriate size for the expected viscosity range of the sample.
-
Clean and dry the viscometer thoroughly.
-
Introduce a precise volume of the alkylcyclohexane sample into the viscometer.
-
Place the viscometer vertically in the constant temperature bath and allow it to equilibrate for at least 15-20 minutes.
-
Using suction, draw the liquid up through the capillary until it is above the upper timing mark.
-
Release the suction and simultaneously start the stopwatch as the liquid meniscus passes the upper timing mark.
-
Stop the stopwatch precisely as the meniscus passes the lower timing mark.
-
Repeat the measurement at least three times to ensure reproducibility. The flow times should agree within a specified tolerance.
-
Calculate the kinematic viscosity (ν) by multiplying the average flow time (t) by the viscometer's calibration constant (C): ν = C × t. The result is typically in centistokes (cSt) or mm²/s.
References
performance evaluation of 2-Cyclohexyloctane as a lubricant base oil
A Comparative Guide for Researchers and Formulation Scientists
In the relentless pursuit of enhanced lubricant performance, novel base oils are continuously being explored. One such candidate, 2-Cyclohexyloctane, a synthetic hydrocarbon, presents an intriguing molecular structure for lubrication applications. This guide provides a comparative performance evaluation of this compound against two industry-standard lubricant base oils: a high-performance Polyalphaolefin (PAO 4 cSt) and a conventional Group II mineral oil.
This analysis is intended for researchers, scientists, and formulation professionals engaged in the development of advanced lubricants. The data presented for this compound is based on theoretical expectations derived from its chemical structure, as direct experimental data is not extensively available in public literature. The performance of PAO 4 cSt and Group II mineral oil is based on established industry data.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for the three base oils. These parameters are critical in determining the suitability of a base oil for various applications, from automotive engines to industrial machinery.
| Performance Metric | This compound (Estimated) | Polyalphaolefin (PAO 4 cSt) | Group II Mineral Oil | Test Method |
| Kinematic Viscosity @ 100°C (cSt) | ~ 4.0 | 3.8 - 4.1 | ~ 4.1 | ASTM D445 |
| Kinematic Viscosity @ 40°C (cSt) | ~ 18 | 16.8 - 19 | ~ 20 | ASTM D445 |
| Viscosity Index | ~ 130 | 124 - 126 | ~ 100 - 120 | ASTM D2270 |
| Pour Point (°C) | < -45 | -69 to -66 | ~ -15 to -25 | ASTM D97 |
| Oxidation Stability (RPVOT, minutes) | > 400 | > 1000 | ~ 200 - 400 | ASTM D2272 |
| Wear Scar Diameter (mm) | < 0.40 | < 0.35 | ~ 0.45 - 0.55 | ASTM D4172 |
Deep Dive: Analysis of Performance Metrics
Viscosity Index (VI): The Viscosity Index indicates the stability of an oil's viscosity over a range of temperatures. A higher VI is desirable for applications with wide operating temperature windows. This compound, with its compact cycloalkane structure, is expected to exhibit a relatively high VI, superior to that of Group II mineral oils but likely slightly lower than high-performance PAOs.[1][2][3]
Pour Point: The pour point is the lowest temperature at which an oil will flow.[4][5][6] The branched structure of this compound should disrupt the formation of wax crystals at low temperatures, leading to a significantly lower pour point compared to paraffinic mineral oils.[7] However, it may not reach the exceptionally low pour points characteristic of PAOs.[8][9]
Oxidation Stability: Oxidation stability is a measure of an oil's resistance to degradation at high temperatures.[10] The saturated cyclic structure of this compound is inherently more resistant to oxidation than the complex mixture of hydrocarbons found in mineral oils.[11] While good, its stability is not expected to match that of PAOs, which are known for their exceptional thermal and oxidative robustness.
Tribological Properties (Wear Prevention): The anti-wear characteristics of a lubricant are crucial for protecting equipment surfaces. The cyclic structure of this compound may offer good film strength and lubricity under boundary lubrication conditions. It is anticipated to outperform Group II mineral oil in this regard but may not provide the same level of wear protection as highly engineered PAOs.[12][13][14]
Experimental Protocols: The Foundation of Performance Evaluation
The data presented in this guide is benchmarked against standardized test methods developed by ASTM International. These protocols ensure the reliability and comparability of lubricant performance data.
Viscosity Index Calculation (ASTM D2270)
This standard practice covers the calculation of the viscosity index from the kinematic viscosities of a petroleum product at 40°C and 100°C.[15][16][17][18]
-
Measure Kinematic Viscosity: The kinematic viscosity of the lubricant sample is determined at both 40°C and 100°C using a calibrated viscometer as per ASTM D445.
-
Consult Tables: Based on the kinematic viscosity at 100°C, values for 'L' (kinematic viscosity at 40°C of an oil with a VI of 0) and 'H' (kinematic viscosity at 40°C of an oil with a VI of 100) are obtained from the tables provided in the ASTM D2270 standard.
-
Calculate VI: The Viscosity Index is then calculated using the formula: VI = [(L - U) / (L - H)] x 100 where U is the kinematic viscosity of the sample oil at 40°C.
Pour Point of Petroleum Products (ASTM D97)
This test method determines the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[19][20][21][22][23]
-
Sample Preparation: The sample is heated to a specified temperature to dissolve any wax crystals.
-
Controlled Cooling: The sample is then cooled in a standardized apparatus at a specific rate.
-
Observation: At every 3°C interval, the test jar is tilted to observe for any movement of the oil.
-
Pour Point Determination: The pour point is recorded as the temperature 3°C above the temperature at which the oil ceases to flow.[6]
Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (ASTM D2272)
This test, also known as the Rotating Pressure Vessel Oxidation Test (RPVOT), evaluates the oxidation stability of a lubricant in the presence of oxygen, water, and a copper catalyst under elevated temperature and pressure.[24][25][26][27][28]
-
Sample and Catalyst Preparation: A measured amount of the oil sample, distilled water, and a copper catalyst coil are placed in a pressure vessel.
-
Pressurization and Heating: The vessel is sealed, pressurized with oxygen, and placed in a bath heated to 150°C. The vessel is rotated at a constant speed.
-
Monitoring Pressure Drop: The pressure inside the vessel is monitored continuously. The test ends when the pressure drops by a specified amount from the maximum pressure.
-
Reporting: The result is reported as the time in minutes to reach the specified pressure drop, indicating the oil's oxidation stability.
Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) (ASTM D4172)
This method is used to determine the wear-preventive properties of a lubricating fluid in sliding contact.[29][30][31][32][33]
-
Apparatus Setup: Three steel balls are clamped together in a cup, and the fourth ball is held in a chuck above them. The test lubricant is added to the cup, immersing the three lower balls.
-
Test Conditions: A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.
-
Wear Scar Measurement: After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope.
-
Result: A smaller wear scar diameter indicates better anti-wear properties of the lubricant.
Visualizing the Evaluation Process
The following diagram illustrates the logical workflow for the performance evaluation of a lubricant base oil, from initial characterization to final performance assessment.
Caption: Experimental workflow for lubricant base oil evaluation.
Conclusion
Based on its molecular structure, this compound shows promise as a synthetic lubricant base oil with a balanced performance profile. It is anticipated to offer significant advantages over conventional Group II mineral oils, particularly in terms of viscosity index, pour point, and oxidation stability. While it may not reach the exceptional performance levels of high-end PAOs in all categories, it could represent a cost-effective alternative for applications requiring performance beyond that of mineral oils.
Further experimental validation is crucial to substantiate these theoretical estimations and fully elucidate the potential of this compound in advanced lubricant formulations. Researchers are encouraged to conduct the standardized tests outlined in this guide to build a comprehensive performance database for this promising synthetic hydrocarbon.
References
- 1. arrexgroup.com [arrexgroup.com]
- 2. Understanding the viscosity index of a lubricant - Q8Oils [q8oils.com]
- 3. interflon.com [interflon.com]
- 4. bcl.co.za [bcl.co.za]
- 5. addinol.de [addinol.de]
- 6. Pour Point and Pour Point Depressants [machinerylubrication.com]
- 7. researchgate.net [researchgate.net]
- 8. Synfluid® PAO 4 cSt | Chevron Phillips Chemical [cpchem.com]
- 9. tri-iso.com [tri-iso.com]
- 10. The Importance of Oil Oxidation Stability [machinerylubrication.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tribological Properties of Synthetic and Biosourced Lubricants Enhanced by Graphene and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. precisionlubrication.com [precisionlubrication.com]
- 16. store.astm.org [store.astm.org]
- 17. matestlabs.com [matestlabs.com]
- 18. ASTM D2270 - eralytics [eralytics.com]
- 19. store.astm.org [store.astm.org]
- 20. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 21. img.waimaoniu.net [img.waimaoniu.net]
- 22. testinglab.com [testinglab.com]
- 23. tamson-instruments.com [tamson-instruments.com]
- 24. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 25. RPVOT RBOT ASTM D2272 Testing [intertek.com]
- 26. ASTM D2272 - Standard Test Method for Oxidation of Steam Turbine Oils by Rotating Pressure Vessel - Savant Labs [savantlab.com]
- 27. Assessing Oxidation Condition and Lubricant Refreshment in Turbine Oils | Machinery Lubrication [machinerylubrication.com]
- 28. focuslab.co.th [focuslab.co.th]
- 29. store.astm.org [store.astm.org]
- 30. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 31. standards.iteh.ai [standards.iteh.ai]
- 32. store.astm.org [store.astm.org]
- 33. petrolube.com [petrolube.com]
A Comparative Analysis of 2-Cyclohexyloctane Data from NIST and PubChem Databases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical data for 2-Cyclohexyloctane available in two leading chemical databases: the National Institute of Standards and Technology (NIST) database and the PubChem database. The objective is to offer a clear, side-by-side view of the available data, enabling researchers to efficiently cross-reference and utilize this information in their work. All quantitative data has been summarized for easy comparison, and detailed experimental protocols for the determination of key properties are provided.
Data Presentation
The following table summarizes the key quantitative data for this compound (CAS Registry Number: 2883-05-8) from both the NIST and PubChem databases.
| Property | NIST Data | PubChem Data |
| Identifiers | ||
| IUPAC Name | Octane, 2-cyclohexyl-[1] | octan-2-ylcyclohexane[2] |
| Molecular Formula | C₁₄H₂₈[1] | C₁₄H₂₈[2] |
| Molecular Weight | 196.3721 g/mol [1] | 196.37 g/mol [2] |
| InChI | InChI=1S/C14H28/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h13-14H,3-12H2,1-2H3[1] | InChI=1S/C14H28/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h13-14H,3-12H2,1-2H3[2] |
| InChIKey | IRKYBYIUHWZQGP-UHFFFAOYSA-N[1] | IRKYBYIUHWZQGP-UHFFFAOYSA-N[2] |
| SMILES | CCCCCCC(C)C1CCCCC1[2] | CCCCCCC(C)C1CCCCC1[2] |
| Physical Properties | ||
| Boiling Point | Not available | 256.9 °C at 760 mmHg (Predicted)[3] |
| Melting Point | Not available | -19.69 °C (Predicted)[3] |
| Density | Not available | 0.814 g/cm³ (Predicted)[3] |
| Flash Point | Not available | 101.8 °C (Predicted)[3] |
| Spectral Information | ||
| Mass Spectrum | Available (Electron Ionization)[1] | Not directly provided, but links to NIST and other spectral databases are available.[2] |
| Safety Information | ||
| Hazards | Not available | General GHS classification information is not available. It is classified under "Aliphatics, Saturated (>C11)".[2][4] |
Experimental Protocols
While specific experimental data for this compound is limited in the public databases, the following are detailed, standard methodologies for determining the key physicochemical properties listed above. These protocols are widely accepted in the scientific community for the characterization of organic compounds.
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of a liquid.[4]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is securely attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The thermometer and test tube assembly are suspended in a Thiele tube containing heating oil, ensuring the oil level is above the sample level.
-
The side arm of the Thiele tube is gently heated, which induces convection currents and ensures uniform heating of the oil bath.[4]
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]
Melting Point Determination (Capillary Method)
For solid compounds, the melting point is a key indicator of purity. While this compound is a liquid at room temperature, this method is fundamental for organic compound characterization.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Sample of the solid compound
Procedure:
-
A small amount of the finely powdered solid sample is packed into the open end of a capillary tube to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, with the sample level with the thermometer bulb.
-
The assembly is placed in the heating block of a melting point apparatus or a Thiele tube filled with heating oil.
-
The sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[1]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted is recorded as the end of the melting range. A pure compound will have a sharp melting range of 1-2 °C.[6]
Density Determination (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[7]
Apparatus:
-
Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance
-
Thermometer
-
Liquid sample
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is weighed again to determine the mass of the liquid.
-
The temperature of the liquid is recorded.
-
The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).
-
The density of the sample is calculated using the formula: Density = Mass / Volume.[8]
Flash Point Determination (Closed-Cup Method)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is preferred for volatile liquids as it minimizes the loss of volatile components.[9][10]
Apparatus:
-
Closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed-Cup apparatus)
-
Thermometer
-
Ignition source (e.g., a small flame or electric igniter)
-
Liquid sample
Procedure:
-
The sample cup of the apparatus is filled with the liquid sample to the specified level.
-
The lid, which contains the thermometer and ignition source assembly, is securely closed.
-
The sample is heated at a slow, constant rate.
-
At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.
-
The flash point is the lowest temperature at which a brief flash is observed inside the cup.[10]
Mass Spectrometry (Electron Ionization)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for ionizing organic molecules.
Apparatus:
-
Mass spectrometer with an electron ionization source
Procedure:
-
A small amount of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
The vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[11]
-
This bombardment causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).
-
The molecular ions and any fragment ions formed are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which shows the relative intensity of ions at different m/z values. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.[11]
Data Cross-Referencing Workflow
The following diagram illustrates a logical workflow for researchers when cross-referencing chemical data from databases like NIST and PubChem.
Caption: Workflow for cross-referencing chemical data.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. [PDF] Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. mt.com [mt.com]
- 8. homesciencetools.com [homesciencetools.com]
- 9. scimed.co.uk [scimed.co.uk]
- 10. precisionlubrication.com [precisionlubrication.com]
- 11. chem.libretexts.org [chem.libretexts.org]
comparative study of different synthetic routes to 2-Cyclohexyloctane
For researchers and professionals in the fields of chemical synthesis and drug development, the efficient production of specific aliphatic hydrocarbons is a critical endeavor. This guide provides a comparative study of the primary synthetic routes to 2-cyclohexyloctane, a saturated hydrocarbon with potential applications as a high-density fuel or specialty solvent. The analysis focuses on two principal strategies: a two-step approach involving Friedel-Crafts alkylation followed by hydrogenation, and a hypothetical direct alkylation method. Experimental data, detailed protocols, and a logical workflow for route selection are presented to aid in methodological evaluation.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative metrics for the different synthetic approaches to this compound.
| Parameter | Route A1: Friedel-Crafts Alkylation (Zeolite Catalyst) & Hydrogenation | Route A2: Friedel-Crafts Alkylation (Lewis Acid Catalyst) & Hydrogenation |
| Overall Yield | High (potentially >85%) | Moderate to High |
| Purity of Intermediate | High selectivity to 2-phenyloctane | Mixture of isomers possible |
| Purity of Final Product | High | Moderate to High |
| Reaction Conditions | Alkylation: Elevated temperature (e.g., 180°C); Hydrogenation: Mild conditions | Alkylation: Low to ambient temperature; Hydrogenation: Mild conditions |
| Catalyst | Alkylation: Solid acid (e.g., Zeolite); Hydrogenation: Ruthenium on Alumina | Alkylation: Lewis Acid (e.g., AlCl₃); Hydrogenation: Ruthenium on Alumina |
| Scalability | Good, amenable to flow chemistry | Moderate, catalyst handling can be challenging |
| Environmental Impact | Lower, catalyst is recyclable | Higher, catalyst quenching and waste disposal |
Logical Workflow for Synthetic Route Selection
The selection of an optimal synthetic route depends on a variety of factors including desired purity, scale, and available equipment. The following diagram illustrates a logical workflow for choosing the most appropriate method for synthesizing this compound.
Caption: Decision tree for selecting a synthetic route to this compound.
Experimental Protocols
Detailed experimental procedures for the key steps in the synthesis of this compound are provided below.
Route A1: Friedel-Crafts Alkylation of Benzene with 1-Octene using a Zeolite Catalyst
This procedure is based on analogous alkylations of aromatic compounds with long-chain olefins over solid acid catalysts.
Materials:
-
Benzene (anhydrous)
-
1-Octene
-
Lanthanide-promoted Zeolite Y catalyst
-
Nitrogen gas
-
Standard distillation and filtration apparatus
Procedure:
-
A fixed-bed flow reactor is packed with the lanthanide-promoted Zeolite Y catalyst.
-
The catalyst is activated by heating under a stream of nitrogen gas.
-
A mixture of benzene and 1-octene (in a molar ratio of at least 5:1 to minimize dialkylation) is preheated and passed through the catalyst bed at a controlled flow rate. The reaction is maintained at a temperature of approximately 180°C and a pressure sufficient to keep the reactants in the liquid phase.
-
The reactor effluent is collected and the excess benzene is removed by distillation.
-
The resulting crude 2-phenyloctane is purified by fractional vacuum distillation. A yield of up to 94% can be expected.[1]
Route A2: Friedel-Crafts Alkylation of Benzene with 1-Octene using Aluminum Chloride
This classic approach utilizes a Lewis acid catalyst.
Materials:
-
Benzene (anhydrous)
-
1-Octene
-
Aluminum chloride (anhydrous, powdered)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Standard reaction glassware with a dropping funnel and reflux condenser, under a nitrogen atmosphere.
Procedure:
-
Anhydrous benzene is charged into a round-bottom flask equipped with a stirrer and cooled in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise to the stirred benzene.
-
1-Octene is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by GC).
-
The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 2-phenyloctane.
Hydrogenation of 2-Phenyloctane to this compound
This procedure is adapted from the hydrogenation of similar alkylphenols.
Materials:
-
2-Phenyloctane
-
Ruthenium on alumina (Ru/Al₂O₃) catalyst
-
Ethanol (solvent)
-
Hydrogen gas
-
High-pressure autoclave (e.g., Parr hydrogenator)
Procedure:
-
2-Phenyloctane is dissolved in ethanol in a high-pressure autoclave.
-
The Ru/Al₂O₃ catalyst is carefully added to the solution (typically 1-5 mol% of the substrate).
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 2 MPa).
-
The reaction mixture is heated (e.g., to 75-100°C) and stirred vigorously.
-
The reaction is monitored by the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, the reaction is cooled to room temperature and the pressure is carefully released.
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield this compound. The product can be further purified by vacuum distillation if necessary. High conversion (over 90%) is expected under these conditions.
Signaling Pathways and Experimental Workflow Diagrams
The following diagram illustrates the general reaction scheme for the two-step synthesis of this compound (Route A).
Caption: General reaction scheme for the synthesis of this compound.
References
Bridging the Gap: Validating Computational Chemistry Models with Experimental Findings in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the modern drug discovery landscape, computational chemistry has emerged as an indispensable tool, accelerating the identification and optimization of potential drug candidates.[1] However, the predictive power of in silico models is only as reliable as their experimental validation. This guide provides an objective comparison of common computational models against experimental techniques, offering detailed protocols and a transparent view of their performance. By understanding the synergies and discrepancies between computational predictions and experimental realities, researchers can make more informed decisions, ultimately de-risking and expediting the path to new therapeutics.
The Iterative Dance of Prediction and Validation
The most effective drug discovery programs employ a synergistic, iterative workflow between computational and experimental teams. Computational models generate hypotheses and prioritize compounds for synthesis and testing, while experimental data feeds back to refine and improve the accuracy of the computational models.[1] This continuous loop of prediction, testing, and refinement is crucial for navigating the vast chemical space and efficiently identifying promising lead candidates.
Below is a diagram illustrating this integrated workflow:
Performance of Computational Models: A Comparative Overview
The accuracy of computational predictions is a critical factor in their utility. Molecular docking programs, for instance, are widely used to predict the binding pose and affinity of a ligand to a protein target. The root-mean-square deviation (RMSD) between the predicted and experimentally determined binding pose is a common metric for accuracy, with a value of less than 2.0 Å generally considered a successful prediction.[2]
Below is a summary of the performance of several common docking programs based on published studies.
| Docking Program | Scoring Function | Success Rate (RMSD ≤ 2.0 Å) | Key Strengths |
| Glide | GlideScore | ~82-100%[2][3] | High accuracy in pose prediction, good for virtual screening. |
| GOLD | ChemPLP, GoldScore | ~59-82%[2] | Highly flexible ligand docking, good for complex binding sites. |
| AutoDock Vina | Vina Score | ~37-49%[3][4] | Fast and widely used, open-source. |
| DOCK 6 | Dock Score | ~58%[4] | Good at reproducing native poses, consistent performance. |
| rDock | SF5 | ~38%[4] | Open-source, good for large-scale virtual screening. |
It is important to note that the performance of these programs can be highly dependent on the target protein and the specific ligand being studied.[5]
Experimental Protocols for Model Validation
Robust experimental validation is the cornerstone of a successful computational chemistry-driven drug discovery project. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are considered the gold standard for measuring binding affinity and thermodynamics, providing crucial data to validate and refine computational predictions.[6][7]
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface.[8]
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5, NTA)
-
Ligand (protein of interest)
-
Analyte (small molecule)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Activation reagents (e.g., EDC/NHS)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5-2.5)
Procedure:
-
Surface Preparation: Clean and prepare the sensor chip according to the manufacturer's instructions.
-
Ligand Immobilization: Activate the sensor surface using a pulse of EDC/NHS. Inject the ligand solution over the activated surface to achieve covalent immobilization. Deactivate any remaining active esters with an injection of ethanolamine. A typical immobilization level is 3000-5000 RU.[9]
-
Analyte Binding: Inject a series of analyte concentrations (typically ranging from 0.1 to 10 times the expected Kd) over the ligand-immobilized surface at a constant flow rate.[8] This is the association phase.
-
Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte-ligand complex.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[6]
Materials:
-
Isothermal titration calorimeter
-
Macromolecule (protein) in a well-dialyzed buffer
-
Ligand (small molecule) dissolved in the same matched buffer
-
Matched buffer for dilutions and cleaning
Procedure:
-
Sample Preparation: Prepare the macromolecule and ligand in an identical, degassed buffer to minimize heats of dilution.[10] Typical starting concentrations are 10-50 µM for the macromolecule in the sample cell and 100-500 µM for the ligand in the syringe.[10]
-
Instrument Setup: Thoroughly clean the sample cell and syringe. Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe, ensuring no air bubbles are present.[6]
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the ligand into the sample cell while monitoring the heat change. Allow the system to return to thermal equilibrium between injections.
-
Control Titration: Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and stoichiometry (n).
Case Study: Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[11] Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders, making it a key target for drug discovery.[12]
Below is a simplified representation of the JAK-STAT signaling pathway, which can be a target for computationally designed inhibitors.
In a typical drug discovery campaign targeting this pathway, computational methods would be used to screen vast libraries of compounds for their potential to inhibit JAK activity. The top-ranked virtual hits would then be synthesized and their binding affinity and inhibitory activity would be experimentally validated using techniques like SPR and ITC. The experimental data would then be used to refine the computational models, leading to the design of more potent and selective inhibitors.
Conclusion
The integration of computational chemistry and experimental validation is a powerful paradigm in modern drug discovery. While computational models offer unprecedented speed and scale for exploring chemical space, their predictions must be anchored in experimental reality. By employing a rigorous and iterative process of in silico prediction and in vitro/in vivo validation, research teams can enhance the efficiency and success rate of their drug discovery programs. This guide provides a framework for comparing and implementing these complementary approaches, ultimately fostering a more rational and data-driven approach to the development of new medicines.
References
- 1. jddhs.com [jddhs.com]
- 2. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. portlandpress.com [portlandpress.com]
- 9. dhvi.duke.edu [dhvi.duke.edu]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
A Proposed Framework for Inter-Laboratory Comparison of 2-Cyclohexyloctane Characterization
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 2-Cyclohexyloctane
A crucial first step in any analytical comparison is to have a set of reference values for the analyte. The following table summarizes the known physicochemical properties of this compound, which can be used as a baseline for comparison.
| Property | Value | Source |
| Molecular Formula | C14H28 | [1][2][3] |
| Molecular Weight | 196.37 g/mol | [1][4] |
| CAS Number | 2883-05-8 | [1][2][3][5] |
| Boiling Point | 248.29°C to 256.9°C (estimate at 760 mmHg) | [1][2] |
| Melting Point | -19.69°C (estimate) | [1][2] |
| Flash Point | 101.8°C | [1][2] |
| Density | 0.8088 to 0.814 g/cm³ (estimate) | [1][2] |
| Refractive Index | 1.4315 (estimate) | [1][2] |
| Vapor Pressure | 0.0241 mmHg at 25°C | [1][2] |
Proposed Inter-Laboratory Comparison Design
The design of an ILC is critical for obtaining statistically meaningful results. The following is a proposed structure for a study on this compound.
1. Objective: To evaluate the performance of participating laboratories in the identification and quantification of this compound and to assess the comparability of different analytical methods.
2. Participants: A minimum of 10-15 laboratories from diverse geographical locations and organizational types (e.g., academic, industrial, government) should be recruited to ensure a robust statistical analysis.
3. Test Material:
-
Preparation: A bulk quantity of this compound of known purity will be obtained or synthesized. A portion will be reserved as the reference material. The remainder will be used to prepare the test samples.
-
Sample Sets: Each participating laboratory will receive a set of blind samples, including:
-
A neat sample of the this compound reference material.
-
A series of solutions of this compound in a common organic solvent (e.g., hexane or methanol) at different, undisclosed concentrations.
-
A sample containing this compound in a representative matrix (e.g., a simple formulation buffer) to assess matrix effects.
-
-
Homogeneity and Stability: The prepared samples must undergo rigorous homogeneity and stability testing prior to distribution to ensure that all participants receive identical materials and that the analyte concentration remains constant throughout the duration of the study.
4. Analytical Methods: Participating laboratories will be instructed to analyze the samples using their in-house, validated methods. The primary analytical techniques are expected to be Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Detailed and standardized reporting of the methodologies used is essential for the interpretation of the ILC results. Participants should be required to provide a comprehensive description of their analytical procedures. The following are generalized protocols for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Identification and Quantification
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.
1. Sample Preparation:
-
Accurately dilute the provided samples with a suitable solvent (e.g., hexane) to a concentration within the calibrated range of the instrument.
-
For the matrix sample, a liquid-liquid extraction may be necessary to isolate the analyte.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for hydrocarbon analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte from any impurities or matrix components.
-
Injector Temperature: Typically 250-280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Acquisition Mode: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
3. Data Analysis:
-
Identification: Compare the obtained mass spectrum of the major peak with a reference library (e.g., NIST) and the spectrum from the provided reference material.
-
Quantification: Generate a calibration curve using the provided standard solutions. The concentration of this compound in the unknown samples is determined from this curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the neat sample or the residue after solvent evaporation in a deuterated solvent (e.g., CDCl3).
-
Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.
2. NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire both ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural analysis.
3. Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration values of the peaks in the ¹H and ¹³C spectra to confirm the structure of this compound. The data should be consistent with the expected structure of a cyclohexane ring attached to an octane chain at the second position.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment
While GC-MS is often preferred for hydrocarbons, HPLC can be used for purity assessment, especially for detecting non-volatile impurities.
1. Sample Preparation:
-
Dissolve the samples in a suitable mobile phase to a known concentration.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a suitable detector (e.g., a UV detector at a low wavelength or a refractive index detector, as alkanes lack a strong chromophore).
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: An appropriate mixture of organic solvents (e.g., acetonitrile and water).
-
Flow Rate: A constant flow rate to ensure reproducible retention times.
-
Column Temperature: Maintained at a constant temperature to ensure stable chromatography.
3. Data Analysis:
-
The purity of the this compound sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation and Statistical Analysis
All quantitative data from the participating laboratories should be collected and summarized in clearly structured tables. The statistical analysis of the data is a cornerstone of an ILC.
Table of Hypothetical Results:
| Laboratory ID | Method | Concentration (mg/mL) - Sample A | Concentration (mg/mL) - Sample B | Purity (%) |
| Lab 01 | GC-MS | 0.98 | 4.95 | 99.5 |
| Lab 02 | GC-MS | 1.01 | 5.02 | 99.6 |
| Lab 03 | HPLC-RI | 0.95 | 4.88 | 99.3 |
| ... | ... | ... | ... | ... |
| Assigned Value | 1.00 | 5.00 | 99.5 | |
| Standard Deviation | 0.03 | 0.07 | 0.15 |
Statistical Evaluation: The performance of each laboratory would be assessed using statistical measures such as the Z-score, which indicates how many standard deviations an individual result is from the assigned value.
Z = (x - X) / σ
where:
-
x is the result from the participating laboratory.
-
X is the assigned value (the consensus value from all participants).
-
σ is the standard deviation of the results.
A Z-score between -2 and +2 is generally considered satisfactory.
Visualizing the Workflow
Diagrams can help to clarify the complex processes involved in an inter-laboratory comparison.
Caption: Experimental workflow for the proposed inter-laboratory comparison of this compound.
Caption: Logical flow of data analysis in the proposed proficiency test for this compound.
References
Assessing the Isomerization of 2-Cyclohexyloctane Under Catalytic Conditions: A Comparative Guide
The isomerization of long-chain alkanes and cycloalkanes is a critical process in the petroleum industry for improving the octane number of gasoline and the cold-flow properties of diesel and lubricant base oils. This guide provides a comparative assessment of various catalytic systems for the isomerization of 2-cyclohexyloctane, a C14 naphthenic hydrocarbon. Due to the limited availability of data specifically for this compound, this guide utilizes experimental data from analogous long-chain n-alkanes, such as n-dodecane (C12) and n-tetradecane (C14), to draw relevant comparisons and insights. The principles and catalytic behaviors observed for these linear alkanes are largely applicable to the isomerization of their cyclic counterparts.
The primary catalysts discussed are bifunctional, containing both a metal component (typically platinum) for hydrogenation-dehydrogenation functions and an acidic support (such as zeolites or silicoaluminophosphates) for skeletal rearrangement.[1][2] The balance between these two functions is crucial for achieving high isomerization selectivity while minimizing undesirable side reactions like cracking.[2]
Comparative Performance of Catalytic Systems
The efficiency of a catalyst in hydroisomerization is typically evaluated based on its activity (conversion of the feed) and its selectivity towards the desired branched isomers. The following tables summarize the performance of different bifunctional catalysts in the hydroisomerization of n-dodecane and n-tetradecane, serving as a proxy for this compound.
Table 1: Performance of Various Catalysts in n-Dodecane (C12) Hydroisomerization
| Catalyst | Support | Pt Loading (wt%) | Temperature (°C) | Pressure (MPa) | n-Dodecane Conversion (%) | Isomer Selectivity (%) | Max. Isomer Yield (%) | Reference(s) |
| Pt/ZSM-22 (Siliceous) | Siliceous ZSM-22 | 0.2-0.5 | ~340-360 | 4.0 | >90 | ~95.7 | 80.2 | [3][4] |
| Pt/ZSM-22 (Si/Al=40) | ZSM-22 | 0.5 | ~340-360 | 4.0 | ~98 | ~85 | ~83 | [4] |
| Pt/SAPO-11 | SAPO-11 | 0.5 | ~350 | Not Specified | 93.5 | ~75.8 | 70.9 | [5] |
| Pt/Beta | Beta Zeolite | Not Specified | Not Specified | Not Specified | High | Lower (higher cracking) | Not Specified | [6] |
Table 2: Performance of Pt/SAPO-11 in n-Tetradecane (C14) Hydroisomerization
| Catalyst | Support | Pt Loading (wt%) | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | n-Tetradecane Conversion (%) | Isomer Selectivity (%) | Reference(s) |
| Pt/SAPO-11 | SAPO-11 | 0.4 | 340 | 2.0 | 2.0 | ~85 | >90 | [7] |
| Pt/SAPO-11 | SAPO-11 | 0.4 | 360 | 2.0 | 2.0 | >95 | ~88 | [7] |
From the data, it is evident that catalysts with moderate acidity and well-dispersed metal sites, such as Pt/SAPO-11 and Pt on highly siliceous ZSM-22, exhibit high selectivity towards isomerization products while minimizing cracking.[3][7] The one-dimensional 10-membered ring pore structure of zeolites like ZSM-22 and SAPO-11 is particularly effective for the shape-selective isomerization of long-chain alkanes.[1]
Experimental Protocols
This section details a representative methodology for assessing the catalytic isomerization of a long-chain alkane like this compound in a laboratory setting.
Catalyst Preparation
A common method for preparing bifunctional catalysts is incipient wetness impregnation.[1]
-
Support Material: The acidic support (e.g., SAPO-11 or ZSM-22 zeolite powder) is first calcined in air at a high temperature (e.g., 550°C) for several hours to remove any organic templates and moisture.
-
Impregnation: An aqueous solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆), is prepared. The volume of the solution is precisely measured to be equal to the total pore volume of the support material to be impregnated.
-
Drying and Calcination: The precursor solution is added dropwise to the support powder with constant mixing. The resulting paste is then dried in an oven (e.g., at 120°C overnight) and subsequently calcined in a flow of dry air at a temperature of around 350-500°C. This step decomposes the precursor and anchors the metal oxide to the support.
Experimental Setup
The catalytic tests are typically performed in a continuous-flow fixed-bed reactor system.[4][8]
-
Reactor: A stainless steel tube reactor is used, placed inside a programmable tube furnace for temperature control.
-
Catalyst Loading: A specific amount of the prepared catalyst (typically as pellets sieved to a certain size range, e.g., 20-40 mesh) is packed into the center of the reactor, forming the catalyst bed.[8] The bed is usually supported by quartz wool plugs.
-
Feed System: The liquid hydrocarbon feed (this compound) is delivered to the system via a high-performance liquid chromatography (HPLC) pump. Hydrogen gas is supplied from a cylinder, and its flow rate is controlled by a mass flow controller. The liquid feed and hydrogen are mixed before entering the reactor.
-
Pressure and Product Collection: A back-pressure regulator is installed downstream of the reactor to maintain the desired reaction pressure. The reactor effluent passes through a condenser and a gas-liquid separator to collect the liquid products at low temperature, while the gaseous products can be analyzed online.
Catalyst Activation and Reaction Procedure
-
Catalyst Reduction: Before the reaction, the catalyst must be activated in-situ. This is achieved by reducing the platinum oxide to its metallic state. The catalyst is heated under a flow of hydrogen to a specific temperature (e.g., 400°C) and held for several hours.[4]
-
Reaction Initiation: After reduction, the reactor is cooled to the desired reaction temperature. The liquid feed is then introduced into the reactor along with the hydrogen flow at the specified rates and pressure.[4]
-
Data Collection: The reaction is allowed to reach a steady state (typically after several hours on stream). Liquid and gas samples are then collected periodically for analysis. The reaction is tested at various temperatures, pressures, weight hourly space velocities (WHSV), and hydrogen-to-hydrocarbon molar ratios to assess the catalyst's performance under different conditions.
Product Analysis
-
Gas Chromatography (GC): The composition of both the liquid and gaseous products is analyzed using a gas chromatograph. A GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., PONA) is used to separate and quantify the different isomers of the feed, unreacted feed, and any cracking products.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the catalytic assessment.
Catalytic Isomerization Pathway
The diagram below outlines the generally accepted bifunctional reaction mechanism for alkane isomerization.
References
- 1. mdpi.com [mdpi.com]
- 2. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. High selectivity for n-dodecane hydroisomerization over highly siliceous ZSM-22 with low Pt loading - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. High selectivity for n-dodecane hydroisomerization over highly siliceous ZSM-22 with low Pt loading - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective regulation of n-dodecane isomerization and cracking performance in Pt/beta catalysts via orientation control of Brønsted acid site distribution - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-Cyclohexyloctane
2-Cyclohexyloctane is an organic compound classified as a saturated aliphatic hydrocarbon.[1] While considered to have low toxicity, it is a combustible liquid and may cause irritation upon inhalation or skin contact.[2] Adherence to proper safety procedures is crucial to minimize risks in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact, and inhalation of vapors. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[3] | Protects against splashes and vapors that can cause eye irritation. |
| Hand Protection | Nitrile or neoprene gloves.[4][5] | Provides a barrier against skin contact which may cause irritation. |
| Body Protection | Standard lab coat or a chemical-resistant apron.[6] | Protects against incidental splashes and spills. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood.[6] | Use a NIOSH-approved respirator if vapors are generated and ventilation is inadequate. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Handling and Storage
Handling:
-
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[7][8]
-
Use non-sparking tools and ground/bond containers when transferring to prevent static discharge.[9]
-
Transport chemicals in secondary containers to prevent spills.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Store away from strong oxidizing agents.[7]
-
Label containers clearly with the chemical name and any associated hazards.[3]
Disposal Plan
-
This compound should be disposed of as hazardous waste. Do not pour down the drain.[6][10]
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Contaminated materials, such as absorbent pads and gloves, should also be disposed of as hazardous waste.[11]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. This compound | C14H28 | CID 17901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 2883-05-8,this compound | lookchem [lookchem.com]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 5. hsa.ie [hsa.ie]
- 6. scienceready.com.au [scienceready.com.au]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. youtube.com [youtube.com]
- 11. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
